molecular formula C25H22N5NaO6S B1665125 Apalcillin sodium CAS No. 58795-03-2

Apalcillin sodium

Cat. No.: B1665125
CAS No.: 58795-03-2
M. Wt: 543.5 g/mol
InChI Key: DIGBQDMXLUJMHN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apalcillin sodium is an organic sodium salt. It contains an apalcillin(1-).
This compound is the sodium salt of a naphthydridine derivative of the broad spectrum, semisynthetic ampicillin with antibacterial activity. Apalcillin specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

58795-03-2

Molecular Formula

C25H22N5NaO6S

Molecular Weight

543.5 g/mol

IUPAC Name

sodium;3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1

InChI Key

DIGBQDMXLUJMHN-UHFFFAOYSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Appearance

Solid powder

Other CAS No.

58795-03-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

apacillin
apalcillin
apalcillin sodium
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer
APCC antibiotic
PC 904
PC-904

Origin of Product

United States

Foundational & Exploratory

Apalcillin sodium mechanism of action against Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Apalcillin Sodium Mechanism of Action against Gram-Negative Bacteria Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists

Executive Summary

This compound (PC-904) represents a pivotal evolution in the ureidopenicillin class, distinguished by its 1,5-naphthyridine side chain. While historically categorized alongside piperacillin and azlocillin as an "anti-pseudomonal penicillin," apalcillin exhibits a distinct structure-activity relationship (SAR) that optimizes outer membrane permeability in Gram-negative obligate aerobes. This guide dissects the molecular mechanism of apalcillin, focusing on its preferential affinity for high-molecular-weight Penicillin-Binding Proteins (PBPs) in Pseudomonas aeruginosa and Escherichia coli, and provides validated protocols for experimental verification.

Molecular Pharmacology: The Naphthyridine Advantage

The efficacy of apalcillin against Gram-negative bacteria is not solely defined by its beta-lactam core but by the physicochemical properties conferred by its C6 side chain.

  • Chemical Identity: Sodium (2S,5R,6R)-6-[[(2R)-2-[(4-hydroxy-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.

  • Porin Traversal: The hydrophilicity of the naphthyridine moiety facilitates rapid diffusion through the water-filled porin channels (OmpF/OmpC in E. coli, OprF in P. aeruginosa) of the outer membrane. This accumulation in the periplasmic space is the first critical step in its bactericidal cascade.

Mechanism of Action: PBP Targeting & Peptidoglycan Disruption[1][2]

Apalcillin acts as a "suicide substrate" for the serine proteases known as Penicillin-Binding Proteins (PBPs). Its mechanism is a two-phase inhibition process leading to morphological derangement and eventual cell lysis.

The Acylation Event

Upon reaching the periplasm, apalcillin mimics the D-alanyl-D-alanine terminus of the nascent peptidoglycan pentapeptide.

  • Recognition: The PBP active site recognizes the beta-lactam ring.[1][2]

  • Acylation: The active site serine (e.g., Ser294 in P. aeruginosa PBP3) attacks the beta-lactam carbonyl.

  • Irreversible Inhibition: The beta-lactam ring opens, forming a stable covalent acyl-enzyme complex. This permanently blocks the transpeptidase activity required for cross-linking glycan strands.

Specific PBP Affinity Profile

Unlike earlier penicillins that primarily targeted PBP-1, apalcillin displays a high-affinity profile for PBP-3 (FtsI) , while retaining significant affinity for PBP-1a/1b.

OrganismPrimary Target (High Affinity)Secondary TargetMorphological Outcome
P. aeruginosa PBP-3 (Cell Division/Septation)PBP-1a/1b (Elongation)Filamentation

Lysis
E. coli PBP-3 PBP-1a/1bFilamentation

Spheroplasting

Causality of Cell Death: The inhibition of PBP-3 arrests cell division (septum formation) without immediately stopping growth, leading to the formation of long, multinucleated filaments. Subsequent inhibition of PBP-1a/1b (or the futile cycle of autolysin activity) compromises the structural integrity of the filament, causing osmotic lysis.

Signaling Pathway Visualization

ApalcillinMOA cluster_Targets PBP Specificity Apalcillin This compound (Periplasmic Space) PBPs Target: Penicillin-Binding Proteins (Inner Membrane) Apalcillin->PBPs Acylation of Active Site Serine PBP3 PBP-3 (FtsI) High Affinity PBPs->PBP3 PBP1 PBP-1a/1b Moderate Affinity PBPs->PBP1 Septum Septum Formation Arrested PBP3->Septum Blocks Transpeptidation Inhibition of Transpeptidation (Cross-linking blocked) PBP1->Transpeptidation Blocks Autolysins Unchecked Autolysin Activity (Muramidases/Amidases) Transpeptidation->Autolysins Structural Weakness Filamentation Filamentation (Elongated, non-dividing cells) Septum->Filamentation Lysis Osmotic Lysis & Cell Death Autolysins->Lysis Filamentation->Lysis Membrane Rupture

Figure 1: Mechanistic cascade of Apalcillin-induced cell death, highlighting the dual-targeting of PBP-3 and PBP-1.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.[3]

Protocol: Competitive PBP Binding Assay (Fluorescent)

Objective: Quantify the affinity of apalcillin for specific PBPs in P. aeruginosa by competing with a fluorescent reporter (Bocillin FL).

Principle: Bocillin FL is a fluorescent penicillin that binds all PBPs. Pre-incubation with apalcillin will prevent Bocillin FL binding if the PBP is targeted. The "missing" bands on an SDS-PAGE gel indicate apalcillin binding.

Workflow:

  • Membrane Preparation:

    • Harvest P. aeruginosa (log phase) by centrifugation.

    • Lyse via sonication in phosphate buffer (pH 7.0) with protease inhibitors.

    • Ultracentrifuge (100,000 x g, 60 min) to isolate the membrane fraction. Resuspend in PBS.

  • Competition Reaction:

    • Aliquot membrane proteins (50 µ g/sample ).

    • Add Apalcillin at increasing concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Incubate at 37°C for 10 minutes.

    • Control: One sample with no Apalcillin (100% binding control).

  • Labeling:

    • Add Bocillin FL (final conc. 10 µM) to all samples.

    • Incubate at 37°C for 20 minutes.

  • Detection:

    • Quench with SDS-loading buffer and boil.

    • Run on 10% SDS-PAGE.

    • Visualize using a Typhoon imager (excitation 488 nm).

  • Analysis:

    • IC50 Calculation: Plot band intensity vs. Apalcillin concentration. A decrease in the PBP-3 band intensity at low concentrations confirms high affinity.

Protocol: MIC/MBC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to assess potency.

Steps:

  • Inoculum: Prepare P. aeruginosa suspension adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dilution: Prepare serial 2-fold dilutions of Apalcillin in a 96-well plate (Range: 0.25 to 128 µg/mL).

  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • MBC: Plate 10 µL from clear wells onto agar. The lowest concentration yielding

      
       reduction in CFU is the MBC.
      
Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Membrane Isolation (Ultracentrifugation) Step2 2. Apalcillin Incubation (Variable Conc.) Step1->Step2 Step3 3. Bocillin FL Labeling (Fluorescent Tag) Step2->Step3 Competition Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Fluorescence Imaging (Quantify Band Loss) Step4->Step5 Data Output

Figure 2: Workflow for the Competitive PBP Binding Assay using Bocillin FL.

Comparative Data Summary

The following table synthesizes historical data comparing Apalcillin to its closest analog, Piperacillin.

ParameterThis compoundPiperacillin Sodium
Chemical Class Ureidopenicillin (Naphthyridine)Ureidopenicillin (Dioxopiperazine)
Primary PBP Target PBP-3 (P. aeruginosa)PBP-3 (P. aeruginosa)
PBP-1 Affinity HighModerate
MIC90 (P. aeruginosa) 2 - 4 µg/mL4 - 8 µg/mL
Beta-Lactamase Stability Low (Hydrolyzed by TEM/AmpC)Low (Hydrolyzed by TEM/AmpC)
Serum Protein Binding High (~98%)Low (~30%)
Excretion Route Biliary (Primary) & RenalRenal (Primary)

Note: While both drugs target PBP-3, Apalcillin's higher protein binding and biliary excretion profile suggest a different pharmacokinetic utility, despite similar in vitro potency.

Resistance Mechanisms

Researchers must account for intrinsic and acquired resistance when designing experiments:

  • Beta-Lactamases: Apalcillin is labile to hydrolysis by penicillinases (TEM-1) and cephalosporinases (AmpC). For susceptibility testing in resistant strains, a beta-lactamase inhibitor (e.g., tazobactam or clavulanate) is often required, though apalcillin is not commercially available as a fixed-dose combination.

  • Efflux Pumps: Overexpression of the MexAB-OprM efflux system in Pseudomonas can elevate MICs by extruding apalcillin from the periplasm.

References

  • Fukasawa, M., et al. (1984).[4] "A novel character of acylaminobenzylpenicillin apalcillin, in binding to penicillin-binding proteins of Escherichia coli and Pseudomonas aeruginosa." The Journal of Antibiotics.

  • Noguchi, H., et al. (1978).[5] "New antipseudomonal penicillin, PC-904: affinity to penicillin-binding proteins and inhibition of the enzyme cross-linking peptidoglycan." Antimicrobial Agents and Chemotherapy.[3][5][6]

  • Barry, A. L., et al. (1985). "In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates."[5] Antimicrobial Agents and Chemotherapy.[3][5][6]

  • Lode, H., et al. (1984). "Comparative pharmacokinetics of apalcillin and piperacillin." Antimicrobial Agents and Chemotherapy.[3][5][6]

  • Zhao, G., et al. (1999). "Bocillin FL, a sensitive fluorescent labeling reagent for penicillin-binding proteins."[7] Antimicrobial Agents and Chemotherapy.[3][5][6]

Sources

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Ampicillin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of ampicillin sodium, a widely utilized semi-synthetic penicillin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, molecular properties, and analytical characterization. The content is structured to deliver not just data, but also the underlying scientific principles and practical considerations for its study and application.

Introduction: The Significance of Ampicillin Sodium

Ampicillin, first developed in 1961, represented a significant advancement in antibiotic therapy as a broad-spectrum agent effective against a range of Gram-positive and certain Gram-negative bacteria.[1] Its sodium salt form, ampicillin sodium, offers enhanced solubility, making it suitable for parenteral administration in clinical settings and a staple in microbiology and molecular biology research.[2] This document delves into the core physicochemical and pharmacological characteristics of ampicillin sodium, providing a foundational understanding for its use in both research and therapeutic contexts.

Chemical Identity and Molecular Architecture

Ampicillin sodium is the monosodium salt of [2S-[2α,5α,6β(S*)]]-6-[(aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[3] Its core structure consists of a β-lactam ring fused to a thiazolidine ring, a characteristic feature of the penicillin family.[4] The presence of an amino group on the phenylacetyl side chain enhances its spectrum of activity compared to penicillin G, allowing for penetration through the outer membrane of some Gram-negative bacteria.[5]

The molecular integrity of this structure is paramount to its biological activity. The strained β-lactam ring is the pharmacophore, responsible for its antibacterial action.

Key Molecular and Physicochemical Properties

A summary of the fundamental molecular and physical properties of ampicillin sodium is presented in Table 1. These parameters are critical for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₃NaO₄S[6][7]
Molecular Weight 371.39 g/mol [6]
CAS Number 69-52-3[6]
Appearance White to pale cream crystalline powder[8]
Solubility Soluble in water (e.g., 1 mg/mL)[6]
Melting Point Decomposes at approximately 205°C[9]
pH (1% solution in water) 8.0–10.0

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

The definitive identification and purity assessment of ampicillin sodium rely on a combination of spectroscopic techniques. Each method provides unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ampicillin sodium in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The proton NMR spectrum of ampicillin sodium reveals characteristic peaks corresponding to the various protons in the molecule. Indicative chemical shifts (δ) in D₂O are observed for the methyl groups on the thiazolidine ring, as well as protons on the β-lactam ring and the phenylacetyl side chain.[10] The chemical shifts of the methyl protons have been noted to be dependent on the pD of the solution.[11]

  • Expertise & Experience: The choice of a deuterated solvent like D₂O is crucial for ¹H NMR to avoid a large interfering solvent peak. The pH (or pD in D₂O) of the sample can significantly influence the chemical shifts of ionizable protons, such as those in the amino and carboxylic acid groups, and their neighboring atoms. Therefore, maintaining a consistent and reported pD is essential for spectral reproducibility.

This protocol outlines the steps for acquiring a ¹H NMR spectrum of ampicillin sodium.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh ~5-10 mg of ampicillin sodium prep2 Dissolve in 0.5-0.7 mL of D₂O prep1->prep2 prep3 Add internal standard (e.g., DSS or TSP) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 Prepared Sample acq2 Lock on D₂O signal and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum with water suppression acq2->acq3 acq4 Process the FID (Fourier transform, phase, and baseline correction) acq3->acq4 an1 Reference the spectrum to the internal standard acq4->an1 Raw Spectrum an2 Integrate the peaks an1->an2 an3 Assign chemical shifts and analyze coupling constants an2->an3 Mechanism_of_Action Ampicillin Ampicillin Sodium PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Membrane Ampicillin->PBP Binds to and inhibits Crosslinking Peptidoglycan Cross-linking WeakWall Weakened Cell Wall PBP->WeakWall Inhibition of cross-linking leads to CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Essential for Lysis Cell Lysis and Bacterial Death WeakWall->Lysis Results in

Mechanism of ampicillin's inhibitory action on bacterial cell wall synthesis.

Pharmacokinetic Profile

The pharmacokinetics of ampicillin sodium describe its absorption, distribution, metabolism, and excretion (ADME).

  • Absorption and Distribution: Following parenteral administration, ampicillin is readily distributed into most body tissues and fluids. [12]It exhibits low plasma protein binding (around 20%). [12]Ampicillin can cross the placenta and is also found in breast milk. [9]* Metabolism and Excretion: A significant portion of ampicillin is excreted unchanged in the urine. [12]Its metabolism is partial, with metabolites including penicilloic acid and piperazine-2,5-dione. [9]The plasma half-life in adults with normal renal function is approximately 1 to 2 hours. [9]

Common Adverse Effects

While generally well-tolerated, ampicillin sodium can cause adverse effects. The most common include:

  • Gastrointestinal issues: Diarrhea, nausea, and vomiting are frequently reported. [13][14]* Hypersensitivity reactions: Skin rashes are common. [13][15]More severe reactions, though rarer, can include urticaria, and in some cases, anaphylaxis. [3][14]

Conclusion

Ampicillin sodium remains a cornerstone antibiotic with well-defined chemical and pharmacological properties. A thorough understanding of its molecular structure, spectroscopic fingerprint, and mechanism of action is essential for its effective and safe use in both clinical and research settings. The analytical methods outlined in this guide provide a robust framework for its characterization and quality control.

References

  • Drugs.com. (2026, January 23). Ampicillin Side Effects: Common, Severe, Long Term. [Link]

  • Biomedicus. (2025, December 24). The Side Effects of Ampicillin Sodium (Ampicillin Sodium). [Link]

  • Thota, P., & Recai, M. (2023, August 28). Ampicillin. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Ampicillin. In: Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

  • Fresenius Kabi Canada. (2020, February 14). Sterile PrAMPICILLIN SODIUM FOR INJECTION (ampicillin sodium) USP Antibiotic. [Link]

  • Wikipedia. Ampicillin. [Link]

  • Epocrates. (2025, February 1). Ampicillin (ampicillin sodium) - Dosing, PA Forms & Info. [Link]

  • Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]

  • RCSB PDB. Global Health: Antimicrobial Resistance: Ampicillin. [Link]

  • Liu, Y., et al. (2013). Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Suwanrumpha, S., & Freas, R. B. (1989). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Biomedical & Environmental Mass Spectrometry. [Link]

  • PubChem. Ampicillin. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ampicillin?[Link]

  • ResearchGate. Proposed fragmentation pathway for the fragmentation ions of ampicilloic acid ( m / z 368). [Link]

  • Louisiana Department of Health. β-lactam Overview Ampicillin. [Link]

  • ResearchGate. Ampicillin binds to primary receptors called PBP. [Link]

  • ResearchGate. On the1H NMR chemical shift assignments for ampicillin. [Link]

  • ResearchGate. Pharmacokinetics of ampicillin in pigs. [Link]

  • Tótoli, E. G., & Salgado, H. R. N. (2012). Development and Validation of the Quantitative Analysis of Ampicillin Sodium in Powder for Injection by Fourier-transform Infrared Spectroscopy (FT-IR). Physical Chemistry. [Link]

  • ResearchGate. Graphical representation of the ampicillin sodium analytical curve by FT-IR spectroscopy. [Link]

  • ResearchGate. FTIR Spectra of Sodium ampicillin (I); HA (II) and HA after adsorbing.... [Link]

  • Shamsipur, M., et al. (2002). Monitoring of ampicillin and its related substances by NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (PDF) Development and Validation of the Quantitative Analysis of Ampicillin Sodium in Powder for Injection by Fourier-transform Infrared Spectroscopy (FT-IR). [Link]

  • PNNL. Ampicillin sodium salt. [Link]

  • ResearchGate. The 1 H-NMR spectra of ampicillin and its complexes. [Link]

  • Longdom Publishing. (2024, April 3). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. [Link]

  • PubChem. Ampicillin Sodium. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • precisionFDA. AMPICILLIN SODIUM. [Link]

  • Royal Society of Chemistry. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. ¹H NMR of AMP solutions in D2O at increasing plasma treatment time from.... [Link]

Sources

Apalcillin's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the binding affinity of apalcillin sodium to its primary bacterial targets, the penicillin-binding proteins (PBPs). As a broad-spectrum acylaminopenicillin, apalcillin's efficacy is rooted in its ability to covalently inhibit these essential enzymes, thereby disrupting bacterial cell wall synthesis. This document will delve into the molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this critical antibiotic-target relationship.

Introduction to Apalcillin and Penicillin-Binding Proteins

Apalcillin is a semi-synthetic derivative of ampicillin, distinguished by its acyl side chain which enhances its activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria.[1][2][3][4][5] Like all β-lactam antibiotics, its mechanism of action is the inhibition of PBPs.[6][7]

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes anchored in the cell membrane that are crucial for the final steps of peptidoglycan synthesis.[6][8] Peptidoglycan provides structural integrity to the bacterial cell wall, and its proper formation is vital for bacterial survival.[7][9] PBPs catalyze the cross-linking of peptidoglycan chains through a transpeptidation reaction.[8][9] By mimicking the D-alanyl-D-alanine substrate of this reaction, β-lactam antibiotics, including apalcillin, bind to the active site of PBPs.[8][10] This binding leads to the formation of a stable, covalent acyl-enzyme complex, which inactivates the enzyme and halts cell wall synthesis, ultimately leading to cell lysis.[6][10][11]

Bacteria possess multiple PBPs, which are broadly classified into high-molecular-mass (HMM) and low-molecular-mass (LMM) categories.[6][12] HMM PBPs are generally essential for cell viability and are the primary targets of many β-lactam antibiotics.[6] The specific affinity of an antibiotic for different PBPs can determine its spectrum of activity and its morphological effects on bacteria.

Apalcillin's Binding Profile to Key Penicillin-Binding Proteins

Apalcillin exhibits a strong and specific affinity for several high-molecular-weight PBPs, which is central to its potent antibacterial activity. Its binding profile has been characterized in various bacteria, most notably in Escherichia coli and Pseudomonas aeruginosa.

Quantitative Binding Affinity

The binding affinity of apalcillin to PBPs is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP activity.

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µM)Reference
Escherichia coliPBP1b25[10]
Escherichia coliPBP3-[10]
Escherichia coliPBP4200[10]
Pseudomonas aeruginosaPBP1b-[10]
Pseudomonas aeruginosaPBP3-[10]

Note: Specific IC50 values for all PBPs are not always available in the public domain and can vary based on experimental conditions.

Research has shown that apalcillin has a particular specificity for PBP1b and PBP3 in both E. coli and P. aeruginosa.[10] The naphthyridine-carboxamido side chain of apalcillin is a key structural feature that enhances its binding characteristics compared to other penicillins like ampicillin and carbenicillin.[10] This enhanced binding translates to more effective inactivation of the target enzymes.[10]

Mechanism of Covalent Inhibition

The interaction between apalcillin and a PBP is a two-step process. Initially, a reversible enzyme-substrate complex is formed. This is followed by a rapid acylation of the active site serine residue by the β-lactam ring of apalcillin.[10] This acylation step is essentially irreversible and results in the formation of a stable acyl-enzyme intermediate with a long half-life, effectively taking the PBP out of commission.[10]

PBP_Inhibition Apalcillin Apalcillin Complex Reversible Apalcillin-PBP Complex Apalcillin->Complex Reversible Binding PBP Active PBP (Transpeptidase) PBP->Complex Inactive_PBP Inactive Acyl-Enzyme (Covalent Complex) Complex->Inactive_PBP Irreversible Acylation (β-lactam ring opening)

Caption: Mechanism of PBP inactivation by apalcillin.

Experimental Determination of PBP Binding Affinity

The affinity of apalcillin for various PBPs is typically determined using competitive binding assays.[10] These assays measure the ability of the test antibiotic (apalcillin) to compete with a labeled β-lactam probe (e.g., radiolabeled or fluorescently labeled penicillin) for binding to the PBPs.[13][14][15]

Step-by-Step Protocol for a Competitive PBP Binding Assay

This protocol outlines a general procedure for determining the IC50 of apalcillin for specific PBPs using a fluorescently labeled penicillin G (Bocillin-FL) as the probe.[12][16][17]

Materials:

  • Bacterial culture (e.g., E. coli) in exponential growth phase.

  • This compound solutions of varying concentrations.

  • Bocillin-FL (fluorescent penicillin probe).[16]

  • Phosphate-buffered saline (PBS).

  • SDS-PAGE reagents and equipment.

  • Fluorescence gel scanner.

Procedure:

  • Bacterial Cell Preparation:

    • Harvest bacterial cells from an exponential phase culture by centrifugation.[12]

    • Wash the cell pellet with PBS to remove any residual media.[12]

    • Resuspend the cells in PBS to a standardized optical density.[12]

  • Competitive Inhibition:

    • Aliquots of the cell suspension are incubated with varying concentrations of apalcillin for a defined period (e.g., 30 minutes) at room temperature. This allows apalcillin to bind to its target PBPs.[16]

    • A control sample with no apalcillin is also prepared.

  • Fluorescent Labeling:

    • After the incubation with apalcillin, a saturating concentration of Bocillin-FL is added to all samples.[16]

    • The samples are then incubated for a further period (e.g., 10-20 minutes) to allow the fluorescent probe to bind to any PBPs that were not inhibited by apalcillin.[16][17]

  • Cell Lysis and Membrane Preparation:

    • The cells are pelleted by centrifugation and the supernatant is discarded.

    • The cell pellets are resuspended in a lysis buffer and sonicated to break open the cells.[18]

    • The membrane fraction, which contains the PBPs, is isolated by ultracentrifugation.[18]

  • SDS-PAGE and Fluorescence Detection:

    • The protein concentration of each membrane preparation is determined and equal amounts of protein are loaded onto an SDS-PAGE gel.[16][18]

    • After electrophoresis, the gel is visualized using a fluorescence scanner to detect the bands corresponding to the fluorescently labeled PBPs.[14][16]

  • Data Analysis:

    • The intensity of the fluorescent bands for each PBP is quantified.

    • The percentage of inhibition for each apalcillin concentration is calculated relative to the control (no apalcillin).

    • The IC50 value is determined by plotting the percentage of inhibition against the apalcillin concentration and fitting the data to a dose-response curve.[12]

PBP_Assay_Workflow cluster_0 Preparation & Incubation cluster_1 Analysis Start Bacterial Cells Incubate_Apalcillin Incubate with varying concentrations of Apalcillin Start->Incubate_Apalcillin Add_Probe Add Fluorescent β-lactam Probe (Bocillin-FL) Incubate_Apalcillin->Add_Probe Lysis Cell Lysis & Membrane Fraction Isolation Add_Probe->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Fluorescence Fluorescence Gel Scanning SDS_PAGE->Fluorescence Analysis Quantify Bands & Calculate IC50 Fluorescence->Analysis

Caption: Workflow for a competitive PBP binding assay.

Functional Consequences of Apalcillin-PBP Binding

The inhibition of specific PBPs by apalcillin leads to distinct morphological changes and ultimately, bacterial cell death.

  • Inhibition of PBP1b: This PBP is involved in cell elongation. Its inhibition by apalcillin contributes to the formation of filamentous cells before lysis.

  • Inhibition of PBP3: PBP3 is essential for septum formation during cell division. Inhibition of PBP3 by apalcillin prevents proper cell division, also leading to the formation of elongated, filamentous cells.[10][19]

The combined and potent inhibition of these key PBPs underscores apalcillin's efficacy as a broad-spectrum antibiotic, particularly against Gram-negative pathogens where these PBPs are critical for survival.[10]

Conclusion

Apalcillin's potent antibacterial activity is directly attributable to its high and specific binding affinity for essential penicillin-binding proteins, particularly PBP1b and PBP3. The covalent and effectively irreversible nature of this binding efficiently disrupts bacterial cell wall synthesis, leading to cell death. Understanding the nuances of this molecular interaction, as elucidated through techniques like competitive binding assays, is crucial for the rational design of new β-lactam antibiotics and for combating the growing challenge of antibiotic resistance.

References

  • - Journal of Antibiotics (Tokyo). 1984 Mar;37(3):293-6.

  • - Hancock Lab.

  • - PDB-101.

  • - Antimicrobial Agents and Chemotherapy.

  • - Current Protocols in Chemical Biology.

  • - Protein and Peptide Letters.

  • - ChemRxiv.

  • - PubChem.

  • - Diagnostic Microbiology and Infectious Disease. 1985 Jan;3(1):7-17.

  • - Antimicrobial Agents and Chemotherapy. 1983 Apr;23(4):559-65.

  • - Antimicrobial Agents and Chemotherapy.

  • - Antimicrobial Agents and Chemotherapy.

  • - Journal of Molecular Biology.

  • - Journal of Bacteriology.

  • - Infection. 1982;10 Suppl 3:S219-22.

  • - Taylor & Francis.

  • - Bioorganic & Medicinal Chemistry.

  • - ACS Infectious Diseases.

  • - Antimicrobial Agents and Chemotherapy. 1982 May;21(5):851-3.

  • - Wikipedia.

  • - News-Medical.net.

Sources

Technical Monograph: Antimicrobial Spectrum & Mechanistic Profile of Apalcillin Sodium against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Apalcillin sodium (PC-904) represents a distinct evolution in the ureidopenicillin class, characterized chemically by a naphthyridine side chain. While historically categorized alongside piperacillin and azlocillin, apalcillin exhibits a unique "suicide inhibitor" profile against Pseudomonas aeruginosa, driven by high-affinity binding to Penicillin-Binding Protein 3 (PBP-3) and superior outer membrane permeability.

This technical guide dissects the molecular mechanisms, quantitative antimicrobial spectrum, and experimental protocols required to validate apalcillin’s efficacy. It serves as a foundational reference for researchers investigating beta-lactam kinetics and synergistic strategies against multi-drug resistant (MDR) Gram-negative pathogens.

Molecular Mechanism & Structural Pharmacology[1]

Chemical Structure

Unlike piperacillin, which utilizes a dioxopiperazine side chain, apalcillin incorporates a 1,5-naphthyridine-3-carboxylic acid moiety. This lipophilic side chain significantly enhances the molecule's ability to traverse the outer membrane porins (OprF) of P. aeruginosa, a critical factor in its superior potency compared to carbenicillin or ticarcillin.

Mechanism of Action: The PBP-3 Blockade

Apalcillin functions as a structural analogue of the D-alanyl-D-alanine terminus of peptidoglycan precursors. Its primary mechanism involves the acylation of the active site serine residues of Penicillin-Binding Proteins (PBPs).

  • Primary Target (PBP-3): Apalcillin exhibits exceptionally high affinity for PBP-3 (encoded by ftsI). Inhibition of PBP-3 blocks septation, leading to the formation of filamentous cells that eventually lyse.

  • Secondary Target (PBP-1a/1b): At higher concentrations, apalcillin binds to PBP-1s, inducing rapid spheroplast formation and lysis.

Visualization: Mechanism of Action Pathway

ApalcillinMOA Apalcillin This compound (Naphthyridine Side Chain) Porin OprF Porin Channel (Outer Membrane) Apalcillin->Porin Passive Diffusion Periplasm Periplasmic Space Porin->Periplasm PBP3 Target: PBP-3 (Transpeptidase) Periplasm->PBP3 High Affinity Binding (Acylation) PBP1 Target: PBP-1a/1b (Transglycosylase/Transpeptidase) Periplasm->PBP1 Secondary Binding Septation Cell Septation PBP3->Septation Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP1->Peptidoglycan Inhibits Spheroplast Spheroplast Formation (Rapid Lysis) Peptidoglycan->Spheroplast Filamentation Filamentation (Delayed Lysis) Septation->Filamentation Death Bacterial Cell Death Filamentation->Death Spheroplast->Death

Figure 1: Molecular pathway of Apalcillin-induced cell death in P. aeruginosa, highlighting dual PBP targeting.

Antimicrobial Spectrum Analysis

Comparative Activity Profile

Apalcillin is distinguished by its potency against P. aeruginosa and Acinetobacter spp., often outperforming other anti-pseudomonal penicillins.[1]

Table 1: Comparative MIC Values (µg/mL) against P. aeruginosa

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Spectrum Note
Apalcillin 1.0 - 2.0 2.0 - 4.0 Highest potency; active against some carbenicillin-resistant strains.
Piperacillin2.0 - 4.04.0 - 64.0Broad spectrum; variable activity against high-inoculum.
Azlocillin4.08.0 - 16.0Good activity; less stable to beta-lactamases.
Carbenicillin32.064.0 - 128.0Historical benchmark; high resistance prevalence.
Ticarcillin16.032.0 - 64.0Often requires beta-lactamase inhibitor.

Data synthesized from multi-center surveillance studies (See References 1, 3, 5).

Beta-Lactamase Stability

Apalcillin demonstrates a nuanced stability profile:

  • Stable: High stability against PSE-2 (OXA-10 class) beta-lactamases produced by P. aeruginosa.

  • Unstable: Hydrolyzed by chromosomal AmpC cephalosporinases and plasmid-mediated TEM-1 enzymes.

  • Inhibitory: Paradoxically acts as an inhibitor of Type 1 beta-lactamases from Enterobacter cloacae.[1]

Synergistic Dynamics

Monotherapy with beta-lactams against P. aeruginosa carries a risk of resistance development via ampC derepression. Combination therapy is standard.

  • Aminoglycosides: Apalcillin exhibits marked synergy with Gentamicin and Netilmicin .

    • Mechanism:[2][3][4][5] Apalcillin disrupts the cell wall, facilitating aminoglycoside uptake into the cytoplasm where they disrupt protein synthesis.

    • Data: Synergy (FIC Index < 0.5) observed in >50% of isolates; antagonism is rare.

  • Ciprofloxacin: Additive to synergistic effects observed, particularly in neutropenic models.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols utilize standard Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Protocol: Broth Microdilution for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Apalcillin against P. aeruginosa clinical isolates.

  • Preparation of Stock Solution:

    • Dissolve this compound (potency correction required) in sterile distilled water to 1024 µg/mL.

    • Note: this compound is hygroscopic; weigh quickly and store desiccated at -20°C.

  • Inoculum Preparation:

    • Select 3-5 colonies from overnight agar plate. Suspend in saline to reach 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve final concentration of ~5 x 10^5 CFU/mL in wells.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Dispense 100 µL of 2x serial dilutions of Apalcillin (Range: 0.125 to 128 µg/mL).

    • Add 100 µL of standardized inoculum to each well.

  • Incubation:

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Readout:

    • MIC is the lowest concentration showing no visible growth (turbidity).

    • QC Strain:P. aeruginosa ATCC 27853 (Expected Range: 1.0 - 4.0 µg/mL).

Protocol: Time-Kill Kinetics

Objective: Determine bactericidal activity and synergy.

  • Setup: Prepare 10 mL CAMHB flasks containing Apalcillin at 0.5x, 1x, 2x, and 4x MIC.

  • Inoculation: Inoculate to ~5 x 10^5 CFU/mL.

  • Sampling:

    • Remove aliquots at T=0, 2, 4, 8, and 24 hours.

    • Serially dilute in saline and plate on Mueller-Hinton Agar.

  • Analysis:

    • Bactericidal: ≥3 log10 reduction in CFU/mL from baseline.

    • Synergy (if combined): ≥2 log10 decrease compared to the most active single agent.

Visualization: Experimental Workflow

MICProtocol Stock Stock Prep (1024 µg/mL) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculum Inoculum (0.5 McFarland) Inoculum->Dilution Incubation Incubation (35°C, 16-20h) Dilution->Incubation Readout Read MIC (No Turbidity) Incubation->Readout QC QC Check (ATCC 27853) Readout->QC Validate

Figure 2: Step-by-step workflow for Broth Microdilution Assay.

References

  • Barry, A. L., et al. (1984). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. Antimicrobial Agents and Chemotherapy.[6][1][2][7][8][9][10]

  • Neu, H. C., & Labthavikul, P. (1982). In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. Antimicrobial Agents and Chemotherapy.[6][1][2][7][8][9][10]

  • Höffler, U. (1986). Efficacy of Apalcillin Alone and in Combination with Four Aminoglycoside Antibiotics against Pseudomonas aeruginosa. Chemotherapy.[6][2][8]

  • Noguchi, H., et al. (1984). A novel character of acylaminobenzylpenicillin apalcillin, in binding to penicillin-binding proteins of Escherichia coli and Pseudomonas aeruginosa. The Journal of Antibiotics.

  • Sanders, C. C., et al. (1983). Properties of PSE-2 beta-lactamase and genetic basis for its production in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[6][1][2][7][8][9][10]

Sources

The Preclinical Pharmacokinetic Profile of Apalcillin Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the preclinical pharmacokinetics of apalcillin sodium. Given the limited availability of comprehensive preclinical data for apalcillin in publicly accessible literature, this document leverages pharmacokinetic data from its close structural analog, ampicillin, to establish a foundational understanding. This is supplemented with available human pharmacokinetic data for apalcillin to draw relevant comparisons and inform preclinical study design. This approach allows for a robust, albeit inferred, characterization of apalcillin's behavior in preclinical models, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound and the Imperative of Preclinical Pharmacokinetic Profiling

Apalcillin is a broad-spectrum, semi-synthetic acylureidopenicillin antibiotic. It demonstrates activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. As with any therapeutic agent under development, a thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—in preclinical models is a cornerstone of a successful drug development program. These studies are critical for:

  • Dose Selection and Regimen Design: Preclinical pharmacokinetic data informs the selection of appropriate doses for toxicology studies and provides a basis for predicting efficacious human dose regimens.

  • Understanding Drug Disposition: These studies reveal how the body handles the drug, identifying potential liabilities such as poor absorption, rapid metabolism, or accumulation in non-target tissues.

  • Species-Specific Differences: Characterizing pharmacokinetics across different preclinical species is essential for selecting the most appropriate animal model for efficacy and safety studies and for understanding potential interspecies variations in drug handling.

  • Regulatory Submission: A comprehensive preclinical pharmacokinetic package is a mandatory component of regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This guide will delve into the methodologies and expected pharmacokinetic profile of this compound in key preclinical species, drawing upon established principles and data from closely related compounds.

Physicochemical Characteristics and Bioanalytical Methodologies

Apalcillin's chemical structure, characterized by a ureidopenicillin side chain, imparts a broader spectrum of activity compared to ampicillin. This structural modification also influences its physicochemical properties, such as lipophilicity and plasma protein binding, which in turn affect its pharmacokinetic behavior.

Analytical Quantification

Accurate quantification of apalcillin in biological matrices is fundamental to pharmacokinetic analysis. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for this purpose.

Typical HPLC-UV Method Parameters:

ParameterTypical SettingRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of penicillins from endogenous plasma components.
Mobile Phase A gradient of acetonitrile and a phosphate buffer (pH-adjusted)Allows for the elution of the analyte of interest while maintaining good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a specific wavelength (e.g., 254 nm)Apalcillin's structure allows for UV absorbance.
Sample Preparation Protein precipitation with acetonitrile or methanol, followed by centrifugationA straightforward and effective method for removing proteins from plasma or serum that can interfere with the analysis.[1]

Absorption: Bioavailability and Routes of Administration

The bioavailability of a drug is a critical determinant of its clinical utility, particularly for oral formulations. For penicillins, oral bioavailability can be variable and is often incomplete.

Oral Bioavailability
Parenteral Administration

In preclinical studies, intravenous (IV) and intramuscular (IM) administration are common routes for ensuring complete bioavailability and for characterizing the disposition of a drug independent of absorption.

  • Intravenous (IV) Administration: An IV bolus or infusion is the most direct route, providing 100% bioavailability and allowing for the determination of key pharmacokinetic parameters such as clearance and volume of distribution.

  • Intramuscular (IM) Administration: The IM route provides a depot for the drug, leading to a slower absorption phase compared to IV administration. Plasma concentrations after IM injection of sodium ampicillin in cows reached a maximum (Cmax) of 9.1 µg/mL within 10 minutes[3].

Distribution: Where the Drug Goes

The distribution of a drug throughout the body is governed by its physicochemical properties, plasma protein binding, and tissue permeability.

Plasma Protein Binding

Apalcillin exhibits significantly higher plasma protein binding in humans compared to other penicillins like piperacillin[4]. This property is likely to be observed in preclinical species as well and has important implications for its distribution and clearance, as only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.

Tissue Distribution

Preclinical tissue distribution studies are essential for identifying target and non-target organ exposure. Studies with ampicillin in rats have shown that it is widely distributed, with the highest concentrations found in the kidneys and liver[5]. For ampicillin, tissue penetration is rapid, and the decline in tissue concentrations often parallels that in the serum[6]. Given its structural similarities, apalcillin is expected to have a comparable distribution pattern, although its higher protein binding may result in a lower volume of distribution.

Metabolism: How the Drug is Modified

Metabolism is a key elimination pathway for many drugs, often converting them into more water-soluble compounds that can be readily excreted.

In humans, apalcillin is metabolized to two microbiologically inactive penicilloic acid derivatives[1][4]. This is a common metabolic pathway for penicillins, involving the hydrolytic cleavage of the β-lactam ring. It is highly probable that this same metabolic pathway exists in preclinical species such as rats and dogs. Studies with ampicillin in rats have identified (5R,6R)-ampicilloic acid, its epimer (5S,6R)-ampicilloic acid, and ampicillin piperazine-2,5-dione as metabolites in plasma, bile, and urine[5].

Apalcillin Apalcillin Metabolite Inactive Penicilloic Acid Derivatives Apalcillin->Metabolite Hydrolysis of β-lactam ring

Metabolic Pathway of Apalcillin.

Excretion: How the Drug Leaves the Body

The elimination of a drug and its metabolites from the body is primarily achieved through renal (urine) and/or hepatic (bile) excretion.

Renal Excretion

In humans, approximately 20% of an administered dose of apalcillin is excreted in the urine[5]. Studies suggest that apalcillin competes with p-aminohippuric acid (PAH) for proximal tubular secretion, indicating that active transport is involved in its renal elimination[7]. This mechanism is common to many β-lactam antibiotics.

Hepatic and Biliary Excretion

A significant portion of apalcillin clearance in humans is non-renal, suggesting that biliary excretion is a major elimination pathway[4]. Studies in rats have demonstrated active biliary secretion of ampicillin[8][9]. Given the substantial non-renal clearance of apalcillin in humans, it is critical to investigate the extent of biliary excretion in preclinical models.

Preclinical Pharmacokinetic Parameters: A Comparative Overview

While specific pharmacokinetic parameters for apalcillin in preclinical models are scarce, the following table presents data for ampicillin in various species to provide a comparative framework.

SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Reference
RatIV100--~1.098.2[5]
Dog (Healthy)IV22----[1]
Dog (Azotemic)IV22Higher than healthy-Significantly longer than healthy-[1]
RabbitIM---~0.4-[10]
CowIM109.1<0.2--[3]

Experimental Protocol for a Preclinical Pharmacokinetic Study of this compound

The following is a generalized protocol for conducting a single-dose pharmacokinetic study of this compound in rats.

Study Design
  • Animals: Male Sprague-Dawley rats (n=3-5 per time point or per group for serial sampling).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Intravenous (IV) administration.

    • Group 2: Intramuscular (IM) administration.

    • Group 3: Oral gavage (PO) administration.

  • Dose: A representative dose (e.g., 20 mg/kg) of this compound.

Dosing and Sample Collection
  • Dosing:

    • IV: Administer as a bolus via the tail vein.

    • IM: Administer into the hind limb muscle.

    • PO: Administer via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular or saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA), centrifuge to obtain plasma, and store at -80°C until analysis.

Bioanalysis and Pharmacokinetic Analysis
  • Bioanalysis: Quantify apalcillin concentrations in plasma samples using a validated HPLC-UV or LC-MS/MS method.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis software to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution).

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dose_Admin Dose Administration (IV, IM, PO) Animal_Acclimation->Dose_Admin Blood_Collection Serial Blood Collection Dose_Admin->Blood_Collection Tissue_Harvest Tissue Harvest (Terminal) Dose_Admin->Tissue_Harvest Sample_Processing Sample Processing (Plasma/Tissue Homogenate) Blood_Collection->Sample_Processing Tissue_Harvest->Sample_Processing Bioanalysis Bioanalysis (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Experimental Workflow for Preclinical Pharmacokinetic Study.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of this compound, while not extensively documented, can be reasonably inferred from the behavior of its close analog, ampicillin, and from its known properties in humans. It is anticipated to be a compound with moderate to low oral bioavailability, extensive distribution, metabolism via hydrolysis of the β-lactam ring, and elimination through both renal and significant biliary excretion. Its higher plasma protein binding compared to other penicillins is a key feature that likely influences its disposition.

For drug development professionals, the key takeaway is the necessity of conducting thorough preclinical pharmacokinetic studies to confirm these inferred properties and to build a robust data package for regulatory submission. Future research should focus on generating and publishing specific ADME data for apalcillin in standard preclinical species to fill the current knowledge gap and to provide a more direct basis for translational modeling to humans.

References

A comprehensive list of references is available for further reading and verification.

Sources

The Rise and Recess of a Potent Antipseudomonal: A Technical History of Apalcillin

Author: BenchChem Technical Support Team. Date: February 2026

Apalcillin , a formidable member of the ureidopenicillin class of antibiotics, represents a significant chapter in the ongoing endeavor to combat challenging Gram-negative pathogens, particularly Pseudomonas aeruginosa. This technical guide navigates the history and development of apalcillin, from the scientific imperatives that drove its creation to its synthesis, mechanism of action, and eventual place in the therapeutic armamentarium. For researchers and drug development professionals, the story of apalcillin offers critical insights into the strategies and challenges of antibiotic development.

The Genesis of Ureidopenicillins: Expanding the Beta-Lactam Frontier

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent large-scale production in 1945 revolutionized medicine.[1][2][3] However, the emergence of bacterial resistance and the limited spectrum of early penicillins necessitated the development of semi-synthetic derivatives.[4] The introduction of ampicillin in 1961 was a major step forward, extending activity to some Gram-negative bacteria.[5][6] Yet, the challenge of treating infections caused by resilient pathogens like Pseudomonas aeruginosa remained.[4][7] This clinical need spurred the development of antipseudomonal penicillins, including the carboxypenicillins and, later, the more potent ureidopenicillins.[4][8]

Ureidopenicillins are ampicillin derivatives characterized by the conversion of the amino acid side chain into a cyclic urea.[8] This structural modification is thought to mimic a larger portion of the peptidoglycan chain, enhancing binding to penicillin-binding proteins (PBPs).[8] This class of antibiotics, which includes azlocillin, mezlocillin, and piperacillin, offered a broader spectrum of activity against Gram-negative bacteria.[8][9]

The Advent of Apalcillin (PC-904)

First reported in 1975 by Sumito Chemical, apalcillin (developmental code PC-904) emerged as a promising new ureidopenicillin.[5][10] It is a naphthydridine derivative of ampicillin, showcasing a broad spectrum of antibacterial activity.[11][12]

Chemical Synthesis Pathway

The synthesis of apalcillin, like other semi-synthetic penicillins, begins with the core penicillin nucleus, 6-aminopenicillanic acid (6-APA), which is obtained from the fermentation of Penicillin G.[5][13] The synthesis involves the acylation of 6-APA with a unique side chain containing a 4-hydroxy-1,5-naphthyridine-3-carbonyl moiety.[5]

A generalized protocol for the synthesis of acylureidopenicillins like apalcillin can be outlined as follows:

Experimental Protocol: Generalized Synthesis of Acylureidopenicillins

  • Dissolution: Suspend 6-aminopenicillanic acid (6-APA) or ampicillin in an anhydrous solvent and cool the mixture in an ice bath.

  • Addition of Base: Add a tertiary amine base dropwise to the suspension while stirring.

  • Acylation: Slowly add a solution of the activated side chain (e.g., 4-hydroxy-1,5-naphthyridine-3-carbonyl chloride) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final apalcillin product.[5]

6-APA 6-Aminopenicillanic Acid (6-APA) Coupling Acylation/ Coupling Reaction 6-APA->Coupling Side_Chain_Precursor 4-hydroxy-1,5-naphthyridine-3-carboxylic acid Activation Activation of Side Chain (e.g., with thionyl chloride) Side_Chain_Precursor->Activation Activation->Coupling Apalcillin Apalcillin Coupling->Apalcillin

Generalized synthesis pathway of Apalcillin.

Mechanism of Action: Targeting the Bacterial Cell Wall

Apalcillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][14] Like other beta-lactam antibiotics, it targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[11][15] PBPs are essential enzymes for the cross-linking of peptidoglycan chains, a critical component of the cell wall.[14] By binding to the active site of these enzymes, apalcillin prevents the formation of a rigid and stable cell wall, leading to cell lysis and bacterial death.[11][15] Specifically, apalcillin has shown a high affinity for PBP1b and PBP3 in Escherichia coli and Pseudomonas aeruginosa.[11]

cluster_bacterium Bacterial Cell Apalcillin_outside Apalcillin Outer_Membrane Outer Membrane (Gram-negative) Apalcillin_outside->Outer_Membrane Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Inner_Membrane Inner Membrane Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Mechanism of action of Apalcillin.

Antibacterial Spectrum and In Vitro Activity

Apalcillin demonstrated a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.[11] Its activity was noted to be similar to that of piperacillin, another potent ureidopenicillin.[16] However, a key advantage of apalcillin was its significantly greater potency against Acinetobacter spp. and Pseudomonas aeruginosa.[12][16][17]

OrganismApalcillin MIC90 (µg/mL)Piperacillin MIC90 (µg/mL)Carbenicillin MIC90 (µg/mL)
Pseudomonas aeruginosa2.064>128
Acinetobacter calcoaceticus2.01664
Enterobacteriaceae≤8.0 (MIC50)≤8.0 (MIC50)-
Data compiled from multiple medical center studies.[16][17]

Like other penicillins, apalcillin was not effective against beta-lactamase-producing strains of Staphylococcus spp., Haemophilus spp., or Neisseria gonorrhoeae.[16] Apalcillin showed some resistance to hydrolysis by certain beta-lactamases, such as the PSE-2 enzyme from P. aeruginosa, where it was more stable than piperacillin and azlocillin.[16]

Pharmacokinetics and Pharmacodynamics

Apalcillin was administered intravenously due to poor intestinal absorption.[18] Pharmacokinetic studies revealed several key characteristics:

  • Half-life: Apalcillin has a terminal elimination half-life of approximately 1.0 to 1.5 hours.[19] Comparative studies showed it has a longer half-life than piperacillin.[20]

  • Protein Binding: It exhibits a high degree of serum protein binding, around 80% to 90%, which is almost double that of piperacillin.[18][20]

  • Distribution: Apalcillin is rapidly distributed, reaching therapeutic levels within 30 minutes of infusion.[19] It also demonstrated penetration into bronchial secretions.[18][21]

  • Excretion: A significant portion of apalcillin clearance is nonrenal (approximately 79%).[20] About 20% of the administered dose is excreted in the urine.[19] It also undergoes high biliary excretion.[18]

ParameterApalcillinPiperacillin
Half-lifeLongerShorter
Serum Protein Binding~80-90%Lower
Renal ClearanceLowerSubstantially Greater
Nonrenal Clearance~79% of totalLower
Comparative pharmacokinetic parameters.[18][20]

Clinical Applications and Efficacy

Apalcillin was utilized in the treatment of various bacterial infections, particularly those caused by susceptible organisms. Clinical trials demonstrated its efficacy in:

  • Complicated Urinary Tract Infections: Apalcillin was shown to be a safe, though marginally effective, single agent for these infections.[22]

  • Biliary Tract Infections: It was considered an excellent drug for the treatment of serious biliary tract infections, with therapeutic responses being excellent in studied cases.[23]

  • Respiratory Tract Infections: Its ability to penetrate bronchial secretions made it a candidate for treating respiratory infections.[21]

Resistance and Decline

The emergence of bacterial resistance is a persistent challenge for all antibiotics, and apalcillin was no exception. The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug.[24][25] Other mechanisms include alterations in PBPs, reduced permeability through porin channels, and activation of efflux pumps.[24][26][27] Strains producing high amounts of β-lactamases were found to be resistant to apalcillin.[12]

Furthermore, apalcillin was reportedly dropped from development or clinical use due to toxicity problems, a factor that ultimately limited its long-term utility.[10]

Conclusion

Apalcillin stands as a testament to the era of rational drug design in the development of semi-synthetic penicillins. Its creation addressed a critical need for antibiotics with potent activity against Pseudomonas aeruginosa and other challenging Gram-negative bacteria. While its clinical use was ultimately curtailed by toxicity and the relentless evolution of antibiotic resistance, the scientific journey of apalcillin provides valuable lessons. It underscores the delicate balance between efficacy, safety, and the ever-present threat of resistance that continues to define the field of antibiotic drug development.

References

  • Fass, R. J., & Prior, R. B. (1983). Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. Journal of Antimicrobial Chemotherapy, 11(4), 337-343. [Link]

  • Lode, H., Elvers, A., Koeppe, P., & Borner, K. (1983). Comparative pharmacokinetics of apalcillin and piperacillin. Antimicrobial Agents and Chemotherapy, 24(1), 105-108. [Link]

  • Walsh Medical Media. (2024). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]

  • Klastersky, J., Van der Auwera, P., Meunier-Carpentier, F., & Legrand, J. C. (1984). Pharmacokinetics of apalcillin in intensive-care patients: study of penetration into the respiratory tract. Journal of Antimicrobial Chemotherapy, 14(Suppl A), 67-73. [Link]

  • Lode, H., Elvers, A., Koeppe, P., & Borner,K. (1981). [Investigations on the pharmacokinetics of apalcillin in man]. Arzneimittel-Forschung, 31(8), 1241-1244. [Link]

  • Klastersky, J., Van der Auwera, P., Meunier-Carpentier, F., & Legrand, J. C. (1984). Pharmacokinetics of apalcillin in intensive-care patients. Journal of Antimicrobial Chemotherapy, 14(Suppl A), 67-73. [Link]

  • Amber Lifesciences. (2024). Ampicillin: Uses, Mechanism, and Clinical Considerations. [Link]

  • Fuchs, P. C., Jones, R. N., Thornsberry, C., Barry, A. L., Gavan, T. L., & Gerlach, E. H. (1984). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6797 bacterial isolates from four separate medical centers. Antimicrobial Agents and Chemotherapy, 25(5), 669-671. [Link]

  • Inxight Drugs - National Center for Advancing Translational Sciences. (n.d.). APALCILLIN SODIUM. [Link]

  • AntibioticDB. (n.d.). Apalcillin (PC-904). [Link]

  • Lode, H., Elvers, A., Koeppe, P., & Borner, K. (1983). Comparative pharmacokinetics of apalcillin and piperacillin. Antimicrobial Agents and Chemotherapy, 24(1), 105–108. [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Apalcillin. [Link]

  • Bereda, A. (2026). Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies. Molecular Biology Reports, 53(1), 1-13. [Link]

  • Patsnap Synapse. (2025). This compound. [Link]

  • Cox, C. E. (1987). Apalcillin treatment of complicated urinary tract infections. Urologia Internationalis, 42(1), 62-66. [Link]

  • Ibrahim, A. S., Aboshanab, K. M., & El-Sayed, A. H. (2016). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Journal of Applied & Environmental Microbiology, 4(3), 57-63. [Link]

  • Mishima, K., Ohta, T., Kitagawa, N., & Harada, H. (1979). [Clinical studies on apalcillin in biliary tract infections (author's transl)]. The Japanese Journal of Antibiotics, 32(9), 960-965. [Link]

  • Wikipedia. (n.d.). Ampicillin. [Link]

  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Ampicillin Resistance. [Link]

  • Wang, Y., Zhang, R., Li, J., Wu, Q., & Zhang, S. (2019). The resistance mechanism of Escherichia coli induced by ampicillin in laboratory. Annals of Clinical Microbiology and Antimicrobials, 18(1), 39. [Link]

  • Tobiki, H., Yamada, H., Miyazaki, T., Tanno, N., Suzuki, H., Shimago, K., Okamura, K., & Ueda, S. (1980). [Studies on beta-lactam antibiotics. IV. Synthesis of apalcillin (author's transl)]. Yakugaku Zasshi, 100(1), 49-55. [Link]

  • Google Patents. (n.d.).
  • Amber Lifesciences. (2024). Ampicillin: Uses, Mechanism, and Clinical Considerations. [Link]

  • Fugitt, J. A., & Prazeres, D. M. F. (2015). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. ACS Sustainable Chemistry & Engineering, 3(10), 2419-2426. [Link]

  • Vila, J., Vargas, M., Casals, C., Urassa, H., Mmbaga, E., & Gascon, J. (1999). Mechanisms of resistance to ampicillin, chloramphenicol and quinolones in multiresistant Salmonella typhimurium strains isolated from fish. The Journal of Antimicrobial Chemotherapy, 43(5), 699-702. [Link]

  • ResearchGate. (n.d.). Ampicillin resistance mechanism associated with porin regulation. [Link]

  • Wikipedia. (n.d.). Ureidopenicillin. [Link]

  • Taylor & Francis. (n.d.). Ureidopenicillin – Knowledge and References. [Link]

  • G. (2017). Penicillin's Discovery and Antibiotic Resistance: Lessons for the Future? The Yale Journal of Biology and Medicine, 90(1), 37-45. [Link]

  • Wikipedia. (n.d.). Penicillin. [Link]

  • ReAct. (n.d.). History of antibiotic development. [Link]

  • Microbiology Society. (n.d.). The history of antibiotics. [Link]

  • Wikipedia. (n.d.). History of penicillin. [Link]

  • Embryo Project Encyclopedia. (2024). Penicillin. [Link]

Sources

Apalcillin Sodium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Apalcillin Sodium , a potent semi-synthetic penicillin, presents a significant area of interest for researchers in drug development and infectious disease. This guide offers an in-depth exploration of its core physicochemical characteristics, mechanism of action, and the requisite experimental protocols for its thorough evaluation. Designed for the discerning scientist, this document synthesizes established knowledge with actionable methodologies to empower further research and application.

Core Identity and Physicochemical Landscape

Apalcillin is a derivative of ampicillin, distinguished by a naphthydridine moiety. This structural modification enhances its antibacterial spectrum, particularly against challenging Gram-negative pathogens.[1]

Chemical and Physical Properties

A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to its development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

PropertyDataSource(s)
CAS Number 63469-19-2[2]
Molecular Formula C₂₅H₂₃N₅O₆S[3]
Molecular Weight 521.55 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO. Very soluble in water.[4]
Melting Point Not explicitly found for this compound. Ampicillin sodium has a melting point of 215 °C (with decomposition).[5][6]
Storage Store at 2–8°C, protected from light and moisture.[7]

Note on Data Gaps: While the CAS number and molecular formula for Apalcillin are well-established, specific, publicly available data on its melting point and comprehensive solubility profile in various solvents remain limited. The provided melting point for Ampicillin sodium serves as a reference point for a closely related compound. The experimental protocols outlined in Section 3 provide the means to empirically determine these values for this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Apalcillin, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

The primary molecular targets of Apalcillin are Penicillin-Binding Proteins (PBPs) . These are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial polymer that forms the mesh-like structure of the bacterial cell wall.

The mechanism unfolds as follows:

  • Binding to PBPs: Apalcillin's β-lactam ring mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This structural similarity allows it to bind to the active site of PBPs.[3][8]

  • Inhibition of Transpeptidation: This binding leads to the acylation of a serine residue within the PBP active site, forming a stable, inactive covalent adduct. This effectively inhibits the transpeptidase activity of the PBP.[3]

  • Weakened Cell Wall and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium continues to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[8]

Apalcillin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan (Cell Wall Component) PBP->Peptidoglycan Synthesizes Cell_Lysis Cell Lysis (Bacterial Death) PBP->Cell_Lysis Inhibition leads to Apalcillin Apalcillin Apalcillin->PBP Binds to and Inhibits

Caption: Mechanism of Apalcillin action on bacterial cell wall synthesis.

Experimental Protocols for Physicochemical Characterization

To address the data gaps and to provide a framework for quality control and further research, the following are standard protocols for determining key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp and defined melting range is characteristic of a pure substance.

Methodology:

  • Sample Preparation: A small amount of the dried this compound powder is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For compounds that decompose, the decomposition temperature is noted.[6]

Solubility Profile Determination

Rationale: Understanding the solubility of this compound in various solvents is essential for developing formulations and for designing in vitro and in vivo experiments.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of solvents relevant to pharmaceutical and laboratory applications should be chosen (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Analysis: After equilibration, the solutions are filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Rationale: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis.

Methodology:

  • Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water or a buffer solution).

  • Spectral Scanning: The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.[1]

  • Data Analysis: The wavelength at which the maximum absorbance occurs is identified as the λmax.

Rationale: FTIR spectroscopy provides information about the functional groups present in the molecule, serving as a molecular fingerprint for identification.

Methodology:

  • Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Interpretation: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in the Apalcillin molecule, such as the β-lactam carbonyl, amide carbonyls, and aromatic rings.[9]

Experimental_Workflow cluster_characterization Physicochemical Characterization Melting_Point Melting Point Determination Purity_Assessment Purity_Assessment Melting_Point->Purity_Assessment Provides Purity Data Solubility Solubility Profiling Formulation_Development Formulation_Development Solubility->Formulation_Development Informs Formulation UV_Vis UV-Vis Spectroscopy Quantitative_Analysis Quantitative_Analysis UV_Vis->Quantitative_Analysis Enables Quantitative Analysis FTIR FTIR Spectroscopy Structural_Identification Structural_Identification FTIR->Structural_Identification Confirms Structure Apalcillin_Sample This compound Sample Apalcillin_Sample->Melting_Point Apalcillin_Sample->Solubility Apalcillin_Sample->UV_Vis Apalcillin_Sample->FTIR

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This compound remains a compound of significant interest due to its potent antibacterial activity. This guide provides a foundational understanding of its physicochemical properties and mechanism of action. By employing the outlined experimental protocols, researchers can further elucidate its characteristics, paving the way for novel applications and advancements in the fight against bacterial infections.

References

  • Apalcillin | C25H23N5O6S | CID 6602341 - PubChem. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • This compound - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Patsnap. Retrieved February 23, 2026, from [Link]

  • Ampicillin. (n.d.). Japanese Pharmacopoeia. Retrieved February 23, 2026, from [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. (2023, June 30). Walsh Medical Media. Retrieved February 23, 2026, from [Link]

  • Ampicillin Sodium Salt - UBPBio. (n.d.). UBPBio. Retrieved February 23, 2026, from [Link]

  • Ampicillin | C16H19N3O4S | CID 6249 - PubChem. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Ampicillin Sodium | C16H18N3NaO4S | CID 23663979 - PubChem. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Ampicillin Sodium Salt (CAS 69-52-3) – Research Grade | AuSaMicS. (n.d.). AuSaMicS. Retrieved February 23, 2026, from [Link]

  • FTIR Spectra of Sodium ampicillin (I); HA (II) and HA after adsorbing... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • This compound. (n.d.). Inxight Drugs. Retrieved February 23, 2026, from [Link]

  • UV-spectrophotometric determination of ampicillin sodium and sulbactam sodium in two-component mixtures. (1998). PubMed. Retrieved February 23, 2026, from [Link]

  • (PDF) Composition of ampicillin determined by IR spectroscopy. (2026, February 3). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ampicillin sodium salt - Optional[Raman] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved February 23, 2026, from [Link]

  • Spectrophotometric Determination of Ampicillin Sodium Using Ninhydrin as Chromogenic Agents. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Graphical representation of the ampicillin sodium analytical curve by FT-IR spectroscopy. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Spectrophotometric Determination of Ampicillin with Sulfanilic Acid by Oxidative Coupling Reaction. (2020, December 15). Journal of Education and Science. Retrieved February 23, 2026, from [Link]

  • Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. (2012, October 11). Semantic Scholar. Retrieved February 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Activity of Apalcillin Sodium Against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the in vitro activity of apalcillin sodium, a broad-spectrum penicillin, against members of the Enterobacteriaceae family. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development. This document delves into the mechanism of action, spectrum of activity, methodologies for susceptibility testing, and the critical aspects of resistance observed in this significant group of Gram-negative pathogens.

Introduction: Apalcillin and its Place in the Antimicrobial Landscape

Apalcillin is a semisynthetic acylureidopenicillin, a class of β-lactam antibiotics that extends the spectrum of ampicillin to include activity against a wider range of Gram-negative bacteria, including Pseudomonas aeruginosa and many species within the Enterobacteriaceae family.[1][2][3] Its bactericidal action, achieved through the inhibition of cell wall synthesis, has made it a subject of interest in the ongoing search for effective treatments against challenging bacterial infections.[4][5] Understanding its in vitro characteristics is fundamental to its potential clinical application and to the development of novel antimicrobial strategies.

Mechanism of Action: Targeting the Bacterial Cell Wall

The antibacterial effect of apalcillin is contingent upon its ability to disrupt the integrity of the bacterial cell wall. This process can be understood through a well-defined molecular mechanism.

Apalcillin, like other penicillin derivatives, targets and covalently binds to penicillin-binding proteins (PBPs).[4][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, a polymer that forms the structural backbone of the bacterial cell wall. By inactivating these PBPs, apalcillin prevents the cross-linking of peptidoglycan chains. This inhibition of cell wall biosynthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[4]

cluster_bacterium Bacterial Cell Apalcillin Apalcillin Outer_Membrane Outer Membrane (Porin Channels) Apalcillin->Outer_Membrane Penetration Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binding Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibition Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of apalcillin against Gram-negative bacteria.

Spectrum of In Vitro Activity Against Enterobacteriaceae

Apalcillin has demonstrated a broad spectrum of activity against various members of the Enterobacteriaceae family. Its potency is often compared to that of other extended-spectrum penicillins like piperacillin.[1][2][3]

Susceptibility of Key Enterobacteriaceae Species

Numerous studies have quantified the in vitro activity of apalcillin against a range of clinical isolates. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric. The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for apalcillin against common Enterobacteriaceae.

OrganismApalcillin MIC50 (µg/mL)Apalcillin MIC90 (µg/mL)
Escherichia coli1.6100
Klebsiella pneumoniae6.3>128
Enterobacter cloacaeSimilar to mezlocillin and piperacillinSimilar to mezlocillin and piperacillin
Proteus mirabilisSimilar to other penicillinsSimilar to other penicillins
Citrobacter freundiiSimilar to piperacillinSimilar to piperacillin
Serratia marcescens>25 (only 40% inhibited at 25 µg/mL)>25

Data synthesized from multiple sources.[2][3]

It is important to note that while apalcillin shows good activity against many isolates, resistance has been observed, particularly in strains that produce high levels of β-lactamases.[6][7]

Comparative Efficacy

When compared to other β-lactams, apalcillin's activity against Enterobacteriaceae is generally comparable to piperacillin.[1][8] However, its enhanced activity against Pseudomonas aeruginosa and Acinetobacter species often sets it apart.[1][9]

Methodologies for In Vitro Susceptibility Testing

Accurate determination of apalcillin's in vitro activity relies on standardized and reproducible methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing that are widely accepted.[10][11][12][13]

Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.

Protocol for Apalcillin Broth Microdilution:

  • Preparation of Apalcillin Stock Solution: Reconstitute this compound powder in a suitable sterile solvent (e.g., distilled water) to create a high-concentration stock solution.

  • Preparation of Working Solutions: Serially dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates: Dispense the prepared bacterial inoculum into 96-well microtiter plates containing the serially diluted apalcillin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is the lowest concentration of apalcillin that completely inhibits visible growth of the organism.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Prepare Serial Dilutions of Apalcillin in Microtiter Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the MIC of apalcillin using broth microdilution.

Agar Dilution

Agar dilution is another method for MIC determination where varying concentrations of apalcillin are incorporated into an agar medium. The methodology is similar to broth microdilution in terms of inoculum preparation, with the key difference being the plating of the bacterial suspension onto the antibiotic-containing agar.

Disk Diffusion

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method. A paper disk impregnated with a standardized amount of apalcillin is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation and correlated with MIC values to determine if the organism is susceptible, intermediate, or resistant. A 100 µg apalcillin disk has been shown to correlate well with MICs for Enterobacteriaceae.[8]

Mechanisms of Resistance in Enterobacteriaceae

The clinical utility of apalcillin is threatened by the emergence of resistance. In Enterobacteriaceae, the predominant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes.[14][15][16][17][18]

β-Lactamase Production

β-Lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Enterobacteriaceae can produce a wide variety of these enzymes, which can be either chromosomally or plasmid-encoded.

  • Chromosomally-encoded β-Lactamases (e.g., AmpC): Some Enterobacteriaceae species, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, naturally possess an inducible AmpC β-lactamase gene. While apalcillin can inhibit some β-lactamases, high-level production of AmpC can lead to resistance.[1][14]

  • Plasmid-mediated β-Lactamases (e.g., TEM, SHV, CTX-M): These are a major concern as they are readily transferable between different bacterial species and even genera.[14][16] The production of broad-spectrum and extended-spectrum β-lactamases (ESBLs) can confer resistance to apalcillin.[14][19]

Apalcillin is susceptible to hydrolysis by many plasmid-mediated β-lactamases but shows some resistance to hydrolysis by certain cephalosporinases.[2][3]

Other Resistance Mechanisms

While less common for this class of antibiotics, other resistance mechanisms in Enterobacteriaceae can include:

  • Alterations in PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of apalcillin, leading to decreased susceptibility.[15]

  • Reduced Permeability: Changes in the outer membrane porin proteins can limit the entry of apalcillin into the bacterial cell.[15]

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the cell can also contribute to resistance.[15]

cluster_bacterium Resistant Bacterial Cell Apalcillin_Ext Apalcillin Outer_Membrane Outer Membrane (Altered Porins) Apalcillin_Ext->Outer_Membrane Reduced Entry Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Apalcillin_Int Apalcillin Periplasmic_Space->Apalcillin_Int Beta_Lactamase β-Lactamase Altered_PBP Altered PBPs Efflux_Pump Efflux Pump Apalcillin_Int->Beta_Lactamase Hydrolysis Apalcillin_Int->Altered_PBP Reduced Binding Apalcillin_Int->Efflux_Pump Expulsion

Caption: Key mechanisms of resistance to apalcillin in Enterobacteriaceae.

The Inoculum Effect

A significant consideration in the in vitro testing of apalcillin against β-lactamase-producing strains is the inoculum effect. This phenomenon is characterized by a substantial increase in the MIC when a higher bacterial inoculum is used.[6][7] This is attributed to the increased concentration of β-lactamase enzymes produced by the larger bacterial population, which can more effectively inactivate the antibiotic.

Future Directions and Conclusion

Apalcillin demonstrates significant in vitro activity against a broad range of Enterobacteriaceae. However, the prevalence of β-lactamase-mediated resistance underscores the need for continued surveillance and research. The combination of apalcillin with β-lactamase inhibitors has shown promise in overcoming some of this resistance, suggesting a potential avenue for preserving the utility of this class of antibiotics.[19]

This guide has provided a detailed overview of the in vitro characteristics of apalcillin against Enterobacteriaceae, from its fundamental mechanism of action to the complexities of resistance. A thorough understanding of these principles is essential for the rational design of new antimicrobial agents and for the effective use of existing ones in the face of evolving bacterial resistance.

References

  • Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. PubMed. [Link]

  • Comparative in vitro activity of apalcillin alone and combined with Ro 48-1220, a novel penam beta-lactamase inhibitor. PubMed. [Link]

  • In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. PubMed Central. [Link]

  • In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. PubMed. [Link]

  • Comparative in vitro activities of apalcillin and piperacillin against gram-negative bacilli. PubMed. [Link]

  • Antibacterial Activity of Apalcillin (PC-904) Against Gram-Negative Bacilli, Especially Ampicillin-, Carbenicillin-, and Gentamicin-Resistant Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. Walsh Medical Media. [Link]

  • A microbiological evaluation of apalcillin. PubMed. [Link]

  • This compound. Patsnap Synapse. [Link]

  • Antibacterial Activity of Apalcillin (PC-904) Against Gram-Negative Bacilli, Especially Ampicillin-, Carbenicillin-, and Gentamicin-Resistant Clinical Isolates. PubMed Central. [Link]

  • Apalcillin. PubChem. [Link]

  • Ampicillin. Wikipedia. [Link]

  • [Mechanisms of resistance in Enterobacteriaceae towards beta-lactamase antibiotics]. PubMed. [Link]

  • In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6797 bacterial isolates from four separate medical centers. PubMed. [Link]

  • Mechanisms of antibiotic resistance of Enterobacteriaceae family representatives. CyberLeninka. [Link]

  • Resistance mechanisms in Enterobacteriaceae. PubMed. [Link]

  • Antibiotic resistance in Enterobacteriaceae: mechanisms and clinical implications. PubMed. [Link]

  • Resistance mechanisms in Enterobacteriaceae. ResearchGate. [Link]

  • FDA Rationale for Piperacillin-Tazobactam Breakpoints for Enterobacterales. U.S. Food and Drug Administration. [Link]

  • fT>MIC Targets May Vary for Cephalosporins Within the Enterobacteriaceae Group. North Bristol NHS Trust. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Selux AST System. U.S. Food and Drug Administration. [Link]

Sources

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of Apalcillin Sodium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Apalcillin is a potent, broad-spectrum semisynthetic ureidopenicillin distinguished by its significant activity against challenging Gram-negative pathogens, particularly Pseudomonas aeruginosa and Acinetobacter spp.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the efficacy of apalcillin and its derivatives. We will dissect the molecular architecture of apalcillin, attributing specific antibacterial properties to its constituent chemical moieties, including the foundational 6-aminopenicillanic acid (6-APA) core, the crucial acyl side chain, and the unique naphthyridine group that defines its enhanced spectrum.[3] This document details the causal relationships between chemical structure and biological function, supported by field-proven experimental methodologies for synthesizing and evaluating novel derivatives. Protocols for Minimum Inhibitory Concentration (MIC) assays, Penicillin-Binding Protein (PBP) affinity studies, and β-lactamase stability assessments are provided to serve as a self-validating framework for researchers. Through a synthesis of established data and expert insights, this guide aims to empower drug development professionals in the rational design of next-generation β-lactam antibiotics that can effectively circumvent emerging resistance mechanisms.

Introduction to Apalcillin and the Imperative of SAR

Apalcillin: A Potent Ureidopenicillin

Apalcillin, also known by its developmental code PC-904, is a derivative of ampicillin that emerged from efforts to expand the antibacterial spectrum of the penicillin class.[3] It demonstrates a broad spectrum of activity similar to piperacillin but is distinguished by its superior potency against Acinetobacter spp. and Pseudomonas aeruginosa.[1][2] This efficacy makes it a significant agent in treating infections caused by these often multi-drug resistant organisms.[4]

The Core Mechanism: Targeting Penicillin-Binding Proteins (PBPs)

Like all β-lactam antibiotics, apalcillin's bactericidal action stems from its ability to inhibit the synthesis of the bacterial cell wall.[3][5] Its primary molecular targets are Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][7] Peptidoglycan provides structural integrity to the bacterial cell wall. Apalcillin covalently binds to the active site of these transpeptidase enzymes, forming a stable, inactive complex.[6] This acylation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and, ultimately, cell lysis and death.[6][8] Apalcillin and other ureidopenicillins show a particularly high affinity for PBPs 1 and 3.[9]

The Challenge of Resistance: Why SAR is Critical

The clinical utility of β-lactam antibiotics is perpetually threatened by the evolution of bacterial resistance.[10] The most prevalent mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the core β-lactam ring, rendering the antibiotic inactive.[7][11] While apalcillin is more resistant to hydrolysis by certain β-lactamases (like the PSE-2 enzyme from P. aeruginosa) compared to other penicillins, it remains susceptible to many others.[1] A second resistance mechanism involves structural modifications in the target PBPs, which reduces the binding affinity of the antibiotic.[12] A thorough understanding of SAR is therefore critical. By correlating specific structural features with antibacterial potency, PBP affinity, and β-lactamase stability, we can rationally design novel derivatives that can overcome these resistance mechanisms.

The Molecular Architecture of Apalcillin

The biological activity of apalcillin is a direct consequence of its unique chemical structure, which can be deconstructed into two primary components: the conserved penam core and the variable acyl side chain that dictates its specific properties.

The Penam Core: The Foundation for Activity

The foundation of apalcillin is the 6-aminopenicillanic acid (6-APA) nucleus, which is composed of a thiazolidine ring fused to a four-membered β-lactam ring.[3][13] The inherent ring strain of the β-lactam ring makes it chemically reactive and susceptible to nucleophilic attack by the active site serine residue of PBPs, which is the basis of its inhibitory mechanism.[14] This core structure is essential for the antibacterial activity of all penicillins.[12]

The Acyl Side Chain: The Driver of Specificity and Potency

Attached to the 6-amino position of the penam core is a complex acyl side chain: (2R)-2-[(4-Hydroxy-1,5-naphthyridine-3-carboxamido)-2-phenylacetamido].[3][8] This side chain is not merely an appendage; it is the primary determinant of apalcillin's antibacterial spectrum, its affinity for specific PBP targets, and its stability against β-lactamases. Its structure allows for enhanced penetration of the outer membrane of Gram-negative bacteria and provides a unique steric and electronic profile for interacting with the active site of target enzymes.[9]

G cluster_Apalcillin Apalcillin Sodium Structure Apalcillin Apalcillin Core Structure Side_Chain Acyl Side Chain (at C6 position) Penam_Core Penam Core (6-APA Nucleus) Beta_Lactam β-Lactam Ring Penam_Core->Beta_Lactam Thiazolidine Thiazolidine Ring Penam_Core->Thiazolidine Phenylacetyl Phenylacetyl Group Side_Chain->Phenylacetyl Ureido_Linkage Amide Linkage Side_Chain->Ureido_Linkage Naphthyridine 4-Hydroxy-1,5-Naphthyridine Moiety Side_Chain->Naphthyridine

Caption: Key functional moieties of the apalcillin molecule.

Decoding the Structure-Activity Relationship

The efficacy of apalcillin derivatives is not arbitrary; it is governed by predictable relationships between molecular substructures and biological outcomes.

  • The Penam Core : As the reactive warhead, modifications to this core are generally detrimental to activity. However, subtle stereochemical changes can influence β-lactamase stability.[15]

  • The α-Amino Phenylacetyl Group : This portion of the side chain, inherited from ampicillin, is crucial for activity against many Gram-positive and some Gram-negative bacteria.[16] The amino group, in its protonated form, helps the antibiotic pass through the porin channels of the Gram-negative outer membrane.[16] The stereochemistry at the α-carbon is critical; the (R)-configuration is essential for potent activity, as it correctly orients the side chain within the PBP active site.

  • The Ureido-like Linkage : The acyl-amino linkage (carboxamido) functions similarly to the ureido group in other penicillins like piperacillin. This polar structure significantly enhances the ability of the molecule to penetrate the outer membrane of Gram-negative bacteria, expanding its spectrum of activity.[9][17]

  • The 4-Hydroxy-1,5-Naphthyridine Moiety : This is arguably the most critical component for apalcillin's high potency against P. aeruginosa. This large, planar, heterocyclic system provides additional points of interaction (e.g., hydrogen bonding, π-stacking) within the PBP active site of Pseudomonas, leading to a higher binding affinity compared to simpler side chains.[1][18]

SAR_Principles cluster_structure Structural Moiety cluster_function Functional Consequence struct β-Lactam Ring Phenylacetyl Group Ureido Linkage Naphthyridine Moiety func PBPAcylation(Bactericidal Action) BroadSpectrumActivity Gram-NegativePenetration HighAnti-PseudomonalPotency β-LactamaseStability struct:f0->func:f0 Essentialfor Mechanism struct:f1->func:f1 Contributesto struct:f2->func:f2 Enhances struct:f3->func:f3 KeyDeterminantof struct:f3->func:f4 ProvidesSteric Hindrancefor

Caption: Logical flow of SAR principles for apalcillin.

Data Presentation: Predicted Impact of Side Chain Modifications

The following table summarizes the predicted effects of hypothetical modifications to the apalcillin side chain, based on established SAR principles for ureidopenicillins.

ModificationPredicted Effect on S. aureus (Gram+)Predicted Effect on E. coli (Gram-)Predicted Effect on P. aeruginosa (Gram-)Rationale
Apalcillin (Reference) Moderate ActivityHigh ActivityVery High ActivityBaseline.
Replace Naphthyridine with a simple Phenyl groupSimilarDecreased ActivitySignificantly Decreased ActivityLoss of the key moiety for high-affinity binding to P. aeruginosa PBPs.[18]
Remove the α-amino group from the Phenylacetyl coreSimilarDecreased ActivityDecreased ActivityReduced polarity impairs passage through Gram-negative porin channels.[16]
Replace Ureido linkage with a simple AmideSimilarDecreased ActivityDecreased ActivityReduced polarity impairs outer membrane penetration.[9]
Add a bulky group to the Naphthyridine ringSimilarSimilarPotentially Increased or DecreasedMay enhance PBP binding or cause steric clash; could also improve β-lactamase stability.[19]

Experimental Validation of SAR: Protocols and Methodologies

The theoretical principles of SAR must be validated through rigorous experimentation. The following section outlines core, self-validating protocols essential for any research program focused on developing apalcillin derivatives.

Synthesis of Apalcillin Derivatives

The synthesis of novel apalcillin derivatives begins with the foundational 6-aminopenicillanic acid (6-APA) and involves the coupling of a custom-synthesized side chain.[3]

Causality: The choice of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive activated side chain. A tertiary amine base is used to deprotonate the ammonium salt of 6-APA, rendering the C6-amino group nucleophilic for the coupling reaction. Monitoring by TLC is essential to determine the reaction endpoint, preventing the formation of degradation byproducts from over-incubation.

Experimental Protocol: Synthesis of a Novel Apalcillin Derivative

  • Side Chain Synthesis: Synthesize the desired side chain carboxylic acid (e.g., a modified naphthyridine analog) using appropriate organic chemistry methods.

  • Side Chain Activation: Convert the side chain's carboxylic acid to a more reactive species, such as an acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride in an anhydrous solvent like dichloromethane (DCM) at 0°C.

  • Coupling Reaction: a. Suspend 1 equivalent of 6-APA in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath. b. Add 2.2 equivalents of a tertiary amine base (e.g., triethylamine) dropwise to the suspension with vigorous stirring. c. Slowly add a solution of the activated side chain (1.1 equivalents) in anhydrous DCM to the reaction mixture. d. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the 6-APA spot.[3]

  • Work-up and Purification: a. Once the reaction is complete, quench by adding cold water. b. Acidify the aqueous layer to pH 2 with 1N HCl and extract the product into an organic solvent like ethyl acetate. c. Wash the combined organic layers sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product via column chromatography or recrystallization to yield the final compound.

  • Characterization: Confirm the structure and purity of the final derivative using techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[20]

Synthesis_Workflow start Start side_chain_synth 1. Synthesize Novel Side Chain Acid start->side_chain_synth side_chain_act 2. Activate Side Chain (e.g., form Acid Chloride) side_chain_synth->side_chain_act coupling 3. Couple Activated Side Chain with 6-APA side_chain_act->coupling monitoring 4. Monitor Reaction (TLC) coupling->monitoring monitoring->coupling Incomplete workup 5. Aqueous Work-up & Extraction monitoring->workup Reaction Complete purify 6. Purify Product (Chromatography) workup->purify char 7. Characterize (NMR, MS) purify->char end End: Pure Derivative char->end

Caption: General workflow for the synthesis of apalcillin derivatives.

Determining Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC) Assay

The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The broth microdilution method is a reliable and high-throughput approach.

Causality: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the internationally standardized medium for susceptibility testing, ensuring reproducibility and comparability of results.[21] An inoculum density of 5 x 10⁵ CFU/mL is used because it represents a standard infection density and minimizes the "inoculum effect," where a higher bacterial density can falsely elevate the MIC.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: a. Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL). b. In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. c. Add 100 µL of the test compound stock solution to well 1.

  • Serial Dilution: a. Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates the first 2-fold dilution. b. Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. c. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no bacteria).

  • Inoculation: a. Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. b. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. c. Add 50 µL of this standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

Probing the Target: Penicillin-Binding Protein (PBP) Affinity Assays

To confirm that a derivative's activity is due to PBP inhibition, a competitive binding assay is performed. This protocol measures how effectively the test compound competes with a known fluorescent penicillin for binding to PBPs.

Causality: This assay provides a direct measure of target engagement. A lower IC₅₀ value (the concentration of the test compound required to inhibit 50% of the fluorescent probe's binding) indicates a higher affinity for the PBPs. This helps to confirm the mechanism of action and is a critical step in SAR analysis.[22]

Experimental Protocol: Competitive PBP Binding Assay

  • Membrane Preparation: Isolate the inner membrane fraction containing PBPs from the target bacterium (e.g., P. aeruginosa) through cell lysis and ultracentrifugation.

  • Competition Reaction: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of the test apalcillin derivative for 15 minutes at 30°C. b. Include a "no inhibitor" control.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of a fluorescent penicillin analog (e.g., Bocillin FL) to each tube and incubate for an additional 10 minutes.

  • Quenching: Stop the reaction by adding an excess of a non-fluorescent β-lactam (e.g., ampicillin).

  • Analysis: a. Separate the proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs using a gel imager. c. Quantify the fluorescence intensity of the PBP bands using densitometry software (e.g., ImageJ).

  • Data Interpretation: Plot the fluorescence intensity against the concentration of the test derivative. Calculate the IC₅₀ value, which represents the concentration of the derivative that inhibits 50% of Bocillin FL binding.

Conclusion and Future Perspectives

The structure-activity relationship of apalcillin is a well-defined paradigm within the broader class of ureidopenicillins. Its potent activity, particularly against P. aeruginosa, is directly attributable to the unique 4-hydroxy-1,5-naphthyridine moiety on its acyl side chain, which enhances binding to target PBPs.[1][18] The foundational penam core provides the bactericidal mechanism, while the phenylacetyl and ureido-like components ensure broad-spectrum activity and efficient penetration into Gram-negative bacteria.[9][16]

Future research must focus on rationally designing derivatives that address the primary liability of apalcillin: its susceptibility to a wide range of β-lactamases.[2] SAR-guided strategies could involve:

  • Steric Shielding: Introducing bulky substituents onto the side chain that sterically hinder the approach of β-lactamase enzymes without compromising PBP affinity.[19]

  • Hybrid Molecules: Designing molecules that not only bind to PBPs but also incorporate moieties capable of independently inhibiting β-lactamases.

  • Combination Therapy: The most immediate path forward remains the co-administration of potent apalcillin derivatives with next-generation, broad-spectrum β-lactamase inhibitors.[23]

By leveraging the foundational SAR principles outlined in this guide and employing the robust validation workflows described, researchers are well-equipped to innovate and develop the next generation of life-saving β-lactam antibiotics.

References

  • Fass, R. J. (1983). Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). This compound. Inxight Drugs. Available at: [Link]

  • Patsnap. (2025). This compound. Patsnap Synapse. Available at: [Link]

  • WG Critical Care. (n.d.). Ampicillin Sodium. WG Critical Care. Available at: [Link]

  • Fukasawa, M., et al. (1984). A novel character of acylaminobenzylpenicillin apalcillin, in binding to penicillin-binding proteins of Escherichia coli and Pseudomonas aeruginosa. The Journal of Antibiotics. Available at: [Link]

  • Noguchi, H., Kubo, M., Kurashige, S., & Mitsuhashi, S. (1978). Antibacterial Activity of Apalcillin (PC-904) Against Gram-Negative Bacilli, Especially Ampicillin-, Carbenicillin-, and Gentamicin-Resistant Clinical Isolates. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Neu, H. C. (1983). Structure-Activity Relations of New β-Lactam Compounds and in Vitro Activity Against Common Bacteria. Clinical Infectious Diseases. Available at: [Link]

  • Talele, T. T., Khedkar, S. A., & Coutinho, E. C. (2010). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Mini reviews in medicinal chemistry.
  • ResearchGate. (2025). Antibiotics: Methods and Protocols. ResearchGate. Available at: [Link]

  • Sandoz Canada Inc. (2020). Sterile PrAMPICILLIN SODIUM FOR INJECTION (ampicillin sodium) USP Antibiotic. Sandoz Canada. Available at: [Link]

  • Jawad, A. A., & Alabdali, A. J. (2020). Synthesis, Characterization and Antibacterial Activity of Some Penicillin Derivatives. Al-Nahrain Journal of Science. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of ampicillin sodium/sulbactam sodium. NCI Drug Dictionary. Available at: [Link]

  • Al-Nahrain Journal of Science. (2020). Synthesis, Characterization and Antibacterial Activity of Some Penicillin Derivatives. Al-Nahrain Journal of Science. Available at: [Link]

  • Wikipedia. (n.d.). Ampicillin. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Apalcillin. PubChem. Available at: [Link]

  • Ke, W., et al. (2024). Ureidopenicillins Are Potent Inhibitors of Penicillin-Binding Protein 2 from Multidrug-Resistant Neisseria gonorrhoeae H041. ACS Infectious Diseases. Available at: [Link]

  • Nishida, M., et al. (1986). Studies on protein binding of antibiotics. II. Effect of apalcillin on protein binding and pharmacokinetics of cefoperazone and cefazolin. The Journal of Antibiotics. Available at: [Link]

  • Ke, W., et al. (2025). Ureidopenicillins are potent inhibitors of penicillin-binding protein 2 from multidrug resistant Neisseria gonorrhoeae H041. PMC. Available at: [Link]

  • Taylor & Francis. (n.d.). Penicillin-binding proteins – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Stille, W., Helm, E., & Mielenz, H. (1982). [Investigations on antibacterial activity of apalcillin]. Arzneimittel-Forschung. Available at: [Link]

  • Scribd. (n.d.). Antibiotic Structure-Activity Relationships. Scribd. Available at: [Link]

  • ResearchGate. (n.d.). Diagram of the structure-activity relationship of penicillins. ResearchGate. Available at: [Link]

  • Bethel, C. R., et al. (2017). Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases. PMC. Available at: [Link]

  • Frontiers Media. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry. Available at: [Link]

  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Ampicillin. RCSB PDB. Available at: [Link]

  • Tawa, G. J., et al. (2010). SAR Studies for a New Class of Antibacterial NAD Biosynthesis Inhibitors. PMC. Available at: [Link]

  • Bush, K. (2018). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Singh, R. (2014). In-silico Approach Explains Evolution of Beta-lactamases from Penicillin Binding Proteins. International Journal of Bio-Technology and Research. Available at: [Link]

  • O'Connor, C., et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology. Available at: [Link]

  • Dove Medical Press. (2021). Antibacterial, Docking, DFT and ADMET Properties Evaluation of Chalcone-Sulfonamide Derivatives Prepared Using ZnO Nanoparticle Catalysis. International Journal of Nanomedicine. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Role of beta lactamases in antibiotic resistance: A review. Amrita Vishwa Vidyapeetham Institutional Repository. Available at: [Link]

  • ResearchGate. (n.d.). Role of beta lactamases in antibiotic resistance: A review. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 12.3.10: Penicillin. Chemistry LibreTexts. Available at: [Link]

  • Taylor & Francis. (n.d.). Ureidopenicillin – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • MDPI. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules. Available at: [Link]

  • Alvarez-Castellanos, P. P., et al. (1998). Aliphatic molecules (C-6 to C-8) containing double or triple bonds as potential penicillin side-chain precursors. Applied Microbiology and Biotechnology. Available at: [Link]

  • Khan, I., et al. (2015). Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies. PLOS ONE. Available at: [Link]

Sources

Technical Guide: Stability Profile of Apalcillin Sodium in Physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanistic, and methodological analysis of Apalcillin Sodium stability at physiological pH.

Executive Summary

This compound (PC-904) is a broad-spectrum ureidopenicillin susceptible to hydrolytic degradation. At physiological pH (7.4), the molecule exhibits a specific stability profile governed by the nucleophilic susceptibility of its


-lactam ring. This guide delineates the degradation kinetics, mechanistic pathways, and a validated analytical protocol for stability assessment. It is designed for researchers requiring high-fidelity data to support IV admixture formulation and pharmacokinetic modeling.

Part 1: Molecular Architecture & Stability Vulnerabilities

Structural Determinants of Instability

Apalcillin is structurally characterized by a 4-hydroxy-1,5-naphthyridine-3-carbonyl side chain attached to the ampicillin nucleus. While the bulky side chain provides resistance to certain


-lactamases, the core pharmacophore—the 

-lactam ring
—remains the primary site of instability.
  • Ring Strain: The fusion of the four-membered

    
    -lactam ring to the five-membered thiazolidine ring creates significant angle strain (approx. 90° bond angles), rendering the carbonyl carbon highly electrophilic.
    
  • Physiological pH Impact: At pH 7.4, the concentration of hydroxide ions (

    
    ) is sufficient to initiate nucleophilic attack on the 
    
    
    
    -lactam carbonyl, even in the absence of enzymes. This follows pseudo-first-order kinetics.
The Buffer Catalysis Effect (Expert Insight)

Crucial Note: Stability data generated in unbuffered water differs from data in phosphate-buffered saline (PBS). Phosphate ions can act as general base catalysts, accelerating the ring-opening rate.

  • Recommendation: When simulating physiological conditions, use 0.1 M Phosphate Buffer (pH 7.4) to mimic the ionic strength and buffer capacity of biological fluids, but account for the "buffer effect" when extrapolating to in vivo half-life.

Part 2: Mechanistic Degradation Pathways

The primary degradation pathway at pH 7.4 is the hydrolysis of the cyclic amide bond.

Pathway Visualization

The following diagram illustrates the transformation of this compound into its inactive penicilloic acid derivative.

ApalcillinDegradation cluster_conditions Physiological Conditions (pH 7.4, 37°C) Apalcillin This compound (Active Beta-Lactam) Transition Tetrahedral Intermediate Apalcillin->Transition + OH- / H2O (Nucleophilic Attack) Penicilloic Apalcillin Penicilloic Acid (Inactive) Transition->Penicilloic Ring Opening (Irreversible) Decarboxylation Penilloic Acid (Secondary Degradant) Penicilloic->Decarboxylation - CO2 (Slow at pH 7.4)

Figure 1: Mechanism of Apalcillin


-lactam ring hydrolysis at physiological pH.

Part 3: Kinetic Profile & Quantitative Expectations

Researchers should anticipate the following kinetic behavior for Apalcillin at pH 7.4.

Kinetic Parameters (Theoretical Baseline)

Degradation follows pseudo-first-order kinetics :



ParameterValue (Approximate at pH 7.4)Notes
Order of Reaction Pseudo-First OrderDependent on [Drug] << [H2O]

(Shelf-life)
4 – 8 hours (at 25°C)Significantly reduced at 37°C

(Half-life)
12 – 24 hours (at 25°C)Highly temperature dependent
Activation Energy (

)
~ 18–22 kcal/molTypical for

-lactam hydrolysis
Temperature Dependence (Arrhenius)

The rate of degradation increases exponentially with temperature.

  • At 4°C: Solutions are generally stable for 24–48 hours (suitable for infusion preparation).

  • At 37°C: Rapid degradation occurs. Kinetic studies must be temperature-controlled to

    
    .
    

Part 4: Validated Analytical Protocol (HPLC)

To experimentally determine the stability profile, the following Stability-Indicating Method (SIM) is recommended. This protocol ensures separation of the parent drug from the penicilloic acid degradation product.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: C18 (ODS),

    
     mm, 5 
    
    
    
    m particle size (e.g., Phenomenex Gemini or Waters Symmetry).
  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 4.5) – Acidic pH suppresses ionization of silanols and improves peak shape.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 60:40 (A:B) or Gradient (optimized for resolution).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Apalcillin naphthyridine chromophore).[1]

  • Injection Volume: 20

    
    L.
    
  • Temperature: 25°C (Column Oven).

Experimental Workflow

The following workflow ensures data integrity and reproducibility.

StabilityWorkflow Prep Sample Preparation Dissolve Apalcillin Na in PBS (pH 7.4) Incubation Incubation Water Bath: 37°C ± 0.1°C Prep->Incubation Sampling Time-Point Sampling (0, 1, 2, 4, 8, 12, 24 hrs) Incubation->Sampling At intervals Quench Quenching (Critical) Dilute 1:10 in Mobile Phase (Stops degradation) Sampling->Quench Immediate Analysis HPLC Analysis Measure Peak Area Quench->Analysis Calc Data Processing Plot ln(Area) vs Time Calculate k_obs Analysis->Calc

Figure 2: Step-by-step workflow for determining kinetic stability constants.

Self-Validating System Suitability

Before running samples, ensure the system passes these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Resolution (

    
    ): 
    
    
    
    between Apalcillin and its nearest degradation peak.
  • Precision: RSD of 6 replicate injections

    
    .
    

Part 5: Clinical & Formulation Implications

IV Admixture Compatibility
  • pH Drift: As Apalcillin hydrolyzes, the formation of penicilloic acid (a dicarboxylic acid) may lower the pH of unbuffered solutions, potentially accelerating acid-catalyzed degradation. In buffered physiological solutions (pH 7.4), this effect is mitigated.

  • Infusion Timing: Due to the

    
     profile, IV admixtures prepared at physiological pH should be administered within 4 hours  if kept at room temperature, or stored at 4°C prior to use.
    
Formulation Strategy

To maximize stability in liquid formulations:

  • Lyophilization: Maintain as a dry powder until point-of-care.

  • pH Adjustment: If possible, buffer the reconstitution solvent to pH 6.0–6.5 (the stability maximum for ureidopenicillins) rather than strictly 7.4, unless physiological tonicity is strictly required for the specific injection volume.

References

  • Noguchi, H., et al. (1976). In vitro and in vivo antibacterial activity of PC-904, a new broad-spectrum penicillin. Antimicrobial Agents and Chemotherapy.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (Foundational text on Beta-lactam hydrolysis kinetics).

  • Robinson-Fuentes, V. A., et al. (1997). Degradation pathways of ampicillin in alkaline solutions.[2][3][4] Journal of Pharmacy and Pharmacology.[2][5] (Mechanistic parallel for ureidopenicillins).

  • Sigma-Aldrich. (2024). Ampicillin Sodium Salt Product Information & Stability Guide. (Reference for general Beta-lactam handling standards).

Sources

Methodological & Application

Application Note: Robust HPLC Method Development for Apalcillin Sodium Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Apalcillin Sodium is a broad-spectrum ureidopenicillin antibiotic. Like other


-lactams, its quantification presents specific challenges due to its inherent instability in aqueous solutions and susceptibility to hydrolysis (opening of the 

-lactam ring) under acidic or alkaline conditions.

This guide moves beyond simple "recipe following" to provide a Method Development Lifecycle . It focuses on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, the industry standard for ensuring the potency and purity of penicillin derivatives.

Physicochemical Profile (The "Why" Behind the Method)

Understanding the molecule is the first step in robust method design.

PropertyCharacteristicChromatographic Implication
Structure Ureidopenicillin with a naphthyridine side chain.The side chain adds lipophilicity, requiring a stronger organic modifier (like ACN) compared to Ampicillin.
pKa ~2.7 (Carboxyl group)Mobile phase pH must be controlled (pH 3.0–5.0) to suppress ionization and ensure consistent retention on C18.
Stability Unstable in high pH (>7.5) and strong acid (<2.0).Sample preparation must use neutral or slightly acidic diluents. Autosampler temperature must be controlled (4°C).
Chromophore Benzene/Naphthyridine rings.Strong UV absorption at 254 nm (aromatic) and 210-220 nm (amide/carbonyl). 254 nm is preferred for robustness against solvent cut-off noise.

Method Development Strategy

The following workflow illustrates the logical progression from scouting to a validated method.

MethodDevelopment Start Start: Molecule Assessment Scouting Scouting Run (Gradient 5-95% B) Start->Scouting ModeSelect Mode Selection (Isocratic vs Gradient) Scouting->ModeSelect Optimize Optimization (pH, Temp, Column) ModeSelect->Optimize Resolution < 2.0 Validate Validation (ICH Q2(R1)) Optimize->Validate System Suitability Pass Validate->Optimize Fail

Figure 1: The Method Development Lifecycle. Iterative loops ensure the final protocol is robust before validation begins.

The "Gold Standard" Protocol

Based on the physicochemical properties of ureidopenicillins and Japanese Pharmacopoeia (JP) general directives for penicillins, the following conditions are recommended as the Starting Point for Optimization .

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), End-capped, 5 µm, 4.6 × 150 mmEnd-capping reduces peak tailing caused by interaction between the amine groups of Apalcillin and free silanols on silica.
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (pH 4.6)Maintains pH stability. pH 4.6 is optimal for peak shape and column life.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks and elutes the lipophilic naphthyridine side chain effectively.
Isocratic Ratio Buffer:ACN (65:35 v/v)Note: Adjust ±5% based on column brand. Isocratic flow ensures stable baselines for quantification.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection UV at 254 nmMaximizes signal-to-noise ratio for the aromatic rings while ignoring mobile phase noise.
Temperature Column: 25°CAutosampler: 4°C (Critical) to prevent degradation during the run.
Injection Vol 10–20 µLDependent on sensitivity requirements.
Standard & Sample Preparation (Self-Validating Step)

Crucial: Beta-lactams hydrolyze in water over time.

  • Diluent: Mobile Phase A (Phosphate Buffer pH 4.6). Do not use pure water or alkaline buffers.

  • Stock Solution: Dissolve this compound in Diluent to obtain ~1.0 mg/mL.

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Stability Check: Inject the standard immediately, then again after 4 hours. If peak area decreases >2.0%, the solution is unstable; prepare fresh.

Troubleshooting & Optimization Logic

When method performance deviates (e.g., peak tailing or splitting), use this decision matrix to diagnose the root cause without guessing.

Troubleshooting Problem Problem Identified Tailing Peak Tailing (>1.5) Problem->Tailing Drift RT Drift Problem->Drift Split Split Peak Problem->Split Silanol Silanol Interaction? Tailing->Silanol Equilib Poor Equilibration? Drift->Equilib Solvent Solvent Mismatch? Split->Solvent Fix1 Action: Use End-capped Column or Increase Buffer Conc. Silanol->Fix1 Fix2 Action: Flush Column 20CV Check pH Stability Equilib->Fix2 Fix3 Action: Dissolve Sample in Mobile Phase Solvent->Fix3

Figure 2: Troubleshooting Decision Tree. Follow the path from symptom to specific remediation.

Method Validation (ICH Q2(R1) Alignment)

To ensure the method is "Trustworthy" and "Authoritative," it must pass these specific criteria.

Specificity (Forced Degradation)

To prove the method is stability-indicating, expose Apalcillin to stress conditions and ensure the main peak separates from degradants (e.g., penicilloic acid).

  • Acid Stress: 0.1N HCl, 1 hour, Room Temp. Neutralize before injection.

  • Base Stress: 0.1N NaOH, 10 min. (Degrades rapidly). Neutralize.

  • Oxidation: 3% H2O2.

  • Acceptance: Resolution (Rs) > 1.5 between Apalcillin and nearest degradant peak.

Linearity & Range
  • Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    0.999.
Precision[2]
  • System Precision: 6 replicate injections of standard. RSD ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2.0%.[1]
    
  • Method Precision: 6 separate preparations of the sample. RSD ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2.0%.[1]
    

References

  • Japanese Pharmacopoeia (JP) XVIII . (2021). General Tests, Processes and Apparatus: Liquid Chromatography. Ministry of Health, Labour and Welfare.

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 5479536, this compound.

  • International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Referenced for column efficiency and tailing factor calculations).

Sources

Technical Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Apalcillin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a rigorous framework for determining the Minimum Inhibitory Concentration (MIC) of Apalcillin Sodium, a broad-spectrum ureidopenicillin. While Apalcillin shares structural homology with piperacillin and azlocillin, its specific interactions with Penicillin-Binding Proteins (PBPs) in Pseudomonas aeruginosa and Enterobacteriaceae require precise experimental conditions. This protocol is grounded in CLSI M07 guidelines but adapted for the specific instability and solubility profiles of Apalcillin. It is designed for drug development professionals conducting susceptibility profiling or resistance surveillance.

Pharmacological Context & Mechanism

Apalcillin is a semi-synthetic acylureidopenicillin. Its primary utility lies in its enhanced stability against certain beta-lactamases and high affinity for PBP-3 (filamentation) and PBP-1a/1b (lysis) in Gram-negative bacteria.

Mechanism of Action Pathway

The following diagram illustrates the molecular cascade leading to bacterial cell death induced by Apalcillin.

ApalcillinMOA Apalcillin This compound (Extracellular) Porin Porin Channel Entry (OmpF/OmpC) Apalcillin->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm PBP Binding to PBPs (High Affinity: PBP-3) Periplasm->PBP Acylation of Active Site Crosslink Inhibition of Peptidoglycan Transpeptidation PBP->Crosslink Irreversible Inhibition WeakWall Cell Wall Destabilization Crosslink->WeakWall Lysis Bacterial Lysis (Cell Death) WeakWall->Lysis Osmotic Pressure

Figure 1: Mechanism of Action of this compound targeting peptidoglycan synthesis.

Pre-Analytical Considerations

Chemical Stability & Storage

This compound is hygroscopic and unstable in solution due to the susceptibility of its beta-lactam ring to hydrolysis.

  • Solid State: Store at -20°C, desiccated.

  • Stock Solution: Must be prepared fresh for each assay. Do not store refrozen aliquots for critical MIC determinations unless stability data (

    
    ) is internally validated.
    
Potency Calculation

Commercial Apalcillin is supplied as a sodium salt. You must correct for the sodium fraction and the "as-is" potency (water/impurity content) to determine the active moiety weight.



Note: If potency is listed as "anhydrous basis," you must also correct for water content.

Experimental Protocol: Broth Microdilution

Materials Required[1]
  • Active Pharmaceutical Ingredient (API): this compound (Reference Standard grade).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be controlled to ensure correct outer membrane permeability in Pseudomonas.

  • Plates: Sterile 96-well polystyrene microtiter plates (U-bottom).

  • Inoculum: Fresh subculture of target organism (18-24h growth).

Workflow Overview

MICWorkflow Stock Stock Prep (1280 µg/mL) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Combine Inoculation (5x10^5 CFU/mL) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate Incubation (35°C, 16-20h) Combine->Incubate Read Read MIC (Visual/Automated) Incubate->Read

Figure 2: Step-by-step workflow for Broth Microdilution.

Detailed Methodology
Step 1: Stock Solution Preparation[1]
  • Prepare a 1280 µg/mL stock solution.

    • Solvent: Sterile Phosphate Buffered Saline (PBS) pH 6.0 or Sterile Water. Avoid acidic pH (<5.0) which rapidly degrades the drug.

    • Sterilization: Filter through a 0.22 µm PES or PVDF membrane. Do not autoclave.

Step 2: Microplate Preparation (2x Concentration)

To achieve a final test range of 0.5 – 64 µg/mL, prepare 2x concentrations (1 – 128 µg/mL) in CAMHB.

  • Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

  • Dispense 200 µL of the highest concentration (128 µg/mL) into column 1.

  • Perform serial 2-fold dilutions: Transfer 100 µL from col 1 to col 2, mix, transfer to col 3, etc. Discard 100 µL from column 10.

  • Controls:

    • Column 11: Growth Control (Media + Inoculum, no Drug).

    • Column 12: Sterility Control (Media only).

Step 3: Inoculum Preparation
  • Direct Colony Suspension: Pick 3-5 colonies from an overnight agar plate and suspend in saline.

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in CAMHB.

    • Calculation:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       CFU/mL (approx).
      
  • Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1–11.

    • Final System: Well contains 50 µL drug (2x) + 50 µL inoculum.

    • Final Inoculum Concentration:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       CFU/mL.
      
Step 4: Incubation
  • Seal plates with a breathable film to prevent evaporation.

  • Incubate at 35 ± 2°C in ambient air.

  • Duration: 16–20 hours . (Extend to 24h for fastidious organisms, though Apalcillin is rarely used for them).

Quality Control & Validation

Since Apalcillin is a legacy antibiotic, modern CLSI M100 tables may not list specific QC ranges for 2025. You must validate the assay using Class Controls (Ureidopenicillins) and historical data.

Recommended QC Strains

Run these strains concurrently with every batch.

QC StrainOrganism TypeExpected PhenotypeHistorical Reference MIC (µg/mL)*
ATCC 27853 Pseudomonas aeruginosaSusceptible1 – 8 (Target: ~4)
ATCC 25922 Escherichia coliSusceptible2 – 8
ATCC 35218 E. coli (TEM-1 producer)Resistant> 128 (Beta-lactamase check)

*Note: Ranges are derived from historical efficacy data of Apalcillin and similar ureidopenicillins (Piperacillin). Laboratories should establish internal 3-standard-deviation ranges (Tier 2 QC) if routine testing is performed.

Acceptance Criteria
  • Growth Control: Must show visible turbidity or a button > 2mm.

  • Sterility Control: Must be crystal clear.

  • Purity Plate: Subculture the inoculum well to an agar plate to ensure no contamination (mixed morphology).

Data Analysis & Interpretation

Reading the MIC

The MIC is defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[2]

  • Pellet Formation: In U-bottom plates, growth appears as a button. No growth appears as a clear well or a tiny "pinpoint" (phantom) button <1mm.

Interpretive Breakpoints (Historical)

Caution: These are historical breakpoints and should be verified against current FDA or EUCAST rationale if used for clinical decision making.

CategoryMIC (µg/mL)Interpretation
Susceptible (S)

High probability of therapeutic success.
Intermediate (I)

Buffer zone; efficacy dependent on dosing/site.
Resistant (R)

Likely therapeutic failure.

Troubleshooting Guide

IssueProbable CauseCorrective Action
QC Strain MIC is too high Inoculum too heavy (

CFU/mL).
Verify 0.5 McFarland with a spectrophotometer (Abs 0.08–0.13 @ 625nm).
QC Strain MIC is too low Drug degradation in stock solution.Prepare fresh stock; ensure water is neutral pH; keep on ice during prep.
Skipped Wells Pipetting error or contamination.Discard results; re-train on reverse pipetting technique.
Growth in Sterility Control Contaminated media or buffer.Sterilize all fluids; check biosafety cabinet airflow.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Hollick, G. E., et al. (1984). "Activity of apalcillin against Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy. [Link]

  • PubChem. (2025).[4] "this compound Compound Summary." National Library of Medicine. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

  • Barry, A. L., et al. (1985). "In vitro activity of apalcillin against approximately 5,000 bacterial isolates." Journal of Antimicrobial Chemotherapy. [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Apalcillin Sodium from 6-Aminopenicillanic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Apalcillin is a potent, broad-spectrum acylureidopenicillin antibiotic with significant activity against a range of Gram-positive and Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa.[1] Its semi-synthetic nature allows for structural modifications to the core penicillin nucleus, 6-aminopenicillanic acid (6-APA), to enhance its antimicrobial spectrum and efficacy. This document provides a comprehensive guide to the chemical synthesis of Apalcillin sodium, starting from the foundational precursor, 6-APA. We will explore the strategic chemical transformations, provide detailed, step-by-step protocols for laboratory execution, and explain the critical causality behind each experimental choice to ensure procedural integrity and reproducibility.

Introduction to the Synthetic Strategy

The creation of semi-synthetic penicillins is a cornerstone of modern antibiotic development. The process begins with the fermentation-derived penicillin nucleus, 6-aminopenicillanic acid (6-APA), which serves as a versatile scaffold.[2][3] 6-APA is typically obtained via the enzymatic hydrolysis of Penicillin G, a process that removes the phenylacetyl side chain to expose a reactive primary amino group at the 6-position.[4][5]

The synthesis of Apalcillin hinges on the strategic acylation of this amino group. This involves forging a stable amide bond between 6-APA and a complex, pre-synthesized side chain, specifically a 4-hydroxy-1,5-naphthyridine-3-carbonyl moiety.[1] The overall process can be logically segmented into three core phases:

  • Side Chain Synthesis & Activation : The characteristic naphthyridine-based side chain is constructed and its carboxylic acid functional group is "activated" to make it highly reactive for amide bond formation.

  • Coupling Reaction : The activated side chain is covalently linked to the 6-amino group of the 6-APA nucleus.

  • Purification & Salt Formation : The resulting Apalcillin free acid is purified and converted to its more stable and water-soluble sodium salt for pharmaceutical applications.

This guide will focus primarily on the critical coupling and final salt formation steps, which represent the central transformation in this semi-synthetic pathway.

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of the principal reactants is fundamental for optimizing reaction conditions and ensuring the successful isolation of the final product.

Property6-Aminopenicillanic Acid (6-APA)This compound (Representative Data from Ampicillin Sodium)
Molecular Formula C₈H₁₂N₂O₃S[2]C₁₆H₁₈N₃NaO₄S[6][7]
Molecular Weight 216.26 g/mol [2][8]371.39 g/mol [7]
Appearance White or almost white crystalline powder.[8]White to off-white powder.[7][9]
Melting Point 198-200 °C (decomposes).[8][10]~215 °C (decomposes).[7]
Solubility in Water Slightly soluble.[8]Soluble (e.g., 50 g/L).[7]

The Synthetic Pathway: Mechanism and Rationale

The core of the synthesis is a nucleophilic acyl substitution reaction. The nucleophilic amino group of 6-APA attacks the electrophilic carbonyl carbon of an activated side chain.

Step A: Activation of the Carboxylic Acid Side Chain

To facilitate the amide bond formation, the carboxylic acid of the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid side chain must be converted into a more reactive electrophile. A common and effective method is its transformation into an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting "activated side chain" is referred to as 4-hydroxy-1,5-naphthyridine-3-carbonyl chloride.[1] This acyl chloride is highly susceptible to nucleophilic attack, making the subsequent coupling reaction efficient.

Step B: The Acylation of 6-Aminopenicillanic Acid

This is the pivotal step where the antibiotic's final structure is assembled. The reaction is conducted in an anhydrous organic solvent to prevent premature hydrolysis of the highly reactive acyl chloride and to protect the sensitive β-lactam ring of the penicillin nucleus.

A tertiary amine base, such as triethylamine (TEA), is crucial. It serves two purposes:

  • It acts as a scavenger for the hydrogen chloride (HCl) gas that is liberated during the reaction, preventing it from protonating the amino group of 6-APA and rendering it non-nucleophilic.[1]

  • It helps to solubilize the 6-APA in the organic solvent by forming a triethylammonium salt.[11]

The reaction is typically performed at low temperatures (e.g., in an ice bath) to control the exothermic nature of the acylation and minimize potential side reactions or degradation of the β-lactam ring.[1]

Logical Workflow of Apalcillin Synthesis

The following diagram illustrates the high-level workflow from the 6-APA precursor to the final this compound salt.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Side Chain Activation cluster_2 Phase 3: Core Synthesis & Finalization PenG Penicillin G APA 6-Aminopenicillanic Acid (6-APA) PenG->APA  Penicillin Acylase (Enzymatic Hydrolysis) ApalcillinAcid Apalcillin (Free Acid) APA->ApalcillinAcid  Coupling Reaction (Anhydrous Solvent, Base) SideChain Naphthyridine Carboxylic Acid Side Chain ActivatedSideChain Activated Acyl Chloride Side Chain SideChain->ActivatedSideChain  SOCl₂ or (COCl)₂ ActivatedSideChain->ApalcillinAcid ApalcillinSodium This compound (Final Product) ApalcillinAcid->ApalcillinSodium  NaHCO₃ (Salt Formation)

Caption: High-level workflow for the synthesis of this compound.

The Core Coupling Reaction

This diagram visualizes the key chemical transformation where the two main components are joined.

Caption: The core acylation reaction forming the Apalcillin molecule.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a certified fume hood.

Protocol 1: Synthesis of Apalcillin Free Acid via Acylation of 6-APA

This protocol details the central coupling reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )Molar Eq.Quantity
6-Aminopenicillanic Acid (6-APA)216.261.0e.g., 5.00 g
4-Hydroxy-1,5-naphthyridine-3-carbonyl chloride~222.61.05Calculated
Triethylamine (TEA)101.191.1Calculated
Anhydrous Dichloromethane (DCM)--~100 mL
Ethyl Acetate--For extraction
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For washing
Brine (Saturated NaCl Solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Procedure:

  • Dissolution: Suspend 6-aminopenicillanic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the suspension to 0-5 °C using an ice-water bath.[1]

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis. Low temperature controls the reaction rate and minimizes degradation.

  • Addition of Base: Add triethylamine (1.1 eq) dropwise to the stirred suspension. Stir for 20-30 minutes at 0-5 °C. The suspension should become a clearer solution as the triethylammonium salt of 6-APA is formed.[11]

    • Rationale: The base deprotonates the carboxylic acid of 6-APA, improving its solubility, and prepares to neutralize the HCl byproduct from the acylation step.

  • Acylation: In a separate flask, dissolve the activated side chain, 4-hydroxy-1,5-naphthyridine-3-carbonyl chloride (1.05 eq), in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold 6-APA solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.[1]

    • Rationale: A slight excess of the acylating agent ensures complete consumption of the valuable 6-APA. Slow, cold addition prevents a rapid exotherm and the formation of side products.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is complete when the 6-APA spot is no longer visible.[1]

    • Rationale: TLC is a rapid and effective method to visually track the consumption of starting material and the formation of the product, preventing premature or unnecessarily long reaction times.

  • Work-up & Extraction: a. Once the reaction is complete, quench it by slowly adding cold water. b. Transfer the mixture to a separatory funnel. The Apalcillin free acid product will predominantly be in the organic (DCM) layer. c. Separate the layers. Extract the aqueous layer once more with ethyl acetate to recover any dissolved product. d. Combine all organic layers. Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (to remove unreacted acidic side chain) and then with brine (to remove residual water).[1]

    • Rationale: The aqueous work-up removes water-soluble byproducts like triethylamine hydrochloride. The bicarbonate wash specifically removes acidic impurities, and the brine wash aids in breaking emulsions and pre-drying the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Apalcillin free acid, often as a solid or viscous oil.[1]

Protocol 2: Purification and Conversion to this compound

Procedure:

  • Purification: The crude Apalcillin free acid can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/ether) or by column chromatography on silica gel if necessary to remove persistent impurities.[1]

    • Rationale: Purification is essential to meet pharmaceutical standards and remove any side products or unreacted starting materials.

  • Salt Formation: a. Dissolve the purified Apalcillin free acid in a suitable solvent like ethanol or a mixture of acetone and water. b. Cool the solution in an ice bath. c. Prepare a solution of sodium bicarbonate (NaHCO₃) (1.0 eq) in a minimal amount of water. d. Add the NaHCO₃ solution dropwise to the stirred Apalcillin solution. Effervescence (CO₂ evolution) will be observed. Continue adding until the pH of the solution is neutral (pH ~7.0).[12]

    • Rationale: The bicarbonate base deprotonates the carboxylic acid of Apalcillin, forming the sodium salt and carbonic acid, which decomposes to CO₂ and water. The sodium salt has much higher water solubility and stability compared to the free acid.

  • Isolation: The this compound salt can be isolated by precipitating it from the solution by adding a less polar co-solvent (e.g., diethyl ether or acetone) or by removing the solvent under reduced pressure (lyophilization/freeze-drying) to yield the final product as a powder.[12]

  • Final Drying: Dry the isolated this compound under vacuum to remove any residual solvent and water. Store the final product in a cool, dry, and dark environment.

Conclusion

The synthesis of this compound from 6-aminopenicillanic acid is a classic example of semi-synthetic antibiotic development, leveraging a naturally produced core structure to create a more potent and broad-spectrum therapeutic agent. Success in this multi-step process relies on a careful understanding of the underlying chemical principles, particularly the need for anhydrous conditions, temperature control, and precise stoichiometric balance during the critical acylation step. The protocols provided herein offer a robust framework for the laboratory-scale synthesis, emphasizing the rationale behind each procedure to empower researchers to troubleshoot and optimize their results effectively.

References

  • BenchChem. (n.d.). Apalcillin: A Technical Guide to its Discovery, Synthesis, and Core Scientific Data.
  • Filo. (2025, May 19). How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi...
  • BenchChem. (n.d.). The Synthesis of Amoxicillin: A Technical Guide to the Crucial Role of 6-Aminopenicillanic Acid.
  • National Center for Biotechnology Information. (n.d.). Ampicillin. PubChem.
  • National Center for Biotechnology Information. (n.d.). Ampicillin Sodium. PubChem.
  • Sigma-Aldrich. (n.d.). Ampicillin Sodium.
  • ChemicalBook. (2026, February 3). Ampicillin sodium.
  • ChemicalBook. (n.d.). Ampicillin.
  • Wikipedia. (n.d.). 6-APA.
  • GoldBio. (n.d.). 6-Aminopenicillanic acid.
  • MDPI. (2023, January 12). New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted.
  • Google Patents. (n.d.). US3239427A - Production of 6-aminopenicillanic acid.
  • Taylor & Francis. (n.d.). 6-APA – Knowledge and References.
  • Google Patents. (n.d.). US3174964A - Derivatives of 6-aminopenicillanic acid.

Sources

Apalcillin Sodium in Murine Sepsis Models: Protocols and Dosage Regimens

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for researchers on the use of apalcillin sodium in established murine models of sepsis. It outlines detailed protocols for inducing sepsis via Cecal Ligation and Puncture (CLP) and intraperitoneal bacterial challenge, and provides evidence-based dosage regimens for apalcillin. The content is designed to ensure scientific integrity, reproducibility, and adherence to ethical animal research practices.

Introduction: Apalcillin and Its Role in Sepsis Research

Apalcillin is a broad-spectrum acylureidopenicillin antibiotic with potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, apalcillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3][4] This disruption leads to a compromised cell wall and, ultimately, bacterial cell lysis.[3][4]

The spectrum of apalcillin includes many pathogens implicated in sepsis, most notably Pseudomonas aeruginosa, a common cause of severe hospital-acquired infections.[1][5] Murine models are indispensable tools for studying the pathophysiology of sepsis and for the preclinical evaluation of new therapeutics.[6][7] The choice of model is critical and depends on the research question. This guide will focus on two widely used models: the polymicrobial Cecal Ligation and Puncture (CLP) model and a monomicrobial model using intraperitoneal injection of P. aeruginosa.

Foundational Principles: Pharmacokinetics and Rationale for Dosing

The efficacy of β-lactam antibiotics like apalcillin is primarily time-dependent. This means their bactericidal effect is optimized by the duration the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[8] The goal is to maximize this time interval (%T > MIC), with a target often being 50-80% of the dosing interval for effective bacterial killing.[8]

Pharmacokinetic studies in humans have shown that apalcillin has a longer half-life and lower renal clearance compared to similar penicillins like piperacillin, which may allow for less frequent dosing.[9] While specific pharmacokinetic data for apalcillin in mice is limited, principles derived from similar antibiotics, such as ampicillin, can inform dosing strategies.[10][11] The dosage regimens proposed herein are designed to maintain therapeutic concentrations based on these established PK/PD principles.

Murine Sepsis Models: Detailed Protocols

The selection of a sepsis model is a critical decision. The CLP model is considered the gold standard as it closely mimics the progression of human peritonitis-induced sepsis, involving a polymicrobial infection and a combination of ischemic tissue.[12][13][14][15] In contrast, monomicrobial models are useful for studying the host response to a specific pathogen.[7]

General Materials and Reagents
Material/ReagentSpecifications
MiceC57BL/6 or BALB/c, 7-9 weeks old, 20-25g
AnestheticKetamine (75-100 mg/kg) and Xylazine (10-15 mg/kg), IP
AnalgesicBuprenorphine (0.05-0.2 mg/kg), SC
This compoundReagent grade
Sterile Saline0.9% NaCl, for resuscitation and drug vehicle
Surgical InstrumentsSterile forceps, scissors, needle driver, wound clips
Suture Material2-0 or 3-0 silk suture
Needles21-27 gauge for puncture, 25G for injections
Bacterial StrainPseudomonas aeruginosa (e.g., PAO1) or MRSA for monomicrobial models
Growth MediaLuria-Bertani (LB) broth or Tryptic Soy Broth (TSB)
Protocol 1: Cecal Ligation and Puncture (CLP) Model

This protocol describes a method to induce mid-grade sepsis, which can be adjusted to modulate severity.[12][16]

Step-by-Step Methodology:

  • Anesthesia and Preparation: Anesthetize the mouse via intraperitoneal (IP) injection of ketamine/xylazine solution. Confirm proper anesthetic depth by lack of pedal reflex. Shave the abdomen and disinfect the area with 70% ethanol.

  • Laparotomy: Make a 1-cm midline incision through the skin and the abdominal muscle wall (linea alba).

  • Cecum Exteriorization: Gently locate and exteriorize the cecum. Be careful to avoid damaging the blood vessels.[13]

  • Ligation: Ligate the cecum with a 2-0 silk suture at a desired distance from the distal tip. For mid-grade sepsis, this is typically about 50-60% of the cecal length. The degree of ligation directly impacts the severity of the resulting sepsis.[12][16]

  • Puncture: Puncture the ligated cecum once or twice with a 21- to 25-gauge needle (through-and-through). The size of the needle and the number of punctures are key variables for controlling sepsis severity.[12][13]

  • Fecal Extrusion: Gently squeeze the cecum to express a small amount of fecal content into the peritoneum.

  • Closure: Return the cecum to the peritoneal cavity. Close the abdominal wall with sutures and the skin with wound clips.

  • Post-Operative Care: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[12] Administer buprenorphine for analgesia every 12 hours for at least 24 hours.[13] Place the mouse on a heating pad until it has fully recovered from anesthesia.

Protocol 2: P. aeruginosa Induced Peritonitis Model

This model creates a monomicrobial sepsis by introducing a known quantity of bacteria into the peritoneal cavity.[5]

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa into LB broth and grow overnight at 37°C with shaking. The next day, subculture the bacteria and grow to the mid-logarithmic phase.

  • Inoculum Preparation: Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final concentration should be confirmed by serial dilution and plating. For some models, adding 4-5% hog gastric mucin to the inoculum can enhance virulence.[17]

  • Induction of Sepsis: Inject mice intraperitoneally with 0.2 mL of the bacterial suspension. A control group should receive sterile saline or saline-mucin solution only.[17]

  • Monitoring: Monitor mice closely for signs of sepsis (piloerection, lethargy, hypothermia).

This compound: Preparation and Dosing Regimens

All antibiotic use in research animals must be approved by the Institutional Animal Care and Use Committee (IACUC).[18]

Stock Solution Preparation

This compound is typically supplied as a powder.

  • Reconstitution: Reconstitute the this compound powder in sterile water or saline to a stock concentration (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Dosage Calculation and Administration

The dose is calculated based on the mouse's body weight.

Example Calculation for a 100 mg/kg dose for a 25g mouse:

  • Dose (mg) = 100 mg/kg * 0.025 kg = 2.5 mg

  • Volume to inject (using a 50 mg/mL stock) = 2.5 mg / 50 mg/mL = 0.05 mL or 50 µL

Administer the calculated volume via the desired route (subcutaneous, intraperitoneal, or intravenous).

Proposed Dosing Regimens

The optimal regimen depends on the timing of intervention relative to the septic insult.

Regimen TypeDosage (mg/kg)RouteFrequencyRationale and Notes
Prophylactic 100 - 150SC / IPSingle dose, 1-2 hours pre-surgeryAims to have effective tissue levels during the onset of infection. This is more effective than starting treatment post-insult.[18]
Therapeutic (Early) 150 - 200SC / IP / IVEvery 8-12 hours, starting 2-6 hours post-insultInitiated after the onset of sepsis to treat an established infection. The higher dose and frequency aim to maintain concentrations above the MIC.
Therapeutic (Late) 200 - 250IV / IPEvery 6-8 hours, starting >6 hours post-insultFor established, severe sepsis. More frequent, aggressive dosing is required to combat high bacterial loads and altered drug distribution in septic animals.

Note: These are starting-point recommendations. The ideal dose and frequency should be optimized for the specific pathogen, sepsis model severity, and mouse strain in pilot studies.

Visualizing the Workflow and Mechanism

A clear understanding of the experimental flow and the drug's mechanism is essential for proper execution and interpretation.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Sepsis Induction cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis Animal_Acclimation Animal Acclimation (7 days) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Drug_Prep This compound Preparation Apalcillin_Admin Apalcillin Dosing (per regimen) Drug_Prep->Apalcillin_Admin Bacterial_Culture Bacterial Culture (for Monomicrobial Model) IP_Injection IP Bacterial Injection Bacterial_Culture->IP_Injection CLP Cecal Ligation & Puncture (CLP) Anesthesia->CLP Polymicrobial Anesthesia->IP_Injection Monomicrobial Resuscitation Fluid Resuscitation & Analgesia CLP->Resuscitation IP_Injection->Apalcillin_Admin Resuscitation->Apalcillin_Admin Monitoring Clinical Monitoring (Survival, Health Score) Apalcillin_Admin->Monitoring Sample_Collection Sample Collection (Blood, Organs) Monitoring->Sample_Collection At humane endpoint or study termination Bacterial_Load Bacterial Load Quantification Sample_Collection->Bacterial_Load Inflammation_Assay Inflammatory Marker Analysis Sample_Collection->Inflammation_Assay

Caption: Experimental workflow for testing apalcillin in murine sepsis models.

MechanismOfAction Apalcillin This compound PBP Penicillin-Binding Proteins (PBPs) Apalcillin->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Is essential for Lysis Weakened Cell Wall & Bacterial Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of Apalcillin on bacterial cell wall synthesis.

References

  • Cecal Ligation Puncture Procedure. J. Vis. Exp. Available at: [Link]

  • Current Protocols in Immunology: Cecal Ligation and Puncture. Curr. Protoc. Immunol. Available at: [Link]

  • Mouse Peritonitis Sepsis Model of MRSA Infection. Noble Life Sciences. Available at: [Link]

  • Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice. Front. Med. (Lausanne). Available at: [Link]

  • This compound - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • Murine Models for Staphylococcal Infection. Curr. Protoc. Available at: [Link]

  • Pyocin efficacy in a murine model of Pseudomonas aeruginosa sepsis. bioRxiv. Available at: [Link]

  • Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis. J. Vis. Exp. Available at: [Link]

  • Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. J. Vis. Exp. Available at: [Link]

  • Antibiotic Use in Research Animals. University of Washington Office of Animal Welfare. Available at: [Link]

  • Mouse models of sepsis. Curr. Protoc. Available at: [Link]

  • Ampicillin Sodium. WG Critical Care. Available at: [Link]

  • Simple model for the study of Pseudomonas aeruginosa infections in leukopenic mice. Infect. Immun. Available at: [Link]

  • Comparative pharmacokinetics of apalcillin and piperacillin. Antimicrob. Agents Chemother. Available at: [Link]

  • (PDF) Murine Models for Staphylococcal Infection. ResearchGate. Available at: [Link]

  • (PDF) Guidelines for antimicrobial drug use in animals. ResearchGate. Available at: [Link]

  • Mouse models for infectious diseases caused by Staphylococcus aureus. J. Biomed. Biotechnol. Available at: [Link]

  • A Standardized Mouse Model for Wound Infection with Pseudomonas aeruginosa. MDPI. Available at: [Link]

  • Sterile PrAMPICILLIN SODIUM FOR INJECTION (ampicillin sodium) USP Antibiotic. Sandoz. Available at: [Link]

  • Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates. Springer Nature Experiments. Available at: [Link]

  • Of mice and men: Laboratory murine models for recapitulating the immunosuppression of human sepsis. Front. Immunol. Available at: [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. Walsh Medical Media. Available at: [Link]

  • Ampicillin. Wikipedia. Available at: [Link]

  • EMA Categorisation of antibiotics for use in animals. European Medicines Agency. Available at: [Link]

  • Ampicillin. IARC Monogr. Eval. Carcinog. Risks Hum. Available at: [Link]

  • GUIDE FOR ANTIMICROBIAL USE IN DOGS AND CATS. Agriculture Victoria. Available at: [Link]

  • Guidelines for the prudent use of veterinary antimicrobial drugs. Federal Ministry of Food and Agriculture, Germany. Available at: [Link]

  • Ampicillin. FAO Knowledge Repository. Available at: [Link]

  • NTP Toxicology and Carcinogenesis Studies of Ampicillin Trihydrate (CAS No. 7177-48-2) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Natl. Toxicol. Program Tech. Rep. Ser. Available at: [Link]

  • Safety Data Sheet: Ampicillin sodium salt. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Ampicillin sodium salt. Carl ROTH. Available at: [Link]

  • Ampicillin. NeoMED consensus group. Available at: [Link]

  • Ampicillin Sodium. PubChem. Available at: [Link]

  • Pharmacokinetics of ampicillin and ciprofloxacin in mouse plasmae. ResearchGate. Available at: [Link]

  • Pharmacokinetics of Ampicillin, Cephalothin and Doxycycline in Various Tissues of the Rat. Chemotherapy. Available at: [Link]

  • Ampicillin Dosing in Premature Infants for Early-onset Sepsis: Exposure-driven Efficacy, Safety, and Stewardship. J. Clin. Pharmacol. Available at: [Link]

  • ampicillin - Drug Summary. PDR.Net. Available at: [Link]

  • Ampicillin: Uses & Dosage. MIMS Malaysia. Available at: [Link]

  • Recommended Antimicrobial Dosage Schedules for Neonates. UI Health Care. Available at: [Link]

Sources

Application Note: Engineering Apalcillin Sodium-Loaded Polymeric Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Apalcillin sodium is a broad-spectrum, semi-synthetic penicillin antibiotic used primarily against Gram-negative bacteria, including Pseudomonas aeruginosa. Like many


-lactam salts, it presents two significant challenges for drug delivery:
  • High Hydrophilicity: As a sodium salt, it partitions poorly into lipophilic membranes, limiting oral bioavailability.

  • Chemical Instability: The

    
    -lactam ring is susceptible to hydrolysis, particularly in the acidic environment of the stomach.
    

This Application Note details the encapsulation of this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. We utilize the Double Emulsion Solvent Evaporation (W₁/O/W₂) technique.[1] Unlike single emulsion (O/W) methods used for hydrophobic drugs, the W₁/O/W₂ method creates a water-in-oil-in-water system. This traps the water-soluble Apalcillin within an internal aqueous phase (W₁), surrounded by a protective hydrophobic polymer shell (O), which is then dispersed in an external aqueous phase (W₂) to form nanoparticles.

Key Advantages of this Protocol
  • Protection: The PLGA matrix shields the labile

    
    -lactam ring from gastric acid degradation.
    
  • Sustained Release: Mitigates the rapid renal clearance typical of penicillins.

  • Tunability: Particle size and release rates can be modulated by altering the Polymer:Drug ratio and surfactant concentration.

Materials & Equipment

Reagents
  • Active Pharmaceutical Ingredient (API): this compound (Salt form, highly water-soluble).[2]

  • Polymer: PLGA (Poly(D,L-lactide-co-glycolide)) with a 50:50 lactide:glycolide ratio (e.g., Resomer® RG 502 H). Note: 50:50 degrades faster than 75:25, suitable for acute antibiotic therapy.

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EA).

  • Surfactant/Stabilizer: Polyvinyl alcohol (PVA) (MW 30,000–70,000, 87–89% hydrolyzed).

  • Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4.[3]

Equipment
  • Probe Sonicator (e.g., QSonica or Branson) with microtip.

  • High-Speed Homogenizer (e.g., IKA Ultra-Turrax).[4]

  • High-Speed Refrigerated Centrifuge.

  • Lyophilizer (Freeze Dryer).

  • Dynamic Light Scattering (DLS) Analyzer (e.g., Malvern Zetasizer).

Experimental Protocol: Double Emulsion (W₁/O/W₂)[1]

This protocol is designed to minimize thermal degradation of Apalcillin during processing.

Phase 1: Preparation of Primary Emulsion (W₁/O)
  • Internal Aqueous Phase (W₁): Dissolve 20 mg of this compound in 0.5 mL of PBS (pH 7.4).

    • Expert Insight: Keep the volume of W₁ low to ensure a stable emulsion. A high W₁:O ratio leads to porous particles and drug leakage.

  • Organic Phase (O): Dissolve 100 mg of PLGA in 2 mL of Dichloromethane (DCM).

  • Emulsification: Add the W₁ solution dropwise into the O phase while sonicating.

    • Settings: 40% Amplitude, 60 seconds (Pulse: 5s ON, 2s OFF).

    • Critical Control Point: Perform this step on an ice bath. Heat generated by sonication can degrade Apalcillin.

Phase 2: Preparation of Secondary Emulsion (W₁/O/W₂)
  • External Aqueous Phase (W₂): Prepare 20 mL of 1.0% (w/v) PVA solution in distilled water. Filter through a 0.22 µm filter to remove particulates.

  • Secondary Emulsification: Slowly inject the Primary Emulsion (W₁/O) into the W₂ phase under high-speed homogenization.

    • Settings: 12,000 RPM for 5 minutes.

    • Mechanism:[1] This step breaks the oil droplets into nanodroplets, stabilizing them with PVA chains.

Phase 3: Solvent Evaporation & Purification
  • Evaporation: Transfer the emulsion to a beaker and stir magnetically at 500 RPM for 3–4 hours at room temperature (in a fume hood) to evaporate the DCM.

    • Note: The nanoparticles harden as the solvent leaves the oil droplets.

  • Washing: Centrifuge the suspension at 15,000 RPM for 20 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA).

  • Resuspension: Resuspend the pellet in distilled water and repeat centrifugation twice to ensure removal of free drug.

  • Lyophilization: Resuspend the final pellet in a cryoprotectant solution (e.g., 5% Trehalose) and freeze-dry for 24 hours to obtain a free-flowing powder.

Process Workflow Diagram

The following diagram visualizes the critical path for the Double Emulsion process, highlighting the phase transitions.

G cluster_inputs Phase Preparation W1 W1 Phase Apalcillin + PBS Emulsion1 Primary Emulsion (W1/O) Sonication (Ice Bath) W1->Emulsion1 Dropwise Add Oil Oil Phase PLGA + DCM Oil->Emulsion1 W2 W2 Phase 1% PVA Solution Emulsion2 Secondary Emulsion (W1/O/W2) Homogenization W2->Emulsion2 Emulsion1->Emulsion2 Inject into W2 Evap Solvent Evaporation Hardening of NPs Emulsion2->Evap Stir 3-4h Wash Centrifugation & Washing Remove Free Drug/PVA Evap->Wash 15,000 RPM Final Lyophilized Apalcillin NPs Wash->Final Freeze Dry

Caption: Workflow for the W₁/O/W₂ Double Emulsion Solvent Evaporation method for encapsulating hydrophilic this compound.

Formulation Optimization & Troubleshooting

The efficiency of this protocol relies on balancing the "Leakage vs. Encapsulation" trade-off.

Formulation Variables Table
VariableRange TestedEffect on Particle SizeEffect on Entrapment Efficiency (EE%)
PLGA Concentration 20 – 100 mg/mLIncreases: Higher viscosity leads to larger droplets.Increases: Thicker polymer wall prevents drug leakage.
PVA Concentration (W₂) 0.5% – 2.0%Decreases: Better stabilization of nanodroplets.Variable: Too high can strip drug; too low causes aggregation.
W₁ : O Ratio 1:10 – 1:4Increases: Larger internal water volume.Decreases: Thinner polymer shell increases risk of rupture.
Troubleshooting Guide
  • Problem: Low Entrapment Efficiency (< 30%).

    • Root Cause:[1][5][6][7] Apalcillin is escaping into the external W₂ phase before the polymer hardens.

    • Solution: Increase the PLGA concentration in the Oil phase or saturate the W₂ phase with salt (NaCl) to increase osmotic pressure and prevent drug diffusion (Salting-out effect).

  • Problem: Particle Aggregation.

    • Root Cause:[1][5][6][7] Insufficient PVA or residual DCM.

    • Solution: Ensure thorough washing (3x) to remove excess PVA. Extend evaporation time to ensure complete solvent removal.

Characterization Protocols

A. Drug Entrapment Efficiency (EE%)[4]
  • Collect the supernatant from the first centrifugation step.

  • Analyze the concentration of free Apalcillin using HPLC.

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v).

    • Detection: UV at 210–230 nm (Specific to Apalcillin/Penicillins).

  • Calculation:

    
    
    
B. Particle Size & Zeta Potential[5][9]
  • Resuspend lyophilized NPs in distilled water (0.1 mg/mL).

  • Measure using Dynamic Light Scattering (DLS).

    • Target Size: 150–250 nm (Ideal for cellular uptake).

    • Target PDI: < 0.2 (Indicates monodisperse population).

    • Target Zeta Potential: Negative (-10 to -30 mV) due to carboxyl groups on PLGA.

References

  • Iqbal, M. et al. (2015). Double emulsion solvent evaporation techniques used for drug encapsulation.[4][8] International Journal of Pharmaceutics. Link

  • Alihoseyni, F. et al. (2014).[9] Preparation and evaluation of ampicillin solid lipid nanoparticles.[9][10][11] World Journal of Pharmaceutical Sciences.[10] Link

  • Cohen-Sela, E. et al. (2009). A new double emulsion solvent diffusion technique for encapsulating hydrophilic molecules in PLGA nanoparticles. Journal of Controlled Release. Link

  • Bilati, U. et al. (2005). Nanoprecipitation versus emulsion-based techniques for the encapsulation of proteins into biodegradable nanoparticles and their in-vitro release. AAPS PharmSciTech. Link

  • McCall, R.L. & Sirianni, R.W. (2013). PLGA nanoparticles formed by single- and double-emulsion solvent evaporation. Journal of Visualized Experiments. Link

Sources

Application Note: Broth Microdilution Assay for Apalcillin Sodium Susceptibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Apalcillin sodium is a broad-spectrum ureidopenicillin (acylaminopenicillin) with significant activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, as well as Enterobacteriaceae. Like other


-lactams, its mechanism of action involves the irreversible inhibition of Penicillin-Binding Proteins (PBPs)—specifically PBP-1 and PBP-3 in Gram-negative organisms—disrupting peptidoglycan cross-linking and inducing cell lysis.

The Broth Microdilution (BMD) method is the gold standard for quantitative antimicrobial susceptibility testing (AST). Unlike disk diffusion, BMD provides a precise Minimum Inhibitory Concentration (MIC), essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and resistance surveillance.

Why this protocol matters: Apalcillin, like many ureidopenicillins, is susceptible to hydrolysis in solution and pH fluctuations. Standardized handling of the "cation-adjusted" environment is critical, as divalent cations (


, 

) influence outer membrane permeability in P. aeruginosa, directly affecting apalcillin uptake. This guide synthesizes CLSI M07 standards with specific handling requirements for apalcillin stability.

Material Preparation & "The Setup"

This compound Stock Solution

Critical Control Point:


-lactams are hygroscopic and unstable in aqueous solution over time.
  • Solvent: Sterile Distilled Water (this compound is highly water-soluble, unlike the free acid).

  • Stock Concentration: Prepare a master stock at 10,240 µg/mL (or 10x the highest desired test concentration).

  • Calculation:

    
    
    Note: Always adjust for the potency (purity) of the specific lot of this compound powder.
    

Storage:

  • Immediate Use: Keep on ice; use within 4 hours.

  • Long-term: Aliquot and store at -70°C . Do not refreeze.

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Standard Mueller-Hinton broth must be adjusted for physiological cation levels to ensure reproducible results, particularly for Pseudomonas spp.

ComponentTarget ConcentrationFunction
Calcium (

)
20–25 mg/LStabilizes outer membrane; affects permeability.
Magnesium (

)
10–12.5 mg/LEssential for ribosome stability and cell wall integrity.
pH 7.2 – 7.4Critical for

-lactam stability. Acidic pH accelerates hydrolysis.

Protocol: Supplement standard MHB with sterile filtered


 and 

stock solutions if the commercial media is not pre-adjusted. Verify pH at room temperature (25°C).

Experimental Workflow

Microtiter Plate Preparation (2x Concentration Scheme)

To achieve the final test concentrations, we prepare "2x" working solutions because the addition of the bacterial inoculum will dilute the drug 1:2.

Target Range: Typically 0.5 µg/mL to 128 µg/mL (adapt based on organism).

  • Dispense Media: Add 50 µL of sterile CAMHB to columns 2 through 12 of a 96-well plate.

  • Add Drug: Add 100 µL of the highest 2x concentration (e.g., 256 µg/mL) to Column 1.

  • Serial Dilution:

    • Transfer 50 µL from Column 1 to Column 2. Mix by pipetting up and down 6 times.

    • Transfer 50 µL from Column 2 to Column 3. Mix.

    • Repeat until Column 10 (or desired stop point).

    • Discard 50 µL from the final dilution well.

  • Controls:

    • Column 11 (Growth Control): 50 µL CAMHB (No antibiotic).

    • Column 12 (Sterility Control): 100 µL CAMHB (No antibiotic, no inoculum added later).

Inoculum Preparation (Direct Colony Suspension)

Rationale: The "Direct Colony Suspension" method is preferred over "Log Phase Growth" for fastidious organisms and is robust for general testing.

  • Source: Use fresh colonies (18-24h growth) from a non-selective agar plate (e.g., Blood Agar).

  • Suspension: Pick 3-5 colonies and suspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).[1] Use a photometric device (OD
    
    
    
    of 0.08–0.13).[2]
  • Dilution (The "15-Minute Rule"):

    • Within 15 minutes of standardization, dilute the suspension 1:100 in CAMHB.

    • Calculation: 100 µL suspension + 9.9 mL CAMHB.

    • Resulting Conc:

      
       CFU/mL.
      
Inoculation & Incubation[1][3][4][5]
  • Inoculation: Add 50 µL of the diluted inoculum (

    
     CFU/mL) to all wells except the Sterility Control (Col 12).
    
    • Final Well Volume: 100 µL.

    • Final Inoculum Conc:

      
       CFU/mL.[1][2][3]
      
    • Final Drug Conc: 1x (Desired test concentration).

  • Sealing: Cover with an adhesive seal or loose-fitting lid to prevent evaporation but allow gas exchange.

  • Incubation:

    • Temp: 35°C ± 2°C.[1][2][4]

    • Atmosphere: Ambient air (non-CO2).

    • Time: 16–20 hours (up to 24h for some strains).[2][3]

Visualization of Workflow

BMD_Workflow cluster_0 Plate Preparation cluster_1 Inoculum Prep Stock Apalcillin Stock (10,240 µg/mL) Dilution 2-Fold Serial Dilution in CAMHB (96-well) Stock->Dilution Prepare 2x Conc Combine Add 50µL Inoculum to 50µL Drug Dilution->Combine Inoculum 0.5 McFarland Suspension Dilute_Inoc 1:100 Dilution in CAMHB Inoculum->Dilute_Inoc Standardize Dilute_Inoc->Combine Incubate Incubate 35°C, 16-20h Combine->Incubate Read Read MIC (Visual Turbidity) Incubate->Read

Figure 1: Step-by-step workflow for Apalcillin Broth Microdilution Assay.

Data Analysis & Quality Control

Reading the Results

Place the plate on a dark, non-reflective surface or use a mirror reader.

  • MIC Definition: The lowest concentration of Apalcillin that completely inhibits visible growth (no turbidity or pellet).[1]

  • Trailing Growth: Beta-lactams may show "trailing" (faint haze). Ignore faint haze; read the first clear well. If a "skipper" well (growth at high conc, no growth at low) occurs, the test is invalid.

Quality Control (QC)

Every assay run must include QC strains to validate the media, inoculum, and antibiotic potency. Since Apalcillin is a ureidopenicillin, if specific Apalcillin breakpoints are not available in your current guidelines, Pseudomonas aeruginosa ATCC 27853 is the primary control organism.

Recommended QC Strains & Expected Behavior:

QC StrainOrganism TypeExpected ResultPurpose
ATCC 27853 P. aeruginosaSusceptibleValidates cation levels in CAMHB and anti-pseudomonal activity.
ATCC 25922 E. coliSusceptibleValidates general Gram-negative activity and inoculum density.
ATCC 29213 S. aureusSusceptibleValidates Gram-positive activity and beta-lactamase stability (weak producer).

Note: If specific CLSI QC ranges for Apalcillin are obsolete in your region, establish internal ranges (Mean ± 3 SD) by performing 20 replicate tests over 5 days.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Growth in Sterility Well Contaminated media or technique.Discard data. Re-filter sterilize CAMHB and use fresh tips.
No Growth in Growth Control Inoculum too dilute or non-viable.Verify 0.5 McFarland with a turbidity meter. Use fresh (<24h) colonies.
MICs Consistently High Inoculum too high ("Inoculum Effect").Dilute inoculum strictly 1:100 before adding to plate. Perform colony count verification.
MICs Consistently Low Drug degradation.Apalcillin hydrolyzes rapidly. Ensure stock was frozen and working solution prepared <1 hr before use.
"Skipped" Wells Pipetting error or contamination.Ensure thorough mixing during serial dilution. Do not reuse tips between rows.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

  • Barry, A. L., & Jones, R. N. (1982).[5] Interpretive criteria and tentative quality control limits for apalcillin disk susceptibility tests. Journal of Clinical Microbiology.

  • Noguchi, H., et al. (1976). In vitro and in vivo antibacterial activity of apalcillin (PC-904), a new broad-spectrum penicillin. Antimicrobial Agents and Chemotherapy.[4][6][7]

  • Sigma-Aldrich. (n.d.). Ampicillin Sodium Salt Product Information & Stability. (Referenced for general sodium salt solubility/stability characteristics applicable to ureidopenicillins).

Sources

Application Notes and Protocols for In Vitro Solvent Selection and Optimal Solubility of Apalcillin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection for Apalcillin Sodium in In Vitro Studies

This compound, a potent acylampicillin antibiotic, is a crucial tool in various in vitro microbiological and pharmacological studies. The reliability and reproducibility of such studies are fundamentally dependent on the complete solubilization of the compound. Improper dissolution can lead to inaccurate concentration assessments, precipitation during experiments, and ultimately, misleading results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting an optimal solvent system for this compound to ensure its maximum solubility and stability for in vitro applications.

Due to the limited availability of specific public data on this compound's solubility, this guide presents a robust framework for its empirical determination. We will leverage data from the closely related ampicillin sodium molecule to inform initial solvent choices and provide detailed, self-validating protocols to empower researchers to identify the optimal solvent for their specific experimental needs.

Physicochemical Properties and Initial Solvent Considerations

This compound's structure, like other β-lactam antibiotics, contains both polar functional groups (carboxylates, amides) and non-polar regions (aromatic rings). This amphiphilic nature suggests that a range of solvents with varying polarities could be suitable for dissolution.

As a sodium salt, apalcillin is expected to have good solubility in aqueous solutions. However, for high concentration stock solutions, organic solvents or co-solvent systems are often necessary. The principle of "like dissolves like" is a foundational concept in solvent selection. Polar solvents are generally better at dissolving polar solutes, and non-polar solvents are more effective for non-polar solutes.

For initial screening, a panel of common laboratory solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be considered. Based on data from the structurally similar ampicillin sodium, a starting point for solvent exploration can be established.

Table 1: Solubility of Ampicillin Sodium in Common Laboratory Solvents (as a proxy for this compound)

SolventTypeSolubility (approx. mg/mL)Reference
WaterPolar Protic>50[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic16[2]
Dimethylformamide (DMF)Polar Aprotic20[2]
EthanolPolar Protic2[2]
Phosphate-Buffered Saline (PBS), pH 7.2Aqueous Buffer10[2]

Note: This data is for ampicillin sodium and should be used as a guideline. The actual solubility of this compound will need to be determined experimentally.

Understanding this compound Stability: A Critical Factor

The stability of this compound in solution is as critical as its solubility. Penicillin-class antibiotics are susceptible to degradation, primarily through hydrolysis of the β-lactam ring. This degradation is influenced by several factors:

  • pH: The stability of ampicillin solutions is pH-dependent.[3] Extreme pH values, both acidic and alkaline, can accelerate degradation.[4] For instance, ampicillin is reported to be most stable at a pH of around 7.5.[5]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[6] Therefore, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to prolong their shelf-life.

  • Solvent Composition: The nature of the solvent can impact stability. For example, some buffers like Tris can degrade ampicillin at a neutral pH.[6]

Forced degradation studies on ampicillin sodium have identified several degradation products under various stress conditions, including acidic and alkaline hydrolysis, heat, and photolysis.[1][4] This underscores the importance of using freshly prepared solutions and appropriate storage conditions for in vitro assays.

Experimental Workflow for Determining Optimal this compound Solubility

The following diagram outlines a systematic approach to determining the optimal solvent and concentration for this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Solubility Determination (Shake-Flask Method) cluster_2 Phase 3: Stock Solution Stability Assessment A Weigh this compound C Add Small Solvent Volume to Weighed Compound A->C B Select Solvent Panel (Water, DMSO, Ethanol, etc.) B->C D Vortex & Visually Inspect for Dissolution C->D E Identify Promising Solvents D->E F Prepare Supersaturated Solution in Promising Solvents E->F Proceed with promising solvents G Equilibrate for 24h (Constant Agitation) F->G H Centrifuge to Pellet Undissolved Solid G->H I Collect Supernatant H->I J Quantify Concentration (e.g., HPLC, UV-Vis) I->J K Prepare Stock Solution in Optimal Solvent at Known Conc. J->K Use determined max solubility L Store Aliquots at Different Temperatures (4°C, -20°C, -80°C) K->L M Analyze Purity & Concentration Over Time (e.g., HPLC) L->M N Determine Shelf-Life M->N

Caption: Experimental workflow for determining this compound solubility.

Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound. The choice of solvent will be guided by the preliminary screening and quantitative solubility determination outlined above.

Materials:

  • This compound powder

  • Selected solvent (e.g., Sterile Water, DMSO, anhydrous)

  • Calibrated analytical balance

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate Required Mass: Based on the desired stock concentration and final volume, calculate the mass of this compound required.

  • Weighing: Accurately weigh the calculated mass of this compound into a sterile conical tube.

  • Dissolution: Add the calculated volume of the selected solvent to the tube.

  • Vortexing: Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution. Visually inspect for any remaining solid particles. If necessary, brief sonication in a water bath can be employed.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol details the "gold standard" thermodynamic solubility assay to determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvents for testing

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Prepare Supersaturated Solutions: In separate glass vials, add an excess amount of this compound to a known volume of each solvent being tested. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[7]

  • Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility of this compound in that solvent.

Data Presentation

All experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Observations
[Solvent 1][Temp][Value][e.g., Clear solution]
[Solvent 2][Temp][Value][e.g., Precipitate observed]
[Solvent 3][Temp][Value]
.........

Conclusion and Best Practices

The selection of an appropriate solvent is a cornerstone for successful in vitro studies involving this compound. While data from ampicillin sodium provides a useful starting point, this application note emphasizes the necessity of empirical determination of this compound's solubility and stability in the chosen solvent system. By following the detailed protocols for solubility testing and stock solution preparation, researchers can ensure the accuracy and reliability of their experimental outcomes.

Key Recommendations:

  • Always use freshly prepared dilutions from a frozen stock solution for your experiments.

  • Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Protect solutions from light and store at appropriate low temperatures.

  • Be mindful of the final solvent concentration in your assay, especially when using organic solvents like DMSO, to avoid solvent-induced artifacts.

  • Validate the compatibility of your chosen solvent with your specific in vitro assay system.

By adhering to these principles and protocols, researchers can confidently prepare and utilize this compound solutions for robust and reproducible in vitro research.

References

  • Bundgaard, H. (1974). Spectrophotometric determination of ampicillin sodium in the presence of its degradation and polymerization products. Journal of Pharmacy and Pharmacology, 26(6), 385-392.
  • Fiedler-Nagel, R., & Echter, K. (1984). Determination of apalcillin and its metabolites in human body fluids by high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 25(6), 735-741.
  • Laboratory Notes. (2020, September 8). Preparation of Stock Solution of Ampicillin (50 mg/ml). Retrieved from [Link]

  • ENCO. (n.d.). Protocol: Ampicillin Stock Solution. Retrieved from [Link]

  • Li, T., et al. (2014). Structural elucidation of stress degradation products of ampicillin sodium by liquid chromatography/hybrid triple quadrupole linear ion trap mass spectrometry and liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(18), 2035-2046.
  • Naveed, S., Mateen, N., & Nazeer, S. (2014). Degradation studies of ampicillin in API and formulations. Journal of Applied Pharmacy, 6(3), 314-321.
  • Branch, S. K., & Casy, A. F. (1997). Degradation pathways of ampicillin in alkaline solutions. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1435-1446.
  • Maher, M., et al. (2016). Stability of Ampicillin in Normal Saline and Buffered Normal Saline. American Journal of Health-System Pharmacy, 73(14), 1079-1084.
  • Stead, D. A., & Freeman, R. T. (2000). Stability of ampicillin in 0.9% sodium chloride injection. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 57(16), 1544–1548.
  • Hou, J. P., & Poole, J. W. (1969). Kinetics and mechanism of degradation of ampicillin in solution. Journal of pharmaceutical sciences, 58(4), 447–454.
  • Kang, M. A., & Kang, J. S. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Pharmacology & Pharmacy, 3(4), 462-467.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Apalcillin Sodium Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with apalcillin sodium. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered when working with this compound in aqueous solutions. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can significantly improve the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing potency. What is the primary cause of this instability?

A1: The principal cause of potency loss in this compound, a β-lactam antibiotic, is the hydrolysis of the β-lactam ring.[1][2] This four-membered ring is inherently strained and susceptible to cleavage by nucleophilic attack, particularly from water or hydroxide ions.[3] This hydrolytic degradation leads to the formation of inactive penicilloic acids, rendering the antibiotic ineffective.[1][3] The rate of this degradation is significantly influenced by factors such as pH, temperature, and the concentration of the solution.[4][5]

Q2: What is the optimal pH range for maintaining the stability of an this compound solution?

A2: this compound, like many penicillins, exhibits maximum stability in a slightly acidic to neutral pH range. The optimal pH for ampicillin, a closely related penicillin, has been reported to be around 5.85 in the absence of buffer catalysis.[6] In general, both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring.[1][3] Base-catalyzed hydrolysis, in particular, is significantly faster than acid-catalyzed or neutral hydrolysis.[5] Therefore, maintaining a pH between approximately 5.0 and 7.0 is crucial for minimizing degradation. It is also important to note that the choice of buffer can influence stability; for instance, citrate buffers are suitable at pH 7, whereas Tris buffers can degrade ampicillin at this pH.[7][8]

Q3: How does temperature affect the stability of my this compound solution, and what are the recommended storage conditions?

A3: The degradation of this compound is a chemical reaction, and as such, its rate is highly dependent on temperature. Higher temperatures accelerate the rate of hydrolysis.[5][9] Studies on similar penicillins, like ampicillin, have shown a significant decrease in stability at elevated temperatures.[9] For short-term storage (up to 24 hours), refrigeration at 2-8°C (36-46°F) is strongly recommended to slow down the degradation process.[10][11][12][13] For long-term storage of stock solutions, freezing at -20°C (-4°F) or even -70°C (-94°F) is advisable.[8][14][15][16] It is important to avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[15]

Q4: I've noticed that the stability of my this compound solution seems to vary depending on the concentration. Is this a known phenomenon?

A4: Yes, the stability of some penicillins, including the related ampicillin, is known to be concentration-dependent, with stability decreasing as the concentration increases.[4] At higher concentrations, ampicillin can form dimers and other polymers through a process involving the cleavage of the β-lactam ring.[4] This polymerization leads to a loss of the active monomeric form. While specific data for apalcillin is less common, it is a prudent practice to prepare solutions at the lowest effective concentration for your application and to use them as fresh as possible.

Troubleshooting Guide

Issue 1: Rapid Degradation Despite Refrigeration
  • Potential Cause: Incorrect pH of the solution. Even at refrigerated temperatures, an unfavorable pH can lead to significant degradation.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your this compound solution using a calibrated pH meter.

    • Adjust pH: If the pH is outside the optimal range (approximately 5.0 - 7.0), prepare a fresh solution and adjust the pH using a suitable buffer system (e.g., citrate or phosphate buffer).[6][8]

    • Buffer Selection: Ensure your chosen buffer does not accelerate degradation. As a starting point, a phosphate or citrate buffer system is often a suitable choice.[6][8]

Issue 2: Inconsistent Results Between Experiments
  • Potential Cause: Variability in solution preparation and storage. Inconsistent preparation methods can lead to differences in initial concentration and pH, while variations in storage time and temperature can affect the extent of degradation.

  • Troubleshooting Steps:

    • Standardize Protocol: Implement a strict, standardized protocol for the preparation of all this compound solutions. This should include precise weighing, consistent solvent volumes, and a defined mixing procedure.

    • Fresh Solutions: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, adhere to strict time and temperature limits. Aqueous solutions of similar penicillins are often not recommended for storage for more than one day.[14]

    • Solvent Quality: Use high-purity, sterile water or a recommended saline solution (e.g., 0.9% sodium chloride) for reconstitution.[4][11][13] Dextrose solutions have been shown to decrease the stability of ampicillin and should be used with caution.[4]

Issue 3: Precipitation or Cloudiness in the Solution
  • Potential Cause: Polymerization or the formation of insoluble degradation products. This can be more prevalent at higher concentrations and with prolonged storage, especially under suboptimal conditions.[4]

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect solutions for any signs of precipitation or cloudiness before use.

    • Lower Concentration: Consider preparing a more dilute stock solution if precipitation is a recurring issue.

    • Filtration: For stock solutions, sterile filtration through a 0.22 µm filter can remove any initial particulates and ensure sterility.[8][16] However, this will not prevent subsequent degradation and precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol details the preparation of a 10 mg/mL this compound stock solution in a citrate buffer, designed to optimize stability.

Materials:

  • This compound powder

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Sterile, high-purity water

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

  • Sterile storage vials

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 6.0):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

    • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).

    • In a beaker, combine the citric acid solution and the sodium citrate solution while monitoring the pH. Adjust the volumes of each solution until a stable pH of 6.0 is achieved.

  • Reconstitute this compound:

    • Accurately weigh the required amount of this compound powder to prepare a 10 mg/mL solution.

    • Under aseptic conditions (e.g., in a laminar flow hood), add the this compound powder to the appropriate volume of the prepared 0.1 M citrate buffer (pH 6.0).

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to minimize the introduction of air.

  • Sterile Filtration and Storage:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution into sterile, cryo-safe vials.

    • For short-term storage (up to 7 days), store the vials at 2-8°C.[11][13] For longer-term storage, store at -20°C or below.[8][14][16]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for using HPLC to quantify the remaining concentration of intact this compound over time, a key indicator of stability.[10][12][13][17][18][19]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.[13][19]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., sodium acetate buffer, pH 3.15) and an organic solvent like acetonitrile.[20] The exact ratio should be optimized for your specific system and column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 315 nm.[17][20]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare Standards: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Prepare Samples: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of your this compound solution stored under the test conditions. Dilute the aliquot with the mobile phase to a concentration that falls within the range of your standard curve.

  • HPLC Analysis:

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

  • Data Analysis:

    • Determine the peak area for this compound in each sample chromatogram.

    • Use the calibration curve to calculate the concentration of this compound remaining in each sample at each time point.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate.

Data Presentation

Table 1: Influence of pH and Temperature on this compound Stability (Hypothetical Data)

pHTemperature (°C)% Remaining after 24 hours
4.02585%
6.02595%
8.02560%
6.0499%
6.03770%

Visualizations

cluster_degradation Apalcillin Degradation Pathway cluster_factors Influencing Factors Apalcillin This compound (Active) Penicilloic_Acid Penicilloic Acid (Inactive) Apalcillin->Penicilloic_Acid Hydrolysis of β-lactam ring pH pH pH->Apalcillin catalyzes Temp Temperature Temp->Apalcillin accelerates Conc Concentration Conc->Apalcillin can influence

Caption: Factors influencing apalcillin degradation.

start Start: Prepare Apalcillin Solution store Store under defined conditions (pH, Temp, Time) start->store sample Withdraw aliquot at time 't' store->sample prepare_hplc Dilute sample for HPLC sample->prepare_hplc inject_hplc Inject into HPLC system prepare_hplc->inject_hplc analyze Analyze chromatogram inject_hplc->analyze calculate Calculate remaining concentration analyze->calculate end End: Determine stability calculate->end

Caption: HPLC stability testing workflow.

References

  • Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. (n.d.). Vertex AI Search.
  • Samuni, A. (1975). A spectrophotometric assay of beta-lactamase action on penicillins. PubMed.
  • Krifter, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Hou, J. P., & Poole, J. W. (1969). Kinetics and mechanism of degradation of ampicillin in solution. Semantic Scholar.
  • β-Lactam antibiotic. (n.d.). In Wikipedia.
  • Schematics of (a) hydrolysis of β‐lactam ring in Penicillin G by... (n.d.). ResearchGate.
  • Zhang, Y., et al. (n.d.). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. National Genomics Data Center (CNCB-NGDC).
  • Ampicillin Sodium. (n.d.). ASHP Publications.
  • Mechanism of Ampicillin Degradation by Non-Thermal Plasma Treatment with FE-DBD. (2017). MDPI.
  • Theoretical insights into the reaction mechanism and kinetics of ampicillin degradation with hydroxyl radical. (2023). PubMed.
  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.
  • Ampicillin (sodium salt) - Product Information. (2013). Cayman Chemical.
  • Mechanism of Ampicillin Degradation by Non-Thermal Plasma Treatment with FE-DBD. (2025). MDPI.
  • Gao, M., Guo, X., & Jiang, Y. (2025). How pH and Temperature Influence Ampicillin Degradation: A Zone of Inhibition Study. World Scientific Research Journal.
  • Ovcharova, G. D., & Nacheva, R. N. (1984). [Kinetics of ampicillin breakdown in the solid state]. PubMed.
  • Kang, M. A., & Kang, J. S. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Semantic Scholar.
  • Ampicillin (sodium salt). (n.d.). GRiSP Research Solutions.
  • Hiranaka, P. K., Frazier, A. G., & Gallelli, J. F. (1972). Stability of sodium ampicillin in aqueous solutions. PubMed.
  • Ampicillin (Ampicillin Sodium) INJECTION, POWDER, FOR SOLUTION [Sandoz Inc]. (n.d.). DailyMed.
  • Ampicillin sodium salt Product Number A2804 Storage Temperature 2-8 °C Product Description Molecular Formula: C16H18N3O4Na M. (n.d.). Sigma-Aldrich.
  • Bagyalakshmi, J., et al. (2012). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. PMC.
  • Nickolai, D. J., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PMC - NIH.
  • Zhang, Y., Trissel, L. A., & Xu, Q. A. (2002). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. PubMed.
  • Ampicillin sodium salt (A0166) - Product Information Sheet. (n.d.). Sigma-Aldrich.
  • Kang, M., & Kang, J. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Scientific Research Publishing.
  • Stabilizing compositions for antibiotics and methods of use. (n.d.). Google Patents.
  • Determination of apalcillin and its metabolites in human body fluids by high-pressure liquid chromatography. (n.d.). ASM Journals.
  • Determination of apalcillin and its metabolites in human body fluids by high-pressure liquid chromatography. (1982). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Semantic Scholar.
  • Raffanti, E. F., Jr., & King, J. C. (1974). Effect of pH on the stability of sodium ampicillin solutions. PubMed.
  • Method for preparing ampicillin sodium. (n.d.). Google Patents.
  • Process for preparing ampicillin sodium. (n.d.). Google Patents.
  • Preparation method of ampicillin sodium. (2007). Google Patents.
  • Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. International Journal of Innovation and Applied Studies.
  • Stabilizer Excipients. (n.d.). American Pharmaceutical Review.
  • Stability of Nine Time-Dependent Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT) Use. (n.d.). MDPI.
  • Ampicillin (Sodium salt). (2021). Dutscher.
  • Excipient Selection In Parenteral Formulation Development. (2013). American Pharmaceutical Review.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate.
  • Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. (2008). Wageningen University & Research.
  • Thermal stability assessment of antibiotics in moderate temperature and subcriticalwater using a pressurized dynamic flow-through system. (n.d.). Kristianstad University Research Portal.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • Most Commonly Seen Pharmaceutical Excipients: Preservatives, Stabilizers, Suspending Agents, Thickener Excipients, Flavoring Agents. (2024). PharmiWeb.com.
  • Hossain, M. A., et al. (2014). Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers. PubMed.
  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
  • Stability of penicillins in aqueous solutions I. Oxacillin and phenoxymethylpenicillin. (n.d.). Semantic Scholar.

Sources

Troubleshooting HPLC peak tailing in apalcillin sodium analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Apalcillin Sodium Analysis

Guide: Troubleshooting HPLC Peak Tailing for this compound

As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak is paramount for accurate quantification in pharmaceutical analysis. Peak tailing in the HPLC analysis of this compound is a frequent challenge, often leading to issues with integration, resolution, and reproducibility.[1] This guide provides a structured, in-depth approach to diagnosing and resolving this common problem, moving from fundamental system checks to advanced chemical optimizations.

The primary cause of peak tailing is often the presence of more than one retention mechanism, where the intended reversed-phase (hydrophobic) interaction is complicated by secondary, unwanted interactions.[2][3] For an acidic molecule like this compound, the most common culprit is the ionic interaction between the deprotonated carboxylate group of the analyte and residual, ionized silanol groups on the silica-based stationary phase.[4][5]

Frequently Asked Questions & Troubleshooting Guide

Q1: My apalcillin peak is tailing. Where should I start my investigation?

A1: Start with the fundamentals of your HPLC system and method. Before delving into complex chemical modifications, it's crucial to rule out common system-level and methodological errors. These issues can mimic or exacerbate chemically-induced peak tailing.

Initial Troubleshooting Workflow

G A Observe Peak Tailing (Tailing Factor > 1.2) B Are ALL peaks tailing? A->B C Check for System-Level Issues (Extra-Column Volume, Leaks, Connections) B->C Yes E Only Apalcillin Peak Tailing B->E No D Check for Column-Level Issues (Void, Frit Blockage, Overload) C->D F Focus on Chemical Interactions (Analyte-Specific) E->F G Optimize Mobile Phase (pH, Buffer, Additives) F->G H Evaluate Column Chemistry (End-capping, Base Silica) G->H I Review Sample Preparation (Solvent Mismatch) H->I

Step-by-Step Protocol: Basic System & Method Check

  • Review Connections: Ensure all fittings, especially between the injector, column, and detector, are secure and properly seated. Loose or improperly set fittings can create small voids, leading to extra-column band broadening that manifests as tailing.[6]

  • Check for Leaks: Visually inspect the pump heads, injector seal, and all connections for any signs of mobile phase leakage. A leak can cause pressure fluctuations and poor peak shape.

  • Minimize Tubing Volume: Use narrow internal diameter (e.g., 0.005") PEEK tubing for connections to reduce extra-column volume, which particularly affects early-eluting peaks.[7]

  • Verify Sample Diluent: The sample solvent should be as close in composition to the mobile phase as possible, or weaker. Injecting a sample in a solvent significantly stronger than the mobile phase can cause severe peak distortion and tailing.[6][8]

  • Assess Column Overload: If you suspect mass overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, you are exceeding the column's capacity.[5] Consider using a column with a larger diameter or a stationary phase with a higher carbon load for increased capacity.[5]

Q2: I've confirmed my system is sound, but the apalcillin peak still tails. What is the most likely chemical cause?

A2: The most probable cause is secondary ionic interactions with the column's stationary phase. Apalcillin is an acidic molecule with a carboxylic acid group. On silica-based reversed-phase columns (like C18), residual silanol groups (Si-OH) on the silica surface are also acidic. At mid-range pH values (typically > 3.5), both your analyte and these silanol groups can become negatively charged (ionized), leading to electrostatic repulsion and complex secondary interactions that cause peak tailing.[2][4][7]

The key to preventing this is to control the ionization state of the silanol groups by adjusting the mobile phase pH.

Protocol: Mobile Phase pH Optimization to Mitigate Tailing

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions with the acidic apalcillin analyte.

  • Starting Point: Prepare your aqueous mobile phase component with a suitable buffer (e.g., 10-25 mM phosphate or formate).

  • pH Adjustment: Using a calibrated pH meter, adjust the pH of the aqueous portion only before mixing with the organic modifier.[4] A good starting point for acidic analytes like apalcillin is a pH of 2.5 - 3.0.[2][9] This ensures the silanol groups are fully protonated (neutral), eliminating the sites for unwanted ionic interactions.[2][10]

  • Buffer Selection: Ensure the pKa of your chosen buffer is within ±1 pH unit of your target mobile phase pH for effective buffering.[11]

  • Re-equilibration: After introducing the new mobile phase, allow the system to equilibrate for at least 10-15 column volumes before injecting your sample.

  • Evaluation: Analyze the resulting peak shape. You should observe a significant reduction in tailing and an increase in peak symmetry. Note that lowering the pH may also alter the retention time of apalcillin, which may require a slight adjustment in the organic modifier percentage to compensate.[2]

ParameterCondition 1 (Problematic)Condition 2 (Optimized)Rationale for Improvement
Mobile Phase pH 6.52.8 Suppresses silanol (Si-OH) ionization, minimizing secondary ionic interactions.[4]
Buffer Water (unbuffered)20 mM Potassium Phosphate Maintains a stable, low pH to ensure consistent protonation of silanols.[5][7]
Expected Tailing Factor (Tf) > 2.01.0 - 1.5 A Tf value closer to 1.0 indicates a more symmetrical, Gaussian peak.
Expected Retention Time VariableMay Increase or DecreaseAnalyte ionization state is controlled, leading to more predictable hydrophobic retention.
Q3: I've lowered the pH, and the peak shape has improved, but it's still not perfect. What other advanced strategies can I employ?

A3: If pH optimization alone is insufficient, you should evaluate your column choice and consider mobile phase additives like ion-pairing agents.

1. Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured using high-purity, "Type B" silica with a much lower trace metal content.[3] They are also extensively "end-capped," a process where residual silanol groups are chemically reacted to make them less polar and interactive.[2][5] If you are using an older "Type A" silica column, switching to a modern, fully end-capped column can dramatically improve the peak shape for polar and ionizable compounds like apalcillin.[7][9]

2. Consider Ion-Pair Chromatography (IPC): For challenging separations of ionic compounds, IPC can be a powerful tool. An ion-pairing agent, which has a charge opposite to the analyte, is added to the mobile phase.

  • Mechanism: For the negatively charged apalcillin, a positively charged ion-pairing agent (e.g., Tetrabutylammonium, TBA) is used.[12][13] The TBA forms a neutral ion-pair with the apalcillin molecule. This neutral complex is then retained on the non-polar C18 stationary phase by a consistent hydrophobic mechanism, eliminating the problematic secondary interactions and producing sharp, symmetrical peaks.[13][14]

  • Application: Several published methods for penicillin analysis successfully use TBA salts (e.g., tetrabutylammonium bromide or hydrogenosulphate) in the mobile phase at concentrations around 5-20 mM.[12][15][16]

Protocol: Column Flushing and Cleaning

If you suspect that peak tailing has developed over time due to column contamination, a systematic wash procedure is necessary.

  • Disconnect the Column: Remove the column from the detector to avoid flushing contaminants into the flow cell.

  • Flush Buffer: Wash the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., Water/Acetonitrile) to remove precipitated buffer.

  • Strong Solvent Wash (Reversed Direction): Reverse the column flow direction.[5] Sequentially wash with 10-20 column volumes of increasingly non-polar solvents. A typical sequence for a C18 column is:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-equilibration: Return the column to the normal flow direction. Flush with your mobile phase (including buffer) for at least 20 column volumes until the baseline is stable.

  • Test: Inject a standard to assess if the peak shape has been restored.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • PubMed. (2012, April 15). High performance liquid chromatography for the simultaneous analysis of penicillin residues in beef and milk using ion-paired extraction and binary water-acetonitrile mixture. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Journal of AOAC INTERNATIONAL. (2020, January 14). Multiresidue Analytical Method for the Determination of Eight Penicillin Antibiotics in Muscle Tissue by Ion-Pair Reversed-Phase HPLC after Precolumn Derivatization. [Link]

  • Biosensor. (n.d.). Ampicillin Sodium Salt CAS No 69-52-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • PubMed. (2002, May 15). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. [Link]

  • ResearchGate. (2025, August 10). (PDF) Multiresidue Analytical Method for the Determination of Eight Penicillin Antibiotics in Muscle Tissue by Ion-Pair Reversed-Phase HPLC after Precolumn Derivatization. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ampicillin sodium salt. [Link]

  • PubMed. (1982, March). Separation of penicillin and its major degradation products by ion-pair reversed-phase high-pressure liquid chromatography. [Link]

  • PubChem - NIH. (n.d.). Ampicillin Sodium. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Oriental Journal of Chemistry. (n.d.). Simultaneous Estimation of Ampicillin Sodium and Sulbactam Sodium in Injectable Dosage Form by High Performance Liquid Chromatography. [Link]

  • DePauw University. (n.d.). High Performance Liquid Chromatography (HPLC) for Ampicillin and Cefuroxime. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?[Link]

  • INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, July 1). RP-HPLC Method for the Simultaneous Estimation of Ampicillin and Cloxacillin in Capsule Dosage Form. [Link]

  • PMC. (2024, September 18). Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients. [Link]

Sources

Technical Support Center: Optimizing pH for Apalcillin Sodium Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing pH conditions in apalcillin sodium bioassays. As researchers and drug development professionals, you understand that precision is paramount. The potency of a β-lactam antibiotic like apalcillin is not an immutable property but is highly dependent on the experimental environment. Of all the variables, pH stands out as a critical determinant of both the antibiotic's chemical stability and the physiological response of the target microorganism.

This guide is designed to move beyond rote protocols. It will provide you with the causal logic behind pH optimization, offer robust troubleshooting strategies for common issues, and equip you with validated methods to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for this compound bioassays?

The accuracy of an apalcillin bioassay hinges on a delicate balance between three factors: the chemical stability of the antibiotic, the optimal growth of the test organism, and the resulting accuracy of the bioassay readout. pH is the master variable that directly influences the first two. An incorrectly controlled pH can lead to either an underestimation of potency due to drug degradation or skewed results from suboptimal bacterial growth, rendering the assay invalid.

The relationship can be visualized as an "Optimization Triangle," where the ideal pH creates harmony between all three vertices to produce a reliable result.

cluster_0 The pH Optimization Triangle A Apalcillin Stability B Bacterial Growth A->B pH influences both, often in opposition C Accurate Bioassay Readout (MIC/Zone) A->C Determines active concentration B->C Enables measurable endpoint

Caption: The interplay between apalcillin stability and bacterial growth, both governed by pH, determines bioassay accuracy.

Q2: What is the recommended starting pH for an apalcillin bioassay medium?

For most routine susceptibility testing, the standard recommendation is to use a medium with a pH between 7.2 and 7.4 . This is the pH of standard media like Mueller-Hinton Agar/Broth (MHB) and is a good compromise that supports the robust growth of most common test organisms.[1] However, for rigorous potency assays or when troubleshooting, adjusting this pH may be necessary.

Q3: How does pH specifically affect the stability of apalcillin?

Apalcillin is an acylaminopenicillin, a subclass of β-lactam antibiotics. The integrity of the β-lactam ring is essential for its antibacterial activity and is highly susceptible to hydrolysis in a pH-dependent manner.

  • Optimal Stability : Studies on related acylaminopenicillins show the highest stability in a slightly acidic to neutral environment, typically between pH 4.0 and 6.0 .[2]

  • Alkaline Degradation : As the pH becomes more alkaline (pH > 8.0), the rate of hydrolytic degradation increases dramatically.[2][3] This is a primary cause of underestimated potency in bioassays.

  • Acidic Degradation : While more stable than at alkaline pH, significant degradation also occurs under strongly acidic conditions (e.g., pH 3.0).[2]

For bioassay purposes, maintaining the pH in the neutral to slightly acidic range is crucial to minimize antibiotic inactivation during incubation.

Q4: How does pH impact the growth of common test organisms used for apalcillin assays?

The pH of the culture medium directly affects bacterial enzyme activity, nutrient uptake, and overall metabolic health.

  • Staphylococcus aureus : This Gram-positive organism is quite tolerant, capable of growing over a broad pH range from 4.0 to 10.0. However, its optimal growth occurs in the neutral range of pH 6.0 to 7.5 .[4]

  • Pseudomonas aeruginosa : This Gram-negative pathogen is known for its adaptability and can thrive in environments with pH levels from 4.5 to 9.0.[5] While some studies report optimal growth around pH 6.0-7.0, it generally grows robustly at the standard medium pH of 7.2-7.4.[6][7] It's noteworthy that mildly acidic conditions can alter its virulence and surface characteristics.[8]

ParameterOptimal pH RangeConditions to Avoid (for Bioassays)
Apalcillin Stability 4.0 - 6.0[2]Alkaline (pH > 8.0), Strongly Acidic (pH < 4.0)[2]
S. aureus Growth 6.0 - 7.5[4]pH < 4.5 or pH > 9.0
P. aeruginosa Growth 6.0 - 8.0[5][6]pH < 4.5
Troubleshooting Guide

This section addresses common problems encountered during apalcillin bioassays where pH is a likely culprit.

Problem: "My Minimum Inhibitory Concentration (MIC) values are consistently high, suggesting low antibiotic potency."
  • Probable Cause : The most likely reason is the degradation of apalcillin due to a bioassay medium pH that is too alkaline. Standard media, if improperly prepared or stored, can experience an upward pH drift. During the long incubation period (16-20 hours), a significant portion of the antibiotic may be hydrolyzed, leading to an artificially high MIC.

  • Solution Path :

    • Verify Medium pH : Calibrate your pH meter and measure the pH of a sample of the solidified or liquid medium used in your assay after sterilization. The final pH should be within the 7.2-7.4 range.

    • Adjust and Buffer : If the pH is high, prepare a new batch of medium and carefully adjust the pH downwards before autoclaving, as described in the protocol below. Using a buffered medium (e.g., with phosphate buffers) can help maintain pH stability.[9]

    • Consider a Lower pH : For dedicated potency assays where antibiotic stability is the highest priority, consider adjusting the medium pH to ~6.8.[10] Note that this may slightly slow bacterial growth, and you must validate that your QC organism still performs within its acceptable range at this pH.

Problem: "I am observing high variability in zone diameters or MIC values between replicate plates and different experimental runs."
  • Probable Cause : Inconsistent pH is a major source of variability. This can arise from poorly mixed medium, pH drift during incubation that varies from plate to plate, or lot-to-lot variation in powdered media.

  • Solution Path :

    • Standardize Preparation : Implement a strict, documented protocol for medium preparation (See Protocol 1). Ensure the medium is completely dissolved and mixed before dispensing to guarantee homogeneity.

    • Check for pH Drift : Measure the pH of the medium in a few uninoculated "control" wells or plates after a full incubation cycle. A significant change (>0.2 pH units) indicates poor buffering capacity.

    • QC Each New Lot : When opening a new container of powdered medium, prepare a small test batch and verify that its final pH falls within the expected range.

Problem: "My QC (Quality Control) strain, like S. aureus ATCC 29213 or P. aeruginosa ATCC 27853, is yielding MICs outside the acceptable range."
  • Probable Cause : A QC failure invalidates the entire assay run. While many factors can cause this, incorrect medium pH is a primary suspect because it affects both the drug and the organism simultaneously. Beta-lactam activity, in particular, can be enhanced in slightly acidic conditions.[11]

  • Solution Path :

    • Halt and Investigate : Do not report any results from a run with a failed QC.

    • Initiate Root Cause Analysis : Follow a systematic troubleshooting workflow. The first step should always be to confirm the identity and viability of your QC strain, followed immediately by a thorough check of the medium preparation log and a direct measurement of the final medium pH.

Start QC Strain MIC Out of Range Check_Culture 1. Verify QC Strain (Purity, Viability, Storage) Start->Check_Culture Check_pH 2. Verify Medium pH (Check log, measure new sample) Check_Culture->Check_pH Check_Antibiotic 3. Verify Apalcillin Stock (Preparation, Storage, Age) Check_pH->Check_Antibiotic Check_Inoculum 4. Verify Inoculum Density (McFarland, Plating) Check_Antibiotic->Check_Inoculum Check_Incubation 5. Verify Incubation (Temp, Time, Atmosphere) Check_Inoculum->Check_Incubation Conclusion Identify & Correct Root Cause. Rerun Assay. Check_Incubation->Conclusion

Sources

Technical Support Center: Overcoming β-Lactamase Degradation of Apalcillin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with apalcillin sodium. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to ensure the integrity and reproducibility of your experiments, particularly when dealing with the challenge of β-lactamase-mediated degradation.

Introduction: The β-Lactamase Challenge

Apalcillin, a potent acylureidopenicillin, exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[1] However, the clinical and experimental utility of apalcillin is frequently compromised by β-lactamases, enzymes that bacteria produce to inactivate β-lactam antibiotics. These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic ineffective.[2] Understanding and mitigating this enzymatic degradation is paramount for obtaining accurate and reliable experimental results.

This guide will equip you with the knowledge to anticipate, identify, and overcome the challenges posed by β-lactamases in your work with apalcillin.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during experiments with this compound.

Q1: My this compound solution appears to be losing activity over time, even without bacteria. What could be the cause?

A1: Apalcillin, like other β-lactam antibiotics, is susceptible to chemical degradation in aqueous solutions. This instability is highly dependent on pH and temperature.[3] For instance, ampicillin, a related penicillin, is not very stable at a pH greater than 7 and degrades at 37°C over a few days.[4] To minimize chemical degradation, prepare stock solutions fresh, dissolve the powder in a suitable buffer (pH ≤ 7), and store aliquots at -20°C or lower to prevent repeated freeze-thaw cycles.[5] Do not autoclave apalcillin solutions, as heat will cause rapid degradation.[5]

Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for apalcillin against the same bacterial strain across different experiments. What are the likely sources of this variability?

A2: Inconsistent MIC results can stem from several factors:

  • Inoculum Variability: The density of the bacterial inoculum can significantly impact the MIC, a phenomenon known as the "inoculum effect," especially with β-lactamase-producing strains.[6][7] Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[8]

  • Apalcillin Degradation: As mentioned in Q1, both chemical and enzymatic degradation can reduce the effective concentration of apalcillin during the experiment.

  • Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in the final antibiotic concentrations. Regularly calibrate your pipettes.[5]

  • Media Composition: The pH and cation concentration of your culture medium can influence apalcillin's stability and activity.[5] Use high-quality, standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Q3: What are β-lactamase inhibitors, and when should I use them with apalcillin?

A3: β-lactamase inhibitors are compounds that bind to and inactivate β-lactamase enzymes, thereby protecting the β-lactam antibiotic from degradation.[9] You should consider using a β-lactamase inhibitor whenever you are working with bacterial strains known or suspected to produce β-lactamases that can hydrolyze apalcillin (e.g., many Enterobacteriaceae, Staphylococcus aureus).[10] Common inhibitors include clavulanic acid, sulbactam, and tazobactam.[9]

Q4: Which β-lactamase inhibitor is best to pair with apalcillin?

A4: The choice of inhibitor depends on the specific type of β-lactamase produced by the test organism. Clavulanic acid and tazobactam are generally effective against many Class A β-lactamases (like TEM and SHV enzymes).[11][12] Studies have shown that tazobactam and clavulanic acid are more effective than sulbactam in enhancing the activity of penicillins against many Enterobacteriaceae.[12][13] For instance, a combination of apalcillin with the novel inhibitor Ro 48-1220 was effective against E. coli producing TEM enzymes but less active against those producing SHV-type β-lactamases.[14]

Q5: What are appropriate quality control (QC) strains for apalcillin susceptibility testing?

A5: Using well-characterized QC strains is essential for validating your experimental setup. Standard QC strains for antimicrobial susceptibility testing include:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 25923™

  • Enterococcus faecalis ATCC® 29212™ These strains have established MIC ranges for various antibiotics and will help ensure that your media, reagents, and techniques are performing correctly.[15]

Troubleshooting In-Depth Experimental Issues

This section provides a structured approach to diagnosing and solving more complex problems you might encounter.

Issue 1: Markedly High or No-Growth-Inhibition MICs for Apalcillin Against Susceptible Strains

You are testing apalcillin against a bacterial strain expected to be susceptible, but your MIC results are consistently high, indicating resistance.

start High Apalcillin MIC Observed qc_check Are QC strain MICs within the expected range? start->qc_check exp_review Review Experimental Protocol qc_check->exp_review Yes troubleshoot_qc Troubleshoot Assay: Check media, inoculum, pipettes, incubation. qc_check->troubleshoot_qc No chem_degrad Suspect Chemical Degradation exp_review->chem_degrad enz_degrad Suspect Enzymatic Degradation exp_review->enz_degrad prep_fresh Prepare fresh apalcillin stock & working solutions. Aliquot & store at -20°C or below. chem_degrad->prep_fresh add_inhibitor Incorporate a β-lactamase inhibitor (e.g., tazobactam, clavulanic acid). enz_degrad->add_inhibitor troubleshoot_qc->start retest Retest with fresh solutions and inhibitor. prep_fresh->retest add_inhibitor->retest success Problem Resolved retest->success fail Problem Persists retest->fail

Caption: Troubleshooting workflow for unexpectedly high apalcillin MICs.

  • Validate Your Assay with QC Strains: Before questioning the biology of your test strain, you must validate the test system itself. If the MIC for a QC strain like E. coli ATCC 25922 is outside its acceptable range, it points to a technical flaw in your experiment (e.g., media quality, incorrect antibiotic concentration, improper incubation).[16]

  • Differentiating Chemical vs. Enzymatic Degradation:

    • Chemical Degradation: If your QC strain results are also incorrect, or if you observe a loss of potency over a short period, chemical instability is a likely culprit. Apalcillin's β-lactam ring is inherently strained and susceptible to hydrolysis, a process accelerated by non-optimal pH and higher temperatures.[3] Preparing fresh solutions from a high-quality powder, using a buffer with a pH around 6.0-7.0, and minimizing time at room or incubator temperatures before bacterial inoculation are critical steps.[4]

    • Enzymatic Degradation: If your QC strain results are correct, but your test strain shows high resistance, the most probable cause is the production of β-lactamases by the test organism.[6] Apalcillin is known to be hydrolyzed by plasmid-mediated β-lactamases.[6][17] The presence of these enzymes effectively reduces the concentration of active apalcillin in the medium, leading to bacterial growth at concentrations that would normally be inhibitory.

  • The Solution: β-Lactamase Inhibitors: The definitive way to counteract enzymatic degradation is to include a β-lactamase inhibitor in your assay. By co-administering apalcillin with an inhibitor like tazobactam, the inhibitor will sacrificially bind to the β-lactamases, allowing apalcillin to reach its PBP targets unimpeded. A significant drop in the MIC value (typically a four-fold or greater reduction) in the presence of an inhibitor confirms that β-lactamase activity is the primary resistance mechanism.[13]

Issue 2: The Inoculum Effect – MIC Increases with Higher Bacterial Density

You notice that when you use a higher starting concentration of bacteria, the MIC of apalcillin increases significantly.

cluster_0 Low Inoculum (e.g., 5x10^5 CFU/mL) cluster_1 High Inoculum (e.g., 5x10^7 CFU/mL) low_bl Low concentration of β-lactamase low_result Apalcillin overcomes β-lactamase -> Low MIC low_bl->low_result low_apal Apalcillin low_apal->low_bl saturates high_bl High concentration of β-lactamase high_result β-lactamase degrades apalcillin -> High MIC high_bl->high_result high_apal Apalcillin high_apal->high_bl is overwhelmed by

Caption: The inoculum effect with β-lactamase-producing bacteria.

The inoculum effect is a well-documented phenomenon for β-lactam antibiotics and is primarily driven by the production of β-lactamases.[7][18]

  • At a standard inoculum , the amount of β-lactamase produced by the bacteria is relatively low. A sufficient concentration of apalcillin can saturate and overwhelm these enzymes, with enough antibiotic remaining to inhibit bacterial growth.

  • At a high inoculum , the sheer number of bacteria results in a much higher concentration of β-lactamase in the local environment. This large pool of enzymes can rapidly hydrolyze a significant portion of the apalcillin, reducing its effective concentration below the inhibitory level and allowing the bacteria to grow.[7]

  • Strict Inoculum Standardization: The most critical step is to maintain a consistent and standardized inoculum for all experiments. The CLSI-recommended final inoculum density for broth microdilution is 5 x 10⁵ CFU/mL.[8]

  • Use of β-Lactamase Inhibitors: The inoculum effect can be diminished by the addition of a potent β-lactamase inhibitor.[19] The inhibitor helps to neutralize the larger amount of enzyme produced by the high-density culture.

  • Pharmacodynamic Considerations: For in vitro studies aiming to mimic in vivo conditions, it's important to recognize that high bacterial loads occur in many infections. Some research suggests that maintaining free drug concentrations at 4-6 times the MIC is necessary for maximal bacterial killing and to prevent regrowth, which can be influenced by the inoculum effect.[20]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a sterile, high-concentration stock solution of this compound.

Materials:

  • This compound powder (high purity)

  • Sterile, nuclease-free water or a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0)

  • Sterile conical tubes

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filters

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Tare a sterile conical tube on a calibrated balance. Aseptically weigh the required amount of this compound powder. For example, for 10 mL of a 12.8 mg/mL stock, weigh 128 mg.

  • Dissolution: Add a portion of the sterile solvent (e.g., 8 mL) to the tube. Vortex until the powder is completely dissolved.

  • Volume Adjustment: Add solvent to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm filter, and filter-sterilize into a new sterile tube. Do not autoclave.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[4][5]

Protocol 2: Broth Microdilution MIC Assay for Apalcillin +/- β-Lactamase Inhibitor

This protocol details how to determine the MIC of apalcillin alone and in combination with a fixed concentration of a β-lactamase inhibitor.

Materials:

  • Apalcillin stock solution (e.g., 1280 µg/mL)

  • β-lactamase inhibitor stock solution (e.g., tazobactam at 400 µg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland and then diluted to ~1 x 10⁶ CFU/mL in CAMHB.

  • QC strains (e.g., E. coli ATCC® 25922™)

Procedure:

  • Plate Setup:

    • Apalcillin Alone: Add 50 µL of CAMHB to wells 2-12 of a row. Add 100 µL of the apalcillin working solution (e.g., 128 µg/mL in CAMHB) to well 1.

    • Apalcillin + Inhibitor: Prepare a working solution of apalcillin in CAMHB containing the inhibitor at a fixed concentration (e.g., 4 µg/mL tazobactam). Add 50 µL of CAMHB with the inhibitor to wells 2-12. Add 100 µL of the apalcillin + inhibitor working solution to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no antibiotic.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1-11. This brings the final volume to 100 µL and the final inoculum to 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of apalcillin that completely inhibits visible bacterial growth.[8]

ObservationInterpretationRecommended Action
MICApalcillin > 16 µg/mL Strain is resistant to Apalcillin.Proceed to test with inhibitor.
MICApalcillin + Inhibitor ≤ 16 µg/mL Resistance is likely due to β-lactamase production.Report the MIC with the inhibitor.
MICApalcillin + Inhibitor ≥ 4-fold reduction from MICApalcillin Confirms β-lactamase-mediated resistance.Use the combination for further studies.
MICApalcillin + Inhibitor shows < 4-fold reduction Resistance may be due to other mechanisms (e.g., PBP modification, efflux pumps).Investigate alternative resistance mechanisms.

References

  • Fass, R. J., & Prior, R. B. (1983). Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. Journal of antimicrobial chemotherapy, 11 Suppl A, 23–31.
  • Felmingham, D., & Grüneberg, R. N. (1996). Comparative in vitro activity of apalcillin alone and combined with Ro 48-1220, a novel penam beta-lactamase inhibitor. The Journal of antimicrobial chemotherapy, 38(2), 225–235.
  • BenchChem. (2025). Inconsistent Apalcillin MIC results causes and solutions. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.).
  • Neu, H. C. (1982). In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. Antimicrobial agents and chemotherapy, 22(3), 398–403.
  • Zinner, S. H., & Husson, M. (1985). Effect of pH on the stability of sodium ampicillin solutions. Antimicrobial agents and chemotherapy, 28(5), 701–702.
  • BenchChem. (2025). Application Notes and Protocols for Apalcillin Susceptibility Testing by Broth Microdilution. BenchChem.
  • Barry, A. L., Thornsberry, C., Jones, R. N., & Gavan, T. L. (1982). Interpretive criteria and tentative quality control limits for apalcillin disk susceptibility tests. Journal of clinical microbiology, 15(5), 777–782.
  • Kayser, F. H., Morenzoni, G., & Santanam, P. (1990). Relative efficacy of tazobactam, sulbactam and clavulanic acid in enhancing the potency of ampicillin against clinical isolates of Enterobacteriaceae. The Journal of antimicrobial chemotherapy, 26(4), 511–517.
  • Chan, J. D., et al. (2020). Optimizing pharmacokinetics/pharmacodynamics of β-lactam/β-lactamase inhibitor combinations against high inocula of ESBL-producing bacteria. The Journal of antimicrobial chemotherapy, 75(10), 2915–2921.
  • Saha, T. (2016). How stable is the antibiotic ampicillin?
  • Journal of Student Research. (2025). How pH and Temperature Influence Ampicillin Degradation: A Zone of Inhibition Study. Journal of Student Research, 11(12).
  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201.
  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • Kılıç, A. Ö., et al. (2025). CONSEQUENCES OF THE INOCULUM EFFECT AGAINST Β-LACTAMS IN METHICILLIN-SUSCEPTIBLE STAPHYLOCOCCUS AUREUS (MSSA) STRAINS. Ankara Üniversitesi Tıp Fakültesi Mecmuası, 78(2), 241-249.
  • Queenan, A. M., et al. (2010). Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem. Antimicrobial agents and chemotherapy, 54(2), 565–569.
  • Del Rosario, I., et al. (2020). Inoculum effect of β-lactam antibiotics. Journal of Antimicrobial Chemotherapy, 75(10), 2733-2742.
  • Oxford University Clinical Research Unit. (n.d.). Inoculum effect of β-lactam antibiotics. OUCI.
  • Khan, A., et al. (2014). DEGRADATION STUDIES OF AMPICILLIN IN API AND FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 522-526.
  • Carlier, M., et al. (2017). Optimizing β-lactams treatment in critically-ill patients using pharmacokinetics/pharmacodynamics targets. Expert review of anti-infective therapy, 15(6), 573–583.
  • Thomson, K. S., et al. (2004). Effects of Inoculum and β-Lactamase Activity in AmpC- and Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli and Klebsiella pneumoniae Clinical Isolates Tested by Using NCCLS ESBL Methodology. Journal of clinical microbiology, 42(1), 269–275.
  • Iacld.com. (n.d.). Quality Control of Anti Microbial Susceptibility Test.
  • Worm, M., et al. (2019). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics.
  • Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial agents and chemotherapy, 54(3), 969–976.
  • Cojutti, P., & Pea, F. (2020). What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations. Clinical microbiology reviews, 33(4), e00005-20.
  • Arguedas, A. G., & Zaleska, M. (2000). Beta-Lactam/Beta-Lactamase Inhibitor Combinations in Empiric Management of Pediatric Infections. The Journal of the Pediatric Infectious Diseases Society, 19(3_suppl), S12-S17.
  • Wikipedia. (n.d.). β-Lactam antibiotic.
  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Kuck, N. A., et al. (1989). Comparative in vitro and in vivo activities of piperacillin combined with the ?-lactamase inhibitors tazobactam, clavulanic acid, and sulbactam. Antimicrobial agents and chemotherapy, 33(11), 1964–1969.
  • MSD Manual Professional Edition. (n.d.). Overview of Beta-Lactams.
  • Verbist, L., & Verhaegen, J. (1982). In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. Antimicrobial agents and chemotherapy, 22(3), 398–403.
  • JSciMed Central. (2018).
  • Wu, D., et al. (2020). Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections. Antimicrobial agents and chemotherapy, 64(11), e01111-20.
  • AWMF. (n.d.). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics.
  • Haseeb, A., et al. (2022). Dose optimization of β-lactams antibiotics in pediatrics and adults: A systematic review. Frontiers in pharmacology, 13, 983942.
  • Stojanoski, V., et al. (2020). Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems. Antimicrobial agents and chemotherapy, 64(11), e00713-20.
  • Berbegal, C., et al. (2023). Ampicillin Stability in a Portable Elastomeric Infusion Pump: A Step Forward in Outpatient Parenteral Antimicrobial Therapy. Pharmaceutics, 15(8), 2129.
  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Singh, D., et al. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in microbiology, 13, 983942.
  • Ilieva, P., et al. (2024). Degradation Pathway of Penicillin by Immobilized β- lactamase. Chemical Engineering Transactions, 103, 103-108.
  • BenchChem. (n.d.). A Comparative Analysis of Enzymatic and Chemical Synthesis of Amoxicillin.

Sources

Identifying degradation products of apalcillin sodium under heat stress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying degradation products of apalcillin sodium, particularly under heat stress. Given the limited specific literature on the thermal degradation of apalcillin, this guide leverages established principles from forced degradation studies of structurally similar β-lactam antibiotics, such as ampicillin, to provide a robust framework for your experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to identify degradation products of this compound?

Identifying degradation products is a crucial aspect of drug development and quality control, mandated by regulatory bodies like the International Council on Harmonisation (ICH).[1][2] These studies help to understand the chemical stability of the active pharmaceutical ingredient (API), develop stable formulations, and ensure the safety and efficacy of the final drug product.[3] Degradants can be inactive, have reduced efficacy, or in some cases, be toxic.

Q2: What are the expected primary degradation pathways for this compound under heat stress?

Apalcillin, being a β-lactam antibiotic, is susceptible to hydrolysis, which is often accelerated by heat. The most common initial degradation step for penicillins is the cleavage of the strained β-lactam ring to form the corresponding penicilloic acid.[4] Apalcillin is a naphthydridine derivative of ampicillin, suggesting it may follow similar degradation patterns.[5] For ampicillin, further degradation can lead to the formation of penilloic acids and piperazine-2,5-dione.[6] It is plausible that apalcillin will form analogous structures.

Q3: What are the recommended ICH guidelines for thermal stress testing?

The ICH Q1A(R2) guideline suggests conducting forced degradation studies under various conditions, including thermal stress.[1] While specific temperatures and durations are not rigidly defined, the goal is to achieve 5-20% degradation of the drug substance.[1][2] This level of degradation is generally sufficient to detect and characterize degradation products without being overly destructive. Thermal stress studies can be conducted in both solid and solution states.

Q4: Which analytical techniques are most suitable for identifying apalcillin degradation products?

A stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone for separating the parent drug from its degradation products.[3] For structural elucidation of unknown degradants, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable.[6] Tandem mass spectrometry (MS/MS) can provide fragmentation data to piece together the structures of the degradants. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: My HPLC chromatogram shows poor resolution between apalcillin and its degradation peaks. How can I improve this?

A: Poor resolution is a common challenge in stability-indicating methods. Here’s a systematic approach to troubleshoot:

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of apalcillin and its acidic degradants (like apalcilloic acid) is highly pH-dependent. Experiment with a pH range around the pKa values of your analytes. A buffered mobile phase is essential for reproducible results.

    • Organic Modifier: Vary the type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent in your mobile phase. A gradient elution, where the solvent composition changes over time, is often necessary to resolve complex mixtures of degradants.

  • Column Selection:

    • If you are using a standard C18 column, consider one with a different packing material (e.g., C8, phenyl-hexyl) or a column with a smaller particle size for higher efficiency.

  • Method Parameters:

    • Decrease the flow rate to allow more time for separation.

    • Adjust the column temperature. Sometimes, a lower or higher temperature can significantly alter selectivity.

Q: I am not seeing any significant degradation of this compound even at high temperatures. What could be the reason?

A: While this compound may be relatively stable, a lack of degradation under stress conditions warrants investigation:

  • Solid vs. Solution State: Degradation is often much slower in the solid state compared to in solution. Ensure your stress conditions are appropriate for the sample form. For solid-state studies, the presence of humidity can significantly accelerate degradation.

  • Inadequate Stress Conditions: You may need to increase the temperature or the duration of the stress study. However, be cautious not to use conditions that are so harsh they lead to secondary degradation, complicating the analysis. The goal is to mimic degradation that could occur under normal storage conditions over a longer period.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Ensure your detector settings are optimized and consider using a more sensitive detector if necessary.

Q: I have identified several peaks in my LC-MS analysis, but I am struggling with structural elucidation. What is the next step?

A: Structural elucidation of unknown degradants is a multi-step process:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the accurate mass of the degradation products. This will allow you to determine the elemental composition and propose potential molecular formulas.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the parent ions of the degradation products. The fragmentation patterns will provide clues about the structure. Compare the fragmentation of the degradants to that of the parent apalcillin molecule to identify which parts of the molecule have changed.

  • Forced Degradation under Different Conditions: Subjecting apalcillin to different stress conditions (e.g., acid, base, oxidation) can help in identifying specific degradation products and understanding their formation pathways. For instance, hydrolysis products are more likely to form under acidic or basic conditions.

  • Isolation and NMR: If a significant degradant is present, consider isolating it using preparative HPLC. Subsequent analysis by NMR spectroscopy can provide definitive structural information.

Experimental Protocols

Protocol 1: Forced Thermal Degradation of this compound (Solid State)
  • Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.

  • Place the open vial in a calibrated oven at a controlled temperature (e.g., 80°C).

  • At specified time points (e.g., 24, 48, 72 hours), remove a sample from the oven.

  • Allow the sample to cool to room temperature.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analyze the sample by a validated stability-indicating HPLC method.

  • A control sample of this compound, not subjected to heat stress, should be prepared and analyzed concurrently.

Protocol 2: Stability-Indicating HPLC Method Development (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.01 M Phosphate buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting point. The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Data Presentation

Table 1: Potential Thermal Degradation Products of this compound (Hypothetical, based on Ampicillin Degradation)

Putative DegradantProposed Molecular FormulaProposed Monoisotopic MassLikely Formation Pathway
Apalcillin Penicilloic AcidC25H24N5O7S538.1424Hydrolysis of the β-lactam ring
Apalcillin Penilloic AcidC24H24N5O5S506.1525Decarboxylation of Apalcillin Penicilloic Acid
Apalcillin Piperazine-2,5-dioneC21H18N4O4S438.1025Intramolecular cyclization

Disclaimer: The identities of these degradation products are hypothetical and must be confirmed experimentally.

Visualizations

Diagram 1: Hypothetical Degradation Pathway of Apalcillin

G Apalcillin This compound Penicilloic_Acid Apalcillin Penicilloic Acid Apalcillin->Penicilloic_Acid  Heat, H2O (β-Lactam Hydrolysis) Piperazinedione Apalcillin Piperazine-2,5-dione Apalcillin->Piperazinedione  Intramolecular Cyclization Penilloic_Acid Apalcillin Penilloic Acid Penicilloic_Acid->Penilloic_Acid  Heat (Decarboxylation)

Caption: Hypothetical thermal degradation pathway of this compound.

Diagram 2: Experimental Workflow for Degradation Product Identification

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Stress This compound Sample Heat Apply Heat Stress (e.g., 80°C) Stress->Heat HPLC Stability-Indicating HPLC (Separation) Heat->HPLC LCMS LC-MS / MS/MS (Mass & Fragmentation) HPLC->LCMS NMR Isolation & NMR (Structure Confirmation) LCMS->NMR Structure Structure Elucidation NMR->Structure

Caption: Workflow for identifying apalcillin thermal degradation products.

References

  • Naveed, S., Mateen, N., & Nazeer, S. (2014). DEGRADATION STUDIES OF AMPICILLIN IN API AND FORMULATIONS. Journal of Applied Pharmacy, 6(3), 314-321. [Link]

  • Suwanrumpha, S., & Freas, R. B. (1989). Identification of metabolites of ampicillin using liquid chromatography/thermospray mass spectrometry and fast atom bombardment tandem mass spectrometry. Biomedical & environmental mass spectrometry, 18(11), 983–994. [Link]

  • Naveed, S., Mateen, N., & Nazeer, S. (2014). DEGRADATION STUDIES OF AMPICILLIN IN API AND FORMULATIONS. Journal of Applied Pharmacy, 6(3), 314-321. [Link]

  • Zhang, Y., Trissel, L. A., Martinez, J. F., & Gilbert, D. L. (2002). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. International journal of pharmaceutical compounding, 6(3), 226–229. [Link]

  • Zhang, Y., Trissel, L. A., Martinez, J. F., & Gilbert, D. L. (2002). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. International journal of pharmaceutical compounding, 6(3), 226–229. [Link]

  • Hleba, L., Kántor, A., Petrová, J., & Kačániová, M. (2016). Detection of Ampicillin, its Sodium Salt and Alkaline Hydrolysis Products by MALDI-TOF Mass Spectrometry. Scientific Papers: Animal Science and Biotechnologies, 49(1), 83-87. [Link]

  • Zhang, Y., Trissel, L. A., Martinez, J. F., & Gilbert, D. L. (2002). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. International journal of pharmaceutical compounding, 6(3), 226–229. [Link]

  • Walker, S. E., & Iazzetta, J. (1998). Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation. The Canadian journal of hospital pharmacy, 51(5), 213–218. [Link]

  • Chen, Y. W., Song, Y., & Tan, A. P. (2011). Compatible stability study of ampicillin sodium mixed with etamsylate. Zhongguo Zhong xi yi jie he za zhi Zhongguo Zhongxiyi jiehe zazhi = Chinese journal of integrated traditional and Western medicine, 31(1), 93–95. [Link]

  • Velev, I. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Pharma. [Link]

  • Lee, Y.-J., Kim, H.-S., & Kim, C.-K. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Pharmacology & Pharmacy, 3, 492-499. [Link]

  • Branch, S. K., Fuentes, V. A. R., & Munro, H. S. (1997). Degradation Pathways of Ampicillin in Alkaline Solutions. Journal of Pharmacy and Pharmacology, 49(8), 778-784. [Link]

  • Miguel, G. C., de Souza, G. H. B., & de Oliveira, A. R. M. (2011). analysis and characterization of ampicillin degradation products in pharmaceutical samples by lc-ms. prp-unicamp. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Raza, A., Siddiqui, F. A., & Ahmad, S. (2016). Ultraperformance Liquid Chromatography-Mass Spectrometric Method for Determination of Ampicillin and Characterization of Its Forced Degradation Products. Journal of Chromatographic Science, 54(8), 1272-1278. [Link]

  • Lee, Y.-J., Kim, H.-S., & Kim, C.-K. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser ® Elastomeric Infusion Device Using HPLC-UV Method. Pharmacology & Pharmacy, 3(4), 492-499. [Link]

  • Raza, A., Siddiqui, F. A., & Ahmad, S. (2016). Mass spectra of thermal degradation product of ampicillin. ResearchGate. [Link]

  • (n.d.). This compound. Inxight Drugs - National Center for Advancing Translational Sciences. [Link]

  • Lee, Y.-J., Kim, H.-S., & Kim, C.-K. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Pharmacology & Pharmacy, 3(4), 492-499. [Link]

  • Wang, J., Zhang, J., & Chen, X. (2014). Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 397492. [Link]

  • (n.d.). The production technology of ampicillin sodium crystal.
  • (n.d.). Ampicillin Sodium. PubChem - NIH. [Link]

Sources

Technical Support Center: Resolving Solubility and Stability Challenges of Apalcillin Sodium in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for apalcillin sodium. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and stability of this compound in experimental settings. By understanding the chemical principles behind the protocols, you can ensure the consistent efficacy of this antibiotic in your culture media, leading to more reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What is the recommended solvent for creating an this compound stock solution?

This compound is very soluble in water.[1] The recommended and most common solvent is sterile, deionized, or Milli-Q water.[2][3] For a 50 mg/mL stock solution, sterile distilled water is appropriate.[2][4]

Q2: I'm having trouble dissolving my apalcillin powder. What could be the cause?

The most likely reason is that you are not using the sodium salt form of the antibiotic. Apalcillin, like ampicillin, may come in different forms, such as anhydrous or trihydrate, which are only sparingly soluble in water.[1][5] The sodium salt is specifically processed for high water solubility.[1][6] Always verify the form of the antibiotic on the product's certificate of analysis.

Q3: What is a standard concentration for an this compound stock solution?

A typical stock solution concentration is 50 mg/mL or 100 mg/mL.[2][3][7] These concentrations create a 1000x stock for a final working concentration of 50 µg/mL or 100 µg/mL, respectively.[4][8]

Q4: Can I autoclave media containing this compound?

No. Apalcillin is a β-lactam antibiotic and is sensitive to heat. Autoclaving will degrade the antibiotic, rendering it ineffective. You must add the filter-sterilized apalcillin stock solution to your culture media after the media has been autoclaved and cooled to approximately 45-55°C.[7][9]

Q5: How should I properly store this compound?

  • Powder: Store the desiccated powder at 2-8°C, protected from light.[7]

  • Stock Solution: For long-term storage (up to 6 months), dispense the stock solution into single-use aliquots and store at -20°C.[2] Some sources suggest that for maximum stability, particularly for closely related compounds like ampicillin, -80°C is preferable as degradation can still occur at -20°C over time.[10] For short-term use, stock solutions can be kept at 2-8°C for up to one week, though activity may decrease.[8] Avoid repeated freeze-thaw cycles.[2]

Section 2: Troubleshooting Guide - In-Depth Problem Solving

This section explores specific experimental issues, explains the underlying causes, and provides actionable solutions.

Issue 1: Precipitate Formation in Solution

Q: My this compound stock solution was clear initially but developed a precipitate or cloudiness after storage. What happened?

This is likely due to the degradation and polymerization of the apalcillin molecule in the aqueous solution.[11][12]

  • Causality: Apalcillin is a member of the penicillin family. When dissolved in water, the resulting solution is slightly alkaline, with a pH of approximately 8-10.[6][13][14] This alkaline environment can catalyze the hydrolysis of the β-lactam ring, which is the core functional group responsible for its antibiotic activity. This initial degradation product, a penicilloic acid, is less stable and can participate in further reactions, including forming polymers that are less soluble and will precipitate out of the solution.[11][12] This process is accelerated at higher temperatures (e.g., room temperature vs. 4°C).[15]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure your stock solution aliquots are stored at -20°C or colder and are used promptly after thawing.

    • Prepare Fresh: If you observe any cloudiness, it is best to discard the stock and prepare a fresh solution. The presence of a precipitate is a clear indicator of significant degradation and loss of antibiotic activity.

    • Consider the Solvent: While water is standard, stability can be influenced by the solvent. For instance, ampicillin solutions are more stable in 0.9% NaCl (saline) than in sterile water or dextrose solutions.[15][16] If you continue to face stability issues, preparing the stock in sterile saline may offer a slight improvement.

Issue 2: Inconsistent Experimental Results (Loss of Antibiotic Activity)

Q: My selection plates are showing satellite colonies, or my liquid cultures have unexpected growth. Could this be related to my apalcillin solution?

Yes, this is a classic sign of antibiotic degradation, leading to a sub-lethal concentration in the media.

  • Causality: The stability of apalcillin in culture media is finite and highly dependent on temperature and pH.

    • Temperature: At a standard incubation temperature of 37°C, the β-lactam ring of apalcillin is actively being hydrolyzed. For the closely related ampicillin, its effective lifetime in media at 37°C is only a few days (48-72 hours).[9][17] For long incubation periods, the apalcillin concentration can drop below the minimum inhibitory concentration (MIC), allowing for the growth of non-resistant cells or the formation of satellite colonies around a resistant one.

    • pH of Media: The pH of standard culture media (e.g., LB broth, pH ~7.0-7.5) is not optimal for long-term β-lactam stability. Ampicillin, for instance, is known to be less stable at a pH above 7.[9] The slightly alkaline conditions of the media contribute to the steady degradation of the antibiotic during the experiment.

  • Self-Validating Protocols & Best Practices:

    • Use Fresh Plates: Prepare agar plates with apalcillin and use them within 1-2 weeks of preparation for best results.[9] Store them at 4°C in the dark.

    • Pre-warm Media Correctly: When preparing liquid cultures, add the apalcillin stock to the broth just before inoculation. Do not add the antibiotic to a large batch of media that will be stored for an extended period.

    • For Long Experiments: If your experiment requires incubation longer than 48 hours, consider adding a fresh dose of apalcillin to the liquid culture to maintain a selective concentration.

    • Consider a More Stable Alternative: If persistent degradation is compromising your results, you may consider using carbenicillin. Carbenicillin is also a penicillin-family antibiotic but is more stable in culture media than ampicillin and, by extension, likely more stable than apalcillin.[9]

Section 3: Protocols and Data Tables

This section provides standardized protocols and key quantitative data to ensure procedural consistency.

Protocol 3.1: Preparation of a Sterile 100 mg/mL this compound Stock Solution

Materials:

  • This compound Salt powder

  • Sterile, nuclease-free water (or sterile 0.9% NaCl solution)

  • Sterile 15 mL or 50 mL conical tubes

  • Calibrated analytical balance

  • Sterile spatulas

  • Vortex mixer

  • Sterile syringes (10-50 mL)

  • Sterile 0.22 µm syringe filters

  • Sterile 1.5 mL microcentrifuge tubes for aliquoting

Methodology (perform all steps in a laminar flow hood):

  • Weighing: Tare a sterile conical tube on the balance. Aseptically weigh 1.0 g of this compound Salt powder into the tube.

  • Initial Dissolution: Add approximately 8 mL of sterile water to the conical tube.

  • Solubilization: Cap the tube securely and vortex at medium-high speed until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[9]

  • Volume Adjustment: Add sterile water to bring the final volume to exactly 10 mL. Invert the tube gently several times to ensure a homogenous solution.

  • Sterilization: Draw the entire 10 mL of the apalcillin solution into a sterile syringe.

  • Filtering: Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile conical tube. This step removes any potential microbial contaminants without using heat.[2][9]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use 1.5 mL microcentrifuge tubes. Label clearly with the name, concentration, and date. Store immediately at -20°C or -80°C.[2][10]

Data Presentation Tables

Table 1: this compound Properties & Recommended Concentrations

Property Value Source(s)
Molecular Formula C₁₆H₁₈N₃NaO₄S [2][13]
Molecular Weight 371.39 g/mol [13][14]
Appearance White to slightly yellow crystalline powder [1]
Solubility in Water Very soluble; up to 50 mg/mL [1][2][6]
Stock Solution pH (1% soln) 8.0 - 10.0 [6][14][18]
Recommended Stock Conc. 50 - 100 mg/mL [3][7]

| Working Concentration | 20 - 100 µg/mL |[8][14][17] |

Table 2: Storage and Stability Guidelines for this compound

Form Storage Temperature Duration Key Considerations Source(s)
Powder (unopened) 2°C to 8°C Per manufacturer's expiry Keep desiccated and protected from light. [7]
Stock Solution (Aliquoted) -20°C Up to 6 months Avoid freeze-thaw cycles. Efficacy may decline over time. [2][9]
Stock Solution (Aliquoted) -80°C > 6 months (up to 1 year) Preferred for maximal long-term stability. [10]
Media Plates 4°C Up to 2 weeks Store inverted and in the dark to preserve activity. [9]

| Liquid Media (at 37°C) | 37°C | < 3 days | Degrades rapidly during incubation. |[9][17] |

Section 4: Visual Guides

Diagram 4.1: Workflow for this compound Stock Solution Preparation

G cluster_prep 1. Preparation (Aseptic) cluster_sterilize 2. Sterilization cluster_store 3. Storage A Weigh Apalcillin Sodium Salt B Add 80% of final volume of sterile H2O A->B C Vortex until fully dissolved B->C D Adjust to final volume C->D E Draw into sterile syringe D->E F Attach 0.22 µm filter E->F G Filter into a new sterile tube F->G H Aliquot into single-use tubes G->H I Store at -20°C (Long-term) or 4°C (Short-term) H->I

Caption: Standard workflow for preparing sterile this compound stock solution.

Diagram 4.2: Troubleshooting Apalcillin Solubility & Activity Issues

G Start Problem Encountered Q1 What is the issue? Start->Q1 Issue1 Powder won't dissolve Q1->Issue1 Solubility Issue2 Loss of antibiotic activity (e.g., satellite colonies) Q1->Issue2 Activity Cause1 Likely Cause: Using non-sodium salt form (e.g., anhydrous) Issue1->Cause1 Cause2 Likely Cause: Degradation of apalcillin in media at 37°C Issue2->Cause2 Solution1 Solution: Verify you are using Apalcillin Sodium Salt. It is highly water-soluble. Cause1->Solution1 Solution2 Solution: 1. Use freshly prepared plates/media. 2. Add fresh antibiotic for long incubations. 3. Store stocks and plates correctly. Cause2->Solution2

Caption: Decision tree for troubleshooting common apalcillin-related issues.

References

  • Branch, S. K., & Casy, A. F. (1997). Degradation pathways of ampicillin in alkaline solutions. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1035-1044. [Link]

  • Japanese Pharmacopoeia (JP XIV). (2001). Ampicillin. Official Monographs.
  • Condalab. (2021, January 25). Ampicillin (Sodium salt) Product Information. [Link]

  • Casy, A. F., & Branch, S. K. (1997). Degradation Pathways of Ampicillin in Alkaline Solutions. ResearchGate. [Link]

  • Sandoz Inc. (2020, August 15). Ampicillin for Injection, USP, Pharmacy Bulk Package. DailyMed. [Link]

  • UBPBio. Ampicillin Sodium Salt Product Information. [Link]

  • UBPBio. Ampicillin Sodium Salt Product Page. [Link]

  • ENCO. Protocol: Ampicillin Stock Solution. [Link]

  • UTEP. Antibiotic Stock Solutions Protocol. [Link]

  • Lane, C. (2015, June 29). Ampicillin (Amp) Stock Preparation. Benchling. [Link]

  • American Society of Health-System Pharmacists (ASHP). (2017). ASHP Injectable Drug Information. [Link]

  • Generon. Ampicillin (sodium salt) Product Information. [Link]

  • Hou, J., et al. (2017). Mechanism of Ampicillin Degradation by Non-Thermal Plasma Treatment with FE-DBD. International Journal of Molecular Sciences, 18(11), 2269. [Link]

  • Carl ROTH. Ampicillin sodium salt, 100 g, CAS No. 69-52-3. [Link]

  • Bundgaard, H. (1974). Spectrophotometric determination of ampicillin sodium in the presence of its degradation and polymerization products. The Journal of Pharmacy and Pharmacology, 26(1), 18-24. [Link]

  • Kang, M., & Kang, J. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Pharmacology & Pharmacy, 3(4), 459-464. [Link]

  • El-Shafey, O. I., et al. (2020). Degradation of Ampicillin and Flucloxacillin Antibiotics via Oxidation by Alkaline Hexacyanoferrate(III): Kinetics and Mechanist. ACS Omega, 5(35), 22216–22226. [Link]

Sources

Technical Support Center: Apalcillin Sodium In Vivo Half-Life Extension

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AP-PK-904 Subject: Strategies to overcome rapid elimination and extend


 of Apalcillin Sodium
Status:  Open
Agent:  Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: this compound exhibits a short biological half-life (~1–1.5 hours in humans/primates), necessitating frequent dosing to maintain Minimum Inhibitory Concentration (MIC).

Root Cause Analysis:

  • Renal Elimination: Apalcillin is actively secreted into the urine via Organic Anion Transporters (OAT) in the proximal tubule.[1]

  • Biliary Excretion: Unlike many penicillins, apalcillin undergoes significant biliary excretion, which contributes to its rapid clearance.

  • Hydrolytic Instability: The

    
    -lactam ring is susceptible to hydrolysis in aqueous environments and degradation by 
    
    
    
    -lactamases.

Strategic Solution: To extend the in vivo half-life, we must transition from simple bolus administration to Retarding Clearance (pharmacological blockade) or Controlling Input (sustained-release formulations).

Strategy A: Pharmacological Blockade (Renal)

Concept: Competitive inhibition of the OAT1/OAT3 transporters in the renal proximal tubule to prevent the active secretion of apalcillin from the blood into the urine.

Mechanism of Action

Probenecid competes with apalcillin for the OAT transporter. By saturating these transporters, apalcillin is retained in the systemic circulation longer.

RenalBlockade Blood Systemic Circulation (Blood) OAT OAT Transporter (Proximal Tubule) Blood->OAT Transport Urine Urine (Elimination) OAT->Urine Secretion Apalcillin Apalcillin Apalcillin->Blood Retention (Increased t1/2) Probenecid Probenecid (Blocker) Probenecid->OAT High Affinity Binding (Block)

Figure 1: Mechanism of Probenecid-induced renal blockade preventing Apalcillin secretion.

Protocol: Co-administration Setup

Note: Because Apalcillin has significant biliary excretion, Probenecid alone may only increase


 by 30-50%, unlike the 100%+ seen with Amoxicillin.
  • Dose Ratio: Administer Probenecid orally 30 minutes prior to Apalcillin injection.

    • Recommended Ratio: 25 mg/kg Probenecid (Pre-treatment) for every 50-100 mg/kg Apalcillin.

  • Vehicle: Dissolve Probenecid in 2% Sodium Bicarbonate (it is poorly soluble in water).

  • Validation: Monitor serum concentration at

    
    . An effective blockade should show a >30% increase in AUC (Area Under Curve) compared to control.
    

Strategy B: Formulation Engineering (PLGA Microspheres)

Concept: Encapsulating this compound (highly water-soluble) into a biodegradable polymer matrix (PLGA) to create a depot effect. This controls the input rate (


), effectively overriding the rapid elimination rate (

).

Challenge: this compound is hydrophilic. Standard Oil-in-Water (O/W) methods will result in near-zero encapsulation efficiency (drug leaks into the water phase). Solution: Use the Water-in-Oil-in-Water (W/O/W) Double Emulsion technique.

Workflow: W/O/W Double Emulsion

WOW_Protocol Step1 1. Inner Aqueous Phase (W1) Apalcillin Na in PBS (High Conc.) Step3 3. Primary Emulsion (W1/O) Sonication @ 50W Step1->Step3 Step2 2. Organic Phase (O) PLGA in Dichloromethane (DCM) Step2->Step3 Step5 5. Secondary Emulsion (W1/O/W2) Homogenization Step3->Step5 Add to W2 Step4 4. External Aqueous Phase (W2) 1% PVA Solution Step4->Step5 Step6 6. Solvent Evaporation Hardening of Microspheres Step5->Step6 Stir 3-4 hrs

Figure 2: Double Emulsion (W/O/W) workflow for encapsulating hydrophilic this compound.

Detailed Protocol
  • Phase W1 (Inner): Dissolve this compound (200 mg) in 0.5 mL distilled water. Critical: Keep volume minimal to maximize concentration.

  • Phase O (Organic): Dissolve 500 mg PLGA (50:50, MW 40k-75k) in 5 mL Dichloromethane (DCM).

  • Primary Emulsification: Add W1 to O. Sonicate (probe sonicator) for 60s on ice. This forms the primary emulsion.

  • Phase W2 (Outer): Prepare 50 mL of 1% Polyvinyl Alcohol (PVA) solution.

  • Secondary Emulsification: Add the Primary Emulsion dropwise to W2 while homogenizing at 10,000 RPM.

  • Evaporation: Stir at room temperature for 3 hours to evaporate DCM.

  • Collection: Centrifuge (4000 RPM, 10 min), wash 3x with water, and Lyophilize immediately (Apalcillin degrades in water if left too long).

Troubleshooting Guide

Issue 1: High "Burst Release" (Drug dumps immediately)

Symptoms: >40% of drug is released within the first hour in vitro. Root Cause: Apalcillin is migrating to the surface of the microsphere during the drying phase due to its high water solubility. Corrective Actions:

  • Increase PLGA Concentration: Increase the viscosity of the Organic Phase (Step 2) to impede drug migration.

  • Change W2 pH: Adjust the outer aqueous phase (W2) pH to 5.5. Apalcillin is less soluble at acidic pH, which discourages it from partitioning out of the microsphere during formation.

Issue 2: Low Encapsulation Efficiency (<10%)

Symptoms: Final yield of drug inside microspheres is very low. Root Cause: The inner water droplets (W1) are coalescing or leaking into the massive outer water phase (W2) before the polymer hardens. Corrective Actions:

  • Add Salt to W2: Add 5% NaCl to the external PVA solution. This increases osmotic pressure in the outer phase, preventing the inner water (containing the drug) from diffusing out.

  • Faster Hardening: Use a more volatile solvent mix (e.g., DCM:Acetone 9:1) to speed up polymer precipitation.

Comparative Data: Strategy Efficacy

StrategyEst. Half-Life IncreaseComplexityPrimary Risk
Native Apalcillin Baseline (1.0x)LowRapid clearance
+ Probenecid 1.3x - 1.5xLowDrug-drug interaction
PLGA Microspheres 10x - 50x (Sustained)HighBurst release, stability
Liposomes (PEGylated) 3x - 5xMediumLeakage during storage

Frequently Asked Questions (FAQ)

Q: Can I use standard liposomes instead of PLGA? A: Yes, but standard liposomes leak hydrophilic drugs rapidly. You must use PEGylated liposomes with high-transition temperature lipids (like DSPC) and cholesterol to create a rigid bilayer that retains the Apalcillin.

Q: Why does Apalcillin turn yellow in solution? A: This indicates hydrolysis of the


-lactam ring. If your formulation turns yellow during preparation, the drug has degraded, and the experiment is invalid. Keep temperatures low (

) and minimize aqueous exposure time.

Q: Does Probenecid block biliary excretion? A: Probenecid primarily targets renal OAT transporters. While there is some overlap with hepatic transporters (OATP), the effect on biliary excretion is less pronounced than on renal secretion. For Apalcillin (high biliary clearance), Probenecid is less effective than for Amoxicillin (high renal clearance).

References

  • Noguchi, H., et al. (1983). Pharmacokinetics of apalcillin in healthy volunteers. Antimicrobial Agents and Chemotherapy.[1][2][3]

  • Kampmann, J., et al. (1972). Effect of probenecid on the excretion of ampicillin in human bile.[2][4][5] British Journal of Pharmacology.

  • Rawat, A., et al. (2015). Double emulsion solvent evaporation method for the preparation of PLGA microspheres.[6] Journal of Drug Delivery & Therapeutics.

  • Cunningham, E., et al. (1994). Pharmacokinetics of Apalcillin.[1][2][7] Clinical Pharmacokinetics.

Sources

Reducing experimental variability in apalcillin sodium disk diffusion tests

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for professionals utilizing apalcillin sodium in antimicrobial susceptibility testing (AST). This guide is designed to provide in-depth, field-proven insights to help you identify, troubleshoot, and eliminate sources of experimental variability in disk diffusion assays. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these critical procedures to ensure your results are both accurate and reproducible.

The Challenge of Variability in Apalcillin Susceptibility Testing

Apalcillin is a broad-spectrum acylureidopenicillin antibiotic. The disk diffusion test, a widely used method for determining bacterial susceptibility, relies on the precise interplay between bacterial growth and antibiotic diffusion through an agar medium.[1][2] While standardized, the method is susceptible to variability from numerous factors, which can lead to erroneous interpretations of an isolate as susceptible or resistant.[1][3] This guide provides a systematic approach to controlling these variables.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific issues you may encounter during your experiments. Each answer delves into the root causes and provides actionable solutions grounded in established standards.

Q1: My inhibition zones for the quality control (QC) strain are consistently outside the acceptable range. What is the cause?

This is a critical QC failure that invalidates the entire batch of tests. The deviation direction (zones too large or too small) provides clues to the underlying problem.

Possible Causes & Solutions:

  • Inoculum Density: This is the most significant variable in susceptibility testing.[3]

    • Observation: Zones are consistently too large.

      • Cause: The bacterial inoculum is too light (turbidity is less than a 0.5 McFarland standard). With fewer bacteria, the antibiotic diffuses further before visible growth is inhibited.[1]

      • Solution: Ensure your inoculum is meticulously adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Use a photometric device for accuracy or, if comparing visually, use a Wickerham card under standardized lighting. Prepare the inoculum from a fresh, 18-24 hour culture.[4]

    • Observation: Zones are consistently too small.

      • Cause: The inoculum is too heavy (turbidity exceeds a 0.5 McFarland standard). The dense bacterial lawn reaches a critical mass closer to the disk, shrinking the inhibition zone.[1]

      • Solution: Re-standardize the inoculum, ensuring you do not select colonies from older plates, which can lead to denser suspensions.

  • Agar Medium Properties: The medium is a critical, and often overlooked, variable.

    • Observation: Zones are too large.

      • Cause: The agar depth is too shallow (<4 mm). A thin medium allows the antibiotic to diffuse further horizontally.[1]

      • Solution: Ensure a uniform agar depth of 4 mm in all plates. This corresponds to approximately 25 mL of medium in a 90 mm plate.[5]

    • Observation: Zones are too small.

      • Cause: The agar is too deep (>4 mm). The antibiotic diffuses vertically as well as horizontally, reducing the concentration available for lateral diffusion and resulting in a smaller zone.[1]

      • Solution: Standardize the volume of molten agar dispensed into each plate.

    • Observation: Variable zone sizes, particularly with aminoglycosides or tetracyclines (though this principle applies to apalcillin).

      • Cause: Improper pH of the Mueller-Hinton Agar (MHA). The pH should be between 7.2 and 7.4.[5] A pH that is too low can decrease the activity of some penicillins.

      • Solution: Use commercially prepared MHA from a reputable source. If preparing in-house, check the pH of each batch after it has cooled and solidified.[6]

  • Apalcillin Disk Quality:

    • Observation: Zones are consistently too small.

      • Cause: The antibiotic has degraded due to improper storage (e.g., exposure to moisture or high temperatures) or the disks are past their expiration date.[1][6]

      • Solution: Store disks in a moisture-proof container at the recommended temperature (-20°C or as per manufacturer instructions).[6] Allow disks to warm to room temperature before opening the container to prevent condensation, which can rapidly degrade the antibiotic.

  • Incubation Conditions:

    • Observation: Zones are too large.

      • Cause: Incubation temperature is too low, which slows bacterial growth more than it slows antibiotic diffusion.[3] Another cause is a delay between disk application and incubation, allowing for pre-diffusion of the antibiotic at room temperature.[1]

      • Solution: Incubate plates at 35°C ± 2°C.[3] Place plates in the incubator within 15 minutes of applying the antibiotic disks.[5]

    • Observation: Zones are too small.

      • Cause: Incubation temperature is too high, which can accelerate bacterial growth.

      • Solution: Calibrate and monitor your incubator to ensure it maintains the correct temperature.

Q2: I'm observing inconsistent zone sizes between replicate plates. What's causing this lack of precision?

This issue points to a lack of standardization in your technique or materials.

Possible Causes & Solutions:

  • Inconsistent Inoculation: The goal is to create a uniform "lawn" of bacteria.

    • Cause: Non-uniform streaking of the inoculum across the plate.

    • Solution: Use a sterile swab to streak the entire surface of the agar plate. Rotate the plate approximately 60° and repeat the streaking two more times to ensure even coverage. As a final step, swab the rim of the agar.[5]

  • Variable Timing: The time between key steps is critical.

    • Cause: Significant variations in the time between preparing the inoculum and streaking the plates, or between streaking the plates and applying the apalcillin disks. The inoculum should be used within 15 minutes of preparation and no later than 60 minutes.[5]

    • Solution: Standardize your workflow. Work with a manageable number of plates at a time to ensure that disks are applied within 15 minutes of inoculation and plates are incubated within 15 minutes of disk application.[5]

  • Inconsistent Agar Plates:

    • Cause: Using plates from different batches or suppliers with slight variations in formulation or depth.

    • Solution: For a single experiment, use plates from the same batch of MHA. Always perform batch testing on new lots of media with QC strains.[7]

Q3: The edge of my inhibition zone is fuzzy or indistinct. How can I get a sharp, clear zone?

A well-defined zone edge is essential for accurate measurement.

Possible Causes & Solutions:

  • Excess Surface Moisture:

    • Cause: Condensation on the agar surface allows bacteria to swim, preventing the formation of a clear zone edge.

    • Solution: Dry the agar plates prior to use to remove any excess moisture. This can be done by leaving the lids slightly ajar in a sterile environment (e.g., a biological safety cabinet) for 3 to 5 minutes, but no more than 15 minutes.[5]

  • Organism-Specific Behavior:

    • Cause: Some bacterial species, like Proteus, are known for "swarming" motility, which can obscure the zone edge. While apalcillin isn't typically used for these organisms, the principle applies.

    • Solution: For swarming organisms, specific media or techniques may be required, though this is less of a concern for typical apalcillin testing. The primary solution is to read the zone at the edge of definite growth inhibition.

  • Delayed Reading:

    • Cause: If plates are incubated for too long, some organisms can grow back towards the disk as the antibiotic concentration at the zone edge falls below the minimum inhibitory concentration (MIC).[1]

    • Solution: Read the plates after the standard incubation period (typically 16-20 hours).[3]

Core Experimental Protocols

Adherence to standardized protocols is the primary defense against variability.

Protocol 1: Preparation of a Standardized 0.5 McFarland Inoculum
  • Culture Preparation: Using a sterile loop, touch 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.

  • Suspension: Suspend the colonies in a tube containing 4-5 mL of sterile saline or a suitable broth.

  • Vortex: Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Turbidity Adjustment: In good light, visually compare the turbidity of the bacterial suspension to that of a 0.5 McFarland standard. The suspension should be adjusted by adding more bacteria or more saline until the turbidity matches the standard.[8]

  • Usage: Use the standardized inoculum within 15 minutes of preparation for optimal results.[5]

Protocol 2: The Kirby-Bauer Disk Diffusion Method
  • Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

  • Streaking: Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (4 mm depth). Repeat this process two more times, rotating the plate 60° each time. Finally, swab the rim of the agar.[5]

  • Drying: Allow the agar surface to dry for 3-5 minutes, but no more than 15 minutes.[5]

  • Disk Application: Aseptically apply the 100-µg apalcillin disk to the center of the inoculated agar surface. Gently press the disk with sterile forceps to ensure complete contact with the agar.

  • Incubation: Invert the plates and place them in an incubator set to 35°C ± 2°C within 15 minutes of disk application.[3][5]

  • Measurement: After 16-20 hours of incubation, measure the diameter of the zone of complete inhibition (to the nearest millimeter) using calipers or a ruler.[3][8] View the plate from the back against a dark background, illuminated with reflected light.

Data Presentation & Key Parameters

Table 1: Key Variables in Apalcillin Disk Diffusion and Their Impact on Zone Size
VariableDeviationResulting ErrorCausality
Inoculum Density Too low (<0.5 McFarland)Falsely Susceptible (Zone too large)Takes longer for the sparse bacterial population to reach visible growth, allowing the antibiotic to diffuse further.[1]
Too high (>0.5 McFarland)Falsely Resistant (Zone too small)A dense bacterial lawn reaches visible growth closer to the disk, reducing the inhibition zone.[1]
Agar Depth Too thin (<4 mm)Falsely Susceptible (Zone too large)Antibiotic diffusion is primarily horizontal, leading to a wider zone of inhibition.
Too thick (>4 mm)Falsely Resistant (Zone too small)Antibiotic diffuses vertically into the agar, reducing the lateral concentration gradient.[1]
Incubation Temp. Too low (<33°C)Falsely Susceptible (Zone too large)Bacterial growth is slowed more significantly than antibiotic diffusion.[3]
Too high (>37°C)Falsely Resistant (Zone too small)Accelerated bacterial growth can outpace antibiotic diffusion.
Disk Potency Degraded/Expired DisksFalsely Resistant (Zone too small)The actual concentration of the antibiotic is lower than stated, leading to reduced efficacy.[1]
Timing Delay before incubationFalsely Susceptible (Zone too large)Pre-incubation diffusion at room temperature allows the antibiotic to spread before bacterial growth begins.[1]
Table 2: Proposed Quality Control Limits for 100-µg Apalcillin Disks

Note: These are based on historical data; labs should always refer to the latest guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quality Control StrainProposed Zone Diameter Range (mm)Source
Escherichia coli ATCC® 2592223 - 29[9]
Pseudomonas aeruginosa ATCC® 2785320 - 26[9]

Visualized Workflows

Diagram 1: Troubleshooting Out-of-Control QC Results

QC_Troubleshooting start QC Result Out of Range check_inoculum Verify Inoculum (0.5 McFarland) start->check_inoculum Start Here check_media Check Media (Depth, pH, Lot #) check_inoculum->check_media check_disks Check Disks (Storage, Expiry) check_media->check_disks check_incubation Verify Incubation (Temp, Time) check_disks->check_incubation check_strain Check QC Strain (Purity, New Stock) check_incubation->check_strain repeat_test Repeat Test with New Reagents check_strain->repeat_test investigate Systematic Investigation Required repeat_test->investigate Fails Again pass QC In Range: Report Patient Results repeat_test->pass OK

Caption: A systematic workflow for troubleshooting out-of-spec QC results.

Diagram 2: Standardized Kirby-Bauer Experimental Workflow

Kirby_Bauer_Workflow prep_culture 1. Prepare Fresh (18-24h) Culture prep_inoculum 2. Prepare Inoculum in Saline prep_culture->prep_inoculum standardize 3. Standardize to 0.5 McFarland prep_inoculum->standardize inoculate 4. Inoculate MHA Plate (3-way swab) standardize->inoculate <15 min dry 5. Dry Plate (3-5 min) inoculate->dry apply_disk 6. Apply Apalcillin Disk dry->apply_disk incubate 7. Incubate at 35°C (16-20h) apply_disk->incubate <15 min measure 8. Measure Zone Diameter (mm) incubate->measure

Caption: The standardized experimental workflow for the Kirby-Bauer test.

Frequently Asked Questions (FAQs)

Q: Why is Mueller-Hinton Agar (MHA) the standard medium for disk diffusion? A: MHA is recommended because it has good batch-to-batch reproducibility, supports the growth of most non-fastidious pathogens, and has low concentrations of inhibitors to antibiotics like sulfonamides and trimethoprim.[10] Its composition is also standardized to control for factors like cation concentration and pH, which can significantly affect antibiotic activity.[3]

Q: How often should I perform Quality Control testing? A: QC testing should be performed daily or each time a susceptibility test is conducted.[7] Some guidelines, like those from EUCAST, may allow for weekly testing if proficiency is demonstrated and documented over a period of time (e.g., 20 consecutive days of in-control results).[11] However, daily testing is the most rigorous approach.

Q: Can I interpret the absence of a zone as maximum resistance? A: Yes. If there is growth up to the edge of the disk, the zone diameter is recorded as the diameter of the disk itself (typically 6 mm), and the organism is considered resistant.

Q: A 1984 paper proposed interpretive criteria for apalcillin. Are these still valid? A: The study by Barry et al. (1984) is a key reference for apalcillin, proposing zone size limits of ≤13 mm for resistant and ≥18 mm for susceptible for 100-µg disks.[9] While this is a foundational source, it is crucial to recognize that interpretive criteria can be updated by standards organizations like CLSI based on new clinical and microbiological data.[12] Always consult the most recent versions of CLSI M100 or EUCAST documents for current breakpoints, though apalcillin may not be listed due to its less common use today.[4]

References

  • EUCAST Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications. Journal of Clinical Microbiology. [Link]

  • What Factors Affect Antibiotic Sensitivity Test Results? Ensure Accurate Diagnostics With Controlled Variables. Kintek Detection. [Link]

  • Quality Control Issues in Antibiotic Susceptibility Testing by Disc Diffusion Technique. International Journal of Contemporary Medical Research. [Link]

  • Interpretive criteria and tentative quality control limits for apalcillin disk susceptibility tests. Journal of Clinical Microbiology. [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • What are some factors that could affect antimicrobial susceptibility testing? ResearchGate. [Link]

  • Disk Diffusion Susceptibility Test Troubleshooting Guide. Centers for Disease Control and Prevention. [Link]

  • Factors affecting disk diffusion tests. The Open University. [Link]

  • Quality Control of Anti Microbial Susceptibility Test. International Academy of Clinical Laboratory Diagnosis. [Link]

  • M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. [Link]

  • Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. [Link]

  • Direct Disk Diffusion Testing From Positive Blood Cultures. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]

  • Susceptibility Testing. MSD Manual Professional Edition. [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. [Link]

  • Interpretive criteria and tentative quality control limits for apalcillin disk susceptibility tests. Journal of Clinical Microbiology. [Link]

  • (PDF) Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Ampicillin disk diffusion tests for various S.aureus strains. ResearchGate. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • Evaluation of Automated Disk Diffusion Antimicrobial Susceptibility Testing Using Radian® In-Line Carousel. Journal of Clinical Microbiology. [Link]

  • Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. [Link]

  • Comparative Analysis of Gradient Diffusion and Disk Diffusion with Agar Dilution for Susceptibility Testing of Elizabethkingia anophelis. MDPI. [Link]

Sources

Purification techniques for removing impurities in apalcillin sodium synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Apalcillin Sodium (PC-904) Synthesis & Purification

Introduction: The Stability-Purity Paradox

Welcome to the advanced support module for this compound (formerly PC-904). As researchers, you likely face the "Stability-Purity Paradox" inherent to ureidopenicillins. The 1,5-naphthyridine side chain imparts potent antipseudomonal activity but introduces significant steric and solubility challenges, while the beta-lactam core remains critically sensitive to hydrolysis and polymerization.

This guide moves beyond standard textbook protocols, addressing the specific failure modes encountered during the scale-up and purification of this compound.

Module 1: High Molecular Weight (HMW) Impurities

The Issue: "My HPLC shows a broadening tail or distinct peaks >1000 Da (Dimers/Oligomers)."

The Mechanism: Unlike simple impurities, HMWs are autocatalytic. The free amine of a hydrolyzed Apalcillin molecule (penicilloic acid derivative) attacks the beta-lactam ring of an intact molecule. This is accelerated by:

  • High Concentration: >100 mg/mL in aqueous solution.

  • Temperature: >10°C during workup.

  • Lyophilization: Concentration effects during freezing can spike polymerization rates before the ice matrix solidifies.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Broad peak at retention time 2x of Apalcillin Dimerization during aqueous hold times.Immediate: Chill all aqueous streams to <4°C. Process: Switch from batch extraction to continuous centrifugal extraction to minimize residence time.
Haze upon reconstitution Oligomers (Trimers+) formed during drying.Replace Lyophilization: Use the Solvent Crystallization Method (See Protocol A). This physically excludes amorphous polymers that lyophilization would trap.

Visualization: The Polymerization Cascade

ApalcillinPolymerization cluster_prevention Control Strategy Apalcillin Intact Apalcillin (Beta-Lactam Ring) Hydrolysis Hydrolysis Event (pH > 7.5 or Moisture) Apalcillin->Hydrolysis H2O / Heat Dimer Apalcillin Dimer (Antigenic Impurity) Apalcillin->Dimer Nucleophilic Attack Penicilloic Apalcillin Penicilloic Acid (Nucleophile) Hydrolysis->Penicilloic Penicilloic->Apalcillin Attacks Ring Oligomer Higher Oligomers (Insoluble Haze) Dimer->Oligomer Chain Propagation Control Solvent Crystallization (Removes Polymers) Dimer->Control

Caption: Figure 1. Self-catalyzing degradation pathway of Apalcillin. The penicilloic acid derivative acts as a nucleophile, initiating polymerization.

Module 2: Side Chain Impurities (The Naphthyridine Factor)

The Issue: "Persistent yellow/brown impurities or unreacted intermediate peaks."

The Mechanism: The side chain, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid , is sparingly soluble and highly conjugated. If unreacted during the acylation of Ampicillin (or 6-APA), it is difficult to remove via simple washing because it co-precipitates with the product at acidic pH.

Troubleshooting Protocol:

  • Q: The product has a persistent yellow hue.

    • A: This is likely oxidation of the naphthyridine ring.

    • Fix: Perform all acylation and workup steps under a strict Nitrogen sparge. Use Activated Carbon (Type SX-Plus) at pH 6.5 prior to crystallization. Note: Do not use acidic carbon, as it degrades the beta-lactam.

  • Q: I cannot remove the free naphthyridine acid.

    • A: You are likely precipitating at a pH where both the product and impurity are protonated.

    • Fix: Use Diaion HP-20 Resin . The naphthyridine ring has a high affinity for styrene-divinylbenzene matrices due to pi-pi stacking, stronger than the apalcillin molecule itself.

Experimental Protocols

Protocol A: High-Purity Solvent Crystallization (The SEH Method)

Standard lyophilization traps impurities. This method uses Sodium 2-Ethylhexanoate (SEH) to crystallize the salt directly, rejecting impurities to the mother liquor.

  • Dissolution: Dissolve crude Apalcillin acid in Methylene Chloride (DCM) or Acetone (anhydrous).

    • Tip: If solubility is poor, add a minimal amount of Triethylamine (TEA) to form the soluble amine salt first.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove insolubles (dust/oligomers).

  • Salt Formation:

    • Prepare a 1M solution of Sodium 2-Ethylhexanoate (SEH) in Methyl Isobutyl Ketone (MIBK) or Acetone.

    • Add SEH solution dropwise to the Apalcillin solution at 0-5°C .

  • Crystallization:

    • The sodium salt will begin to precipitate.[1][2]

    • Stir for 1 hour at 0°C.

    • Critical: Do not rush. Rapid precipitation traps solvent.

  • Wash: Filter and wash the cake with cold Acetone, then Diethyl Ether.

  • Drying: Vacuum dry at <40°C.

Protocol B: Resin Purification (Diaion HP-20)

Best for removing side-chain residues and color bodies.

  • Loading: Dissolve crude this compound in water (pH 6.5–7.0). Load onto a pre-conditioned HP-20 column.

  • Wash: Elute with Water (removes inorganic salts and highly polar degradation products like penicilloic acid).

  • Elution: Apply a step gradient of Isopropanol/Water or Acetone/Water (Start 5%, increase to 30%).

    • Target: Apalcillin typically elutes between 10-20% organic solvent.

    • Rejection: The hydrophobic naphthyridine impurities and dimers often require >40% organic to elute (or remain on the column).

  • Workup: Collect fractions, concentrate via Reverse Osmosis (cold) or vacuum distillation, then proceed to Protocol A.

FAQ: Quick Solutions

Q: Why is my yield low after the SEH crystallization? A: The water content in your solvent is likely too high. Sodium 2-ethylhexanoate can hydrolyze if water is present, forming sodium hydroxide which degrades the product, or the product simply stays in the wet organic phase. Ensure solvents are dried (KF < 0.1%) .

Q: Can I use Ampicillin Sodium methods for Apalcillin? A: Only partially. Apalcillin is significantly more hydrophobic due to the naphthyridine ring. Standard Ampicillin crystallization (isopropanol/water) often results in a "oiling out" (gummy precipitate) for Apalcillin. You must use the lipophilic counter-ion method (SEH in DCM/Acetone) described in Protocol A.

Q: What is the critical pH limit? A: Never exceed pH 8.0 . While Ampicillin can tolerate pH 9 briefly, the naphthyridine side chain of Apalcillin makes the amide linkage more susceptible to base-catalyzed hydrolysis. Maintain pH 6.0–7.5.

References

  • Noguchi, H., et al. (1976).[3] "PC-904, a novel broad-spectrum semisynthetic penicillin with marked antipseudomonal activity: microbiological evaluation."[3] Antimicrobial Agents and Chemotherapy, 9(2), 262–273.[3] Link

  • Tobiki, H., et al. (1980). "Synthesis and antibacterial activity of some new ureidopenicillins." The Journal of Antibiotics, 33(11), 1339-1345.
  • Sumitomo Chemical Co. (1978). "Process for producing this compound." U.S. Patent 4,112,090. Link

  • Bird, A. E. (1984). "Analysis of Penicillins." Journal of Pharmaceutical and Biomedical Analysis, 2(2), 191-205. (Methodology for HMW impurity detection).
  • Mitsubishi Chemical Corporation. "Diaion™ HP-20 Technical Manual for Pharmaceutical Purification." (Standard reference for resin properties).

Sources

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: Apalcillin Sodium vs. Piperacillin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial research and development, a nuanced understanding of the comparative efficacy of antibiotic agents is paramount. This guide provides an in-depth, objective comparison of the in vitro performance of two broad-spectrum β-lactam antibiotics: apalcillin sodium and piperacillin. Both are ureidopenicillins, valued for their activity against a wide range of Gram-negative and Gram-positive bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.

This analysis moves beyond a simple cataloging of features to explain the causality behind experimental choices and to provide actionable, field-proven insights for researchers, scientists, and drug development professionals.

Structural and Mechanistic Overview

Apalcillin and piperacillin are semi-synthetic derivatives of ampicillin, belonging to the ureidopenicillin class of β-lactam antibiotics[1][2]. Their core structure includes the essential β-lactam ring, which is the cornerstone of their antibacterial activity. The key distinction lies in their side-chain modifications, which enhance their spectrum of activity, particularly against challenging Gram-negative organisms.

Mechanism of Action:

Like all β-lactam antibiotics, apalcillin and piperacillin exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall[1][3][4]. This process is mediated through the covalent binding and subsequent inactivation of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs)[1][5][6].

  • Targeting PBPs: PBPs are transpeptidases that catalyze the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall[1][6].

  • Inhibition of Cross-linking: By binding to the active site of PBPs, these antibiotics block the cross-linking of peptidoglycan strands[1][7].

  • Cell Lysis: The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death[3].

The polar side chains incorporated into ureidopenicillins like apalcillin and piperacillin enhance their penetration through the outer membrane of Gram-negative bacteria and increase their affinity for specific PBPs, such as PBP-3, which is involved in cell septation[1][5].

Comparative In Vitro Efficacy: A Data-Driven Analysis

Numerous studies have evaluated the in vitro activity of apalcillin and piperacillin against a vast array of clinical isolates. While their spectra of activity are largely similar, key differences emerge, particularly against specific pathogens.[8][9]

Quantitative susceptibility tests performed across multiple medical centers, involving thousands of isolates, have confirmed that apalcillin and piperacillin share nearly identical spectra of activity against members of the Enterobacteriaceae family.[9][10] However, apalcillin has demonstrated significantly greater potency against Pseudomonas aeruginosa and Acinetobacter calcoaceticus[2][9].

One large-scale study testing 6,797 isolates found the MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of strains) for apalcillin against P. aeruginosa to be 2.0 µg/mL, whereas the MIC90 for piperacillin was 64 µg/mL.[9] Similarly, against A. calcoaceticus, the MIC90 for apalcillin was 2.0 µg/mL compared to 16 µg/mL for piperacillin.[9] Another study confirmed that while 97% of P. aeruginosa isolates were susceptible to both drugs, apalcillin was more active against multi-drug-resistant strains of P. aeruginosa.[10][11][12]

Against Klebsiella species, both apalcillin and piperacillin demonstrate similar activity, with one study reporting an MIC50 of 6.3 µg/mL for both agents.[13]

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Apalcillin and Piperacillin Against Key Bacterial Isolates

Bacterial SpeciesApalcillin (MIC90, µg/mL)Piperacillin (MIC90, µg/mL)Reference(s)
Pseudomonas aeruginosa2.064[9]
Acinetobacter calcoaceticus2.016[9]
Escherichia coli100>100[13]
Klebsiella pneumoniae>100>100[13]
Enterobacter spp.>100>100[13]

Note: MIC values can vary between studies based on the specific isolates and testing methodologies used.

Mechanisms of Bacterial Resistance

The clinical efficacy of both apalcillin and piperacillin can be compromised by bacterial resistance. The primary mechanism of resistance against β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[14][15]

Other resistance mechanisms include:

  • Alterations in PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of the antibiotic to its target.[1][16]

  • Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict antibiotic entry into the cell.[14][15][17]

  • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell.[14][15]

Studies have shown that apalcillin may be more resistant to hydrolysis by certain β-lactamases, such as the PSE-2 enzyme from P. aeruginosa, when compared to piperacillin.[8]

Standardized Methodologies for In Vitro Efficacy Assessment

To ensure reproducible and comparable results, standardized protocols for antimicrobial susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Experimental Protocol:

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of this compound and piperacillin in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antibiotic stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.

Workflow Diagram: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Antibiotic Stock Solutions p2 Prepare 96-Well Plate (Serial Dilutions) p1->p2 a1 Inoculate Plate with Standardized Bacteria p2->a1 p3 Prepare Bacterial Inoculum (0.5 McFarland) p3->a1 a2 Incubate Plate (35°C, 16-20h) a1->a2 an1 Read Plates for Bacterial Growth a2->an1 an2 Determine MIC an1->an2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a filter disk impregnated with the antibiotic.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply antibiotic disks (e.g., 100 µg apalcillin, 100 µg piperacillin) to the surface of the agar.

    • Ensure the disks are firmly in contact with the agar and are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones of inhibition.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the established breakpoints provided by standards organizations like CLSI.[10]

Workflow Diagram: Kirby-Bauer Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Bacterial Inoculum (0.5 McFarland) a1 Streak Plate for Confluent Growth p1->a1 p2 Prepare Mueller-Hinton Agar Plate p2->a1 a2 Apply Antibiotic Disks a1->a2 a3 Incubate Plate (35°C, 16-20h) a2->a3 an1 Measure Zones of Inhibition (mm) a3->an1 an2 Interpret Results vs. CLSI Breakpoints an1->an2

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Conclusion and Future Directions

Both apalcillin and piperacillin are potent ureidopenicillins with broad spectra of in vitro activity. While they exhibit comparable efficacy against many members of the Enterobacteriaceae, the experimental data consistently highlight apalcillin's superior in vitro potency against P. aeruginosa and Acinetobacter species.[8][9][10] This distinction is critical for researchers focused on developing therapies for infections caused by these often multi-drug-resistant pathogens.

The choice between these agents in a research or development context should be guided by the specific pathogens of interest and supported by robust, standardized in vitro susceptibility testing as outlined in this guide. Further research into the structural basis for apalcillin's enhanced activity and its interactions with various β-lactamases could provide valuable insights for the design of next-generation antibiotics.

References

  • Activity of apalcillin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. PubMed. [Link]

  • In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. PubMed. [Link]

  • Piperacillin. Wikipedia. [Link]

  • Comparative in vitro activities of apalcillin and piperacillin against gram-negative bacilli. Antimicrobial Agents and Chemotherapy. [Link]

  • In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. PubMed. [Link]

  • Piperacillin–tazobactam: a β-lactam/β-lactamase... Expert Review of Anti-infective Therapy. [Link]

  • This compound. Inxight Drugs - National Center for Advancing Translational Sciences. [Link]

  • Piperacillin/Tazobactam: Mechanism of Action, Adverse Effects and Dosage. Urology - Textbooks. [Link]

  • Activity of apalcillin against Pseudomonas aeruginosa. PubMed. [Link]

  • Piperacillin sodium: antibacterial spectrum, pharmacokinetics, clinical efficacy, and adverse reactions. PubMed. [Link]

  • Activity of apalcillin against Pseudomonas aeruginosa. PMC. [Link]

  • Evaluation of Piperacillin-Tazobactam Testing against Enterobacterales by the Phoenix, MicroScan, and Vitek2 Tests Using Updated Clinical and Laboratory Standards Institute Breakpoints. ASM Journals. [Link]

  • Apalcillin (PC-904). AntibioticDB. [Link]

  • Piperacillin/tazobactam MIC and Disk Correlation Study for ESBL and Non-ESBL Producing Organisms Using NCCLS Published Guideline. 41st ICAAC. [Link]

  • Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies. SpringerLink. [Link]

  • Association between piperacillin/tazobactam MIC and survival among hospitalized patients with Enterobacterales infections. PMC. [Link]

  • In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. PMC - NIH. [Link]

  • Comparative in vitro activities of apalcillin and piperacillin against gram-negative bacilli. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Ureidopenicillins are potent inhibitors of penicillin-binding protein 2 from multidrug resistant Neisseria gonorrhoeae H041. PMC. [Link]

  • FDA Rationale for Piperacillin-Tazobactam Breakpoints for Enterobacterales. FDA.gov. [Link]

  • Ureidopenicillins Are Potent Inhibitors of Penicillin-Binding Protein 2 from Multidrug-Resistant Neisseria gonorrhoeae H041. ACS Infectious Diseases. [Link]

  • (PDF) Impact of the MIC of piperacillin/tazobactam on the outcome for patients with bacteraemia due to Enterobacteriaceae. ResearchGate. [Link]

  • Ureidopenicillin – Knowledge and References. Taylor & Francis. [Link]

  • Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Juniper Publishers. [Link]

  • The resistance mechanism of Escherichia coli induced by ampicillin in laboratory. PMC. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Ampicillin Resistance. PDB-101. [Link]

  • Mechanisms of resistance to ampicillin, chloramphenicol and quinolones in multiresistant Salmonella typhimurium strains isolated from fish. PubMed. [Link]

  • Ampicillin resistance mechanism associated with porin regulation. ResearchGate. [Link]

  • Comparative evaluation of piperacillin in vitro. PubMed. [Link]

  • Comparative pharmacokinetics of apalcillin and piperacillin. PubMed. [Link]

Sources

A Head-to-Head Comparison: Apalcillin Sodium vs. Carbenicillin Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vitro activity of apalcillin sodium and carbenicillin against the clinically significant pathogen Pseudomonas aeruginosa. Moving beyond a simple datasheet presentation, we will explore the nuances of their comparative potency, the underlying mechanisms of action, and the standardized methodologies used to generate this critical data.

Introduction: The Evolving Challenge of Pseudomonas aeruginosa

Pseudomonas aeruginosa remains a formidable opportunistic pathogen, particularly in healthcare settings. Its intrinsic resistance to many antibiotic classes and its ability to acquire further resistance mechanisms necessitate a careful selection of therapeutic agents. The development of anti-pseudomonal penicillins has been a critical component of our therapeutic arsenal. Carbenicillin, a carboxypenicillin, was a pioneering agent in this class, offering the first penicillin-based treatment against P. aeruginosa.[1] Following this, acylureidopenicillins, such as apalcillin, were developed to provide enhanced potency and a broader spectrum of activity. Apalcillin has demonstrated high activity against a wide range of bacteria, including carbenicillin-resistant strains.[2]

Comparative In Vitro Potency: A Quantitative Analysis

The primary metric for comparing the intrinsic activity of antibiotics is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value signifies greater potency.

Multiple independent studies confirm the superior in vitro activity of apalcillin against P. aeruginosa when compared directly with carbenicillin. Data from a comprehensive study involving 6,797 bacterial isolates from four medical centers provides a clear quantitative distinction.[3]

Table 1: Comparative MIC Data for Pseudomonas aeruginosa

AntibioticMIC50 (µg/ml)MIC90 (µg/ml)
Apalcillin Not specified2.0
Carbenicillin Not specified64

Data derived from a multi-center study comparing the in vitro activity of apalcillin, piperacillin, and carbenicillin. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.[3]

The thirty-two-fold difference in the MIC90 values starkly illustrates the significantly greater potency of apalcillin. Another study corroborates this finding, showing that 97% of 107 clinical isolates of P. aeruginosa were susceptible to apalcillin, compared to only 84% for carbenicillin.[4][5]

Mechanistic Underpinnings of Differential Activity

Both apalcillin and carbenicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the final stage of peptidoglycan synthesis in the bacterial cell wall.[6][7] They achieve this by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are the transpeptidases responsible for cross-linking the peptidoglycan strands.[8][9] The disruption of this crucial structural component leads to cell lysis and death.

The superior activity of apalcillin against P. aeruginosa can be attributed to several factors:

  • Greater PBP Affinity: Apalcillin generally exhibits a higher binding affinity for the essential PBPs of P. aeruginosa compared to carbenicillin.

  • β-Lactamase Stability: While both are susceptible to degradation by β-lactamase enzymes, studies have shown that apalcillin is more resistant to hydrolysis by the PSE-2 β-lactamase from P. aeruginosa than other penicillins like piperacillin and azlocillin.[10]

Mechanism of Penicillin Action and Resistance cluster_antibiotics Antibiotics cluster_bacterium P. aeruginosa Cell Apalcillin Apalcillin PBP Penicillin-Binding Proteins (PBPs) Apalcillin->PBP Inhibits (High Affinity) BetaLactamase β-Lactamase Enzyme Apalcillin->BetaLactamase Lower Susceptibility Carbenicillin Carbenicillin Carbenicillin->PBP Inhibits (Lower Affinity) Carbenicillin->BetaLactamase Higher Susceptibility CellWall Peptidoglycan Cross-linking PBP->CellWall Catalyzes Integrity Cell Wall Integrity CellWall->Integrity Maintains BetaLactamase->Apalcillin Inactivation BetaLactamase->Carbenicillin Inactivation

Figure 1: A diagram illustrating the differential interaction of Apalcillin and Carbenicillin with key bacterial targets and resistance mechanisms in P. aeruginosa.

Experimental Protocol: Broth Microdilution for MIC Determination

The generation of reliable and comparable MIC data hinges on the use of standardized, validated protocols. The broth microdilution method is a gold-standard technique for quantitative susceptibility testing.

Objective: To determine the MIC of this compound and carbenicillin against a quality control strain of Pseudomonas aeruginosa (e.g., ATCC 27853).

Materials:

  • 96-well, U-bottom, sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and carbenicillin analytical-grade powders

  • P. aeruginosa ATCC 27853

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipettes

  • Incubator set to 35°C ± 2°C

Methodology:

  • Antibiotic Stock Preparation: Aseptically prepare a 1,280 µg/mL stock solution of both apalcillin and carbenicillin in a suitable sterile solvent (e.g., water or buffer as per manufacturer's instructions).

  • Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the 1,280 µg/mL antibiotic stock to the first well of a designated row and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row to create a concentration gradient (e.g., 640 µg/mL down to 0.625 µg/mL). Discard the final 100 µL from the last well.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, suspend several colonies of P. aeruginosa ATCC 27853 in sterile saline. b. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). c. Prepare the final inoculum by making a 1:100 dilution of the standardized suspension in CAMHB. This yields a concentration of approx. 1.5 x 10⁶ CFU/mL.

  • Inoculation: a. Within 15 minutes of its preparation, dispense 10 µL of the final inoculum into each well of the microtiter plate. b. The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.

  • Controls: Include a growth control well (inoculated CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic that shows complete inhibition of visible bacterial growth. The growth control well should be turbid.

Figure 2: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC) via the broth microdilution method.

Conclusion

The experimental data unequivocally establishes that apalcillin possesses significantly greater in vitro potency against Pseudomonas aeruginosa than carbenicillin. This is reflected in its substantially lower MIC90 value and higher overall susceptibility rates among clinical isolates. This enhanced activity is grounded in its molecular structure, which confers advantages in PBP binding and stability against certain β-lactamases. For researchers in antibiotic discovery and development, this comparative case serves as a clear example of successful lead optimization within a chemical class to address the persistent challenge of Gram-negative pathogens.

References

  • White, G. W., Malow, J. B., Zimelis, V. M., Pahlavanzadeh, H., Panwalker, A. P., & Jackson, G. G. (1984). Activity of apalcillin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(3), 408–409. [Link]

  • Grimm, H. (1981). Efficacy of Apalcillin Alone and in Combination with Four Aminoglycoside Antibiotics against Pseudomonas aeruginosa. Chemotherapy, 27(1), 15-21. [Link]

  • Uete, T. (1977). Antibacterial Activity of Apalcillin (PC-904) Against Gram-Negative Bacilli, Especially Ampicillin-, Carbenicillin-, and Gentamicin-Resistant Clinical Isolates. Antimicrobial Agents and Chemotherapy, 12(3), 321–328. [Link]

  • Grimm, H. (1981). Efficacy of apalcillin alone and in combination with four aminoglycoside antibiotics against Pseudomonas aeruginosa. PubMed, 27(1), 15-21. [Link]

  • White, G. W., Malow, J. B., Zimelis, V. M., Pahlavanzadeh, H., Panwalker, A. P., & Jackson, G. G. (1984). Activity of apalcillin against Pseudomonas aeruginosa. PubMed, 26(3), 408-409. [Link]

  • Wikipedia contributors. (2023). Carbenicillin. In Wikipedia, The Free Encyclopedia. [Link]

  • Fuchs, P. C., Jones, R. N., Barry, A. L., Thornsberry, C., & Gavan, T. L. (1984). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. Antimicrobial Agents and Chemotherapy, 25(5), 669–671. [Link]

  • Acred, P., Brown, D. M., Knudsen, E. T., Rolinson, G. N., & Sutherland, R. (1970). Carbenicillin: Chemistry and Mode of Action. The Journal of Infectious Diseases, 122(Suppl), S2-S10. [Link]

  • Patsnap. (2024). What is Carbenicillin Disodium used for? Patsnap Synapse. [Link]

  • Noguchi, H., Kubo, M., Kurashige, S., & Mitsuhashi, S. (1978). Penicillin-Resistant Mechanisms in Pseudomonas aeruginosa: Effects of Penicillin G and Carbenicillin on Transpeptidase and d-Alanine Carboxypeptidase Activities. Antimicrobial Agents and Chemotherapy, 13(5), 752–756. [Link]

  • CARD. (n.d.). Carbenicilline. The Comprehensive Antibiotic Resistance Database. [Link]

  • Jones, R. N., & Barry, A. L. (1985). Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. Diagnostic Microbiology and Infectious Disease, 3(1), 7-17. [Link]

Sources

A Comparative Guide to the Validation of UV-Vis Spectrophotometric Method for Apalcillin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Apalcillin sodium, a potent beta-lactam antibiotic, requires precise and reliable quantification in pharmaceutical formulations to ensure its therapeutic efficacy and safety. While several analytical methods exist, UV-Vis spectrophotometry presents a simple, cost-effective, and rapid option.[1] This guide delves into the validation of this method in accordance with the International Council for Harmonisation (ICH) guidelines, providing a framework for its implementation in a quality control setting.[2][3]

The Principle of UV-Vis Spectrophotometry for this compound

UV-Vis spectrophotometry operates on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. This compound possesses chromophoric groups within its molecular structure that absorb ultraviolet radiation at a specific wavelength. This characteristic allows for its quantification by measuring the absorbance of a solution containing the drug.

Part 1: Validation of the UV-Vis Spectrophotometric Method

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose.[4] For the quantification of this compound, the UV-Vis spectrophotometric method must be validated for several key parameters to ensure the reliability and accuracy of the results.[5]

Experimental Workflow for Method Validation

The following diagram outlines the logical flow of the validation process:

Caption: Workflow for UV-Vis spectrophotometric method validation.

Detailed Experimental Protocols

1. Determination of Maximum Absorbance (λmax):

  • Rationale: To identify the wavelength at which this compound exhibits the highest absorbance, ensuring maximum sensitivity and minimizing interference.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., purified water).[6]

    • Scan the solution using a UV-Vis spectrophotometer over a wavelength range (e.g., 200-400 nm).

    • The wavelength corresponding to the peak absorbance is the λmax.

2. Linearity and Range:

  • Rationale: To establish a linear relationship between the absorbance and the concentration of this compound and to define the concentration range over which this relationship holds true.[7]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound of known concentrations, bracketing the expected concentration of the sample.[8]

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the line. An r² value close to 1 indicates good linearity.[7]

3. Accuracy:

  • Rationale: To determine the closeness of the measured value to the true value.[9] This is often assessed through recovery studies.

  • Procedure:

    • Prepare samples with known concentrations of this compound (e.g., by spiking a placebo with a known amount of the drug).

    • Analyze these samples using the developed method.

    • Calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically within 98-102%.

4. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Procedure:

    • For repeatability, analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.

    • For intermediate precision, repeat the analysis on a different day or with a different analyst.

    • Calculate the relative standard deviation (RSD) for each set of measurements. A low RSD value (typically ≤2%) indicates good precision.[11]

5. Specificity:

  • Rationale: To ensure that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients.[9]

  • Procedure:

    • Analyze a placebo (a formulation without the active pharmaceutical ingredient, this compound).

    • The placebo should not show any significant absorbance at the λmax of this compound.

    • If potential interfering substances are known, they should be added to a sample solution to see if they affect the absorbance reading.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Procedure:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

7. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

  • Procedure:

    • Introduce small variations in the method parameters, such as pH of the solvent or wavelength setting.

    • Analyze the samples under these modified conditions.

    • The results should not be significantly affected by these minor changes.

Part 2: Comparison with Alternative Analytical Methods

While UV-Vis spectrophotometry is a valuable tool, it is essential to understand its performance in comparison to other established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for the analysis of pharmaceutical compounds.[1] It offers high resolution and sensitivity, allowing for the simultaneous determination of the active ingredient and any impurities or degradation products.[12]

Logical Comparison of Key Performance Attributes

UV-Vis_vs_HPLC cluster_UVVis UV-Vis Spectrophotometry cluster_HPLC High-Performance Liquid Chromatography (HPLC) cluster_Application Primary Application UV_Simplicity Simple & Rapid UV_Cost Low Cost App_UV Routine QC, Assay UV_Cost->App_UV Cost-Effective UV_Specificity Lower Specificity UV_Specificity->App_UV Sufficient for Assay UV_Sensitivity Moderate Sensitivity HPLC_Complexity More Complex HPLC_Cost Higher Cost App_HPLC Impurity Profiling, Stability Studies, R&D HPLC_Cost->App_HPLC Justified by Data Richness HPLC_Specificity High Specificity HPLC_Specificity->App_HPLC Essential for Impurity Analysis HPLC_Sensitivity High Sensitivity

Caption: Comparison of UV-Vis Spectrophotometry and HPLC.

Performance Data Summary

The following table summarizes typical performance data for the UV-Vis spectrophotometric method and a comparative HPLC method for the analysis of a similar antibiotic, ampicillin.[13][14]

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.999[14]> 0.999[13]
Accuracy (% Recovery) 98.27 - 100.89%[14]98.02 - 98.39%[13]
Precision (%RSD) < 2%[14]< 1%[13]
Specificity Susceptible to interference from excipients or degradation products with similar UV absorbance.[15]High; separates apalcillin from impurities and degradation products.[12]
LOD ~0.086 µg/mL[14]~0.8 µg/mL[13]
LOQ ~0.261 µg/mL[14]~2.0 µg/mL[13]
Analysis Time ~5-10 minutes per sample~15-30 minutes per sample[12]
Cost LowHigh

Note: The LOD and LOQ values can vary significantly depending on the specific instrumentation and experimental conditions.

Conclusion and Recommendations

The validation of a UV-Vis spectrophotometric method for the quantification of this compound demonstrates that it can be a linear, accurate, and precise method suitable for routine quality control analysis.[16] Its primary advantages are its simplicity, speed, and low cost.[1]

However, the main limitation of UV-Vis spectrophotometry is its lower specificity compared to HPLC.[15] If there is a potential for interference from excipients, impurities, or degradation products that absorb at the same wavelength as this compound, HPLC is the more appropriate method. For stability studies and impurity profiling, where the separation of various components is crucial, HPLC is the method of choice.[12]

  • For routine quality control and assay of the bulk drug or a simple formulation of this compound, a validated UV-Vis spectrophotometric method is a highly suitable and efficient choice.

  • For research and development, stability testing, and the analysis of complex formulations or the determination of impurities, HPLC is the recommended method due to its superior specificity and separation capabilities.

Ultimately, the choice of analytical method should be based on the specific requirements of the analysis, taking into account factors such as the nature of the sample, the information required, and the available resources.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Advanced Analytical Strategies for Antibiotic Quantification: A Comparative Study of UV Spectroscopy and HPLC. Retrieved from [Link]

  • PMC. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Latvian Institute of Organic Synthesis. (n.d.). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefuroxime Sodium in Pharmaceutical Products. Retrieved from [Link]

  • PMC. (n.d.). Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Ampicillin. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Simultaneous Estimation of Ampicillin Sodium and Sulbactam Sodium in Injectable Dosage Form by High Performance Liquid Chromatography. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Development and Validation of the Quantitative Analysis of Ampicillin Sodium in Powder for Injection by Fourier-transform Infrared Spectroscopy (FT-IR). Retrieved from [Link]

  • SciSpace. (n.d.). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages. Retrieved from [Link]

  • Jurnal UPI. (2021). Validation of UV-Visible Spectrophotometry for Measuring Rhodamine B Content in Crackers. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). RP-HPLC Method for the Simultaneous Estimation of Ampicillin and Cloxacillin in Capsule Dosage Form. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Development and validation of a rapid turbidimetric assay to determine the potency of ampicillin sodium in powder for injectable solution. Retrieved from [Link]

  • Academia.edu. (n.d.). UV-spectrophotometric determination of ampicillin sodium and sulbactam sodium in two-component mixtures. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of the Quantitative Analysis of Ampicillin Sodium in Powder for Injection by Fourier-transform Infrared Spectroscopy (FT-IR). Retrieved from [Link]

  • SciSpace. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

  • PubMed. (1998). UV-spectrophotometric determination of ampicillin sodium and sulbactam sodium in two-component mixtures. Retrieved from [Link]

  • Juniper Publishers. (2021). Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Saxagliptin in Gastric Medium. Retrieved from [Link]

  • PubMed. (2004). Spectrophotometric determination of ampicillin sodium in pharmaceutical products using sodium 1,2-naphthoquinone-4-sulfonic as the chromogentic reagent. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2020). Spectrophotometric Determination of Ampicillin with Sulfanilic Acid by Oxidative Coupling Reaction. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Retrieved from [Link]

  • ResearchGate. (n.d.). OPTIMIZED AND VALIDATED SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF AMPICILLIN IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of ampicillin sodium in pharmaceutical products using sodium 1,2-naphthoquinone-4-sulfonic as the chromogentic reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). optimized and validated spectrophotometric method for the determination of ampicillin in pharmaceutical formulations. Retrieved from [Link]

  • SciELO. (n.d.). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Retrieved from [Link]

  • Physical Chemistry. (2013). Validation of Cefazolin Sodium by UV-Spectrophotometric Method. Retrieved from [Link]

  • AlQalam Journal of Medical and Applied Sciences. (2025). Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage. Retrieved from [Link]

Sources

A Comprehensive Guide to Designing and Conducting Bioequivalence Studies of Apalcillin Sodium Formulations in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for designing and executing bioequivalence studies of apalcillin sodium formulations in animal models. While direct comparative data for different apalcillin formulations is limited in publicly accessible literature, this document synthesizes established principles of bioequivalence testing for parenteral antibiotics, drawing on data from the closely related acylampicillin, ampicillin, to illustrate key concepts. The primary objective is to equip researchers with the scientific rationale and detailed methodologies required to conduct robust and reliable preclinical bioequivalence assessments.

Introduction: The Significance of Bioequivalence for Parenteral Antibiotics

This compound is a broad-spectrum acylureidopenicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. For parenteral formulations, establishing bioequivalence between a test and a reference product is critical to ensure that they are therapeutically equivalent. Two formulations are considered bioequivalent if they exhibit comparable bioavailability, meaning the rate and extent of drug absorption are statistically similar when administered at the same molar dose. For systemically acting drugs like apalcillin, the plasma concentration-time curve is the key determinant for assessing the rate and extent of absorption.[1]

The core pharmacokinetic parameters used to evaluate bioequivalence are:

  • Cmax: The maximum observed plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total area under the plasma concentration-time curve, which reflects the total systemic exposure to the drug.

Foundational Knowledge: Insights from Ampicillin Pharmacokinetics in Animal Models

Due to the scarcity of published bioequivalence studies on this compound formulations, we can draw valuable insights from studies on ampicillin, a structurally and pharmacokinetically similar β-lactam antibiotic. These studies provide a strong foundation for selecting appropriate animal models and understanding expected pharmacokinetic profiles.

Animal Model Selection: Rationale and Considerations

The choice of an animal model is a critical decision in preclinical bioequivalence studies. The ideal model should mimic human physiology as closely as possible in terms of drug absorption, distribution, metabolism, and excretion (ADME). Commonly used models for antibiotic pharmacokinetics include rabbits, dogs, and rats.

  • Rabbits: Often used due to their convenient size, ease of handling, and established use in pharmacokinetic studies of β-lactam antibiotics.

  • Dogs: Beagle dogs are a common choice for oral bioavailability studies due to similarities with humans in gastrointestinal anatomy and physiology. For parenteral studies, their larger size facilitates repeated blood sampling.

  • Rats: While smaller and more cost-effective, their faster metabolism may sometimes lead to pharmacokinetic profiles that differ more significantly from humans.[2]

Comparative Pharmacokinetics of Ampicillin in Animal Models

The following table summarizes key pharmacokinetic parameters of ampicillin in various animal models following intravenous (IV) and intramuscular (IM) administration. This data serves as a valuable reference for what to expect in a study of apalcillin, an acylampicillin with a similar core structure.

Animal ModelRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Rabbits IV13.33--0.64 ± 0.11-[3]
IM13.3313.07 ± 3.640.20 ± 0.090.63 ± 0.1673.34 ± 10.08[3]
Dogs (Healthy) IV22.221.3-0.97-[4]
Dogs (Beagle) IV Bolus20--1.85-[1][5][6]
Calves IV15.5----[7]
IM7.74.8-2.1100[7]
Rats IP---0.45-[8]

Data presented as mean ± standard deviation where available.

This comparative data highlights that bioavailability and elimination half-life can vary significantly between species and routes of administration. For instance, the intramuscular bioavailability of ampicillin is high in both rabbits and calves.[3][7] Such information is crucial for designing a study with an appropriate dosing regimen and sampling schedule.

Designing a Bioequivalence Study for this compound Formulations

A robust bioequivalence study for two parenteral this compound formulations (a "Test" formulation and a "Reference" formulation) requires a meticulously planned protocol.

Experimental Design: The Crossover Approach

A randomized, two-period, two-sequence, single-dose crossover design is the gold standard for bioequivalence studies.[1] This design minimizes biological variability as each animal serves as its own control.

Crossover Study Design for Bioequivalence Testing
Step-by-Step Experimental Protocol

I. Animal Model Selection and Acclimatization:

  • Select an appropriate animal model (e.g., New Zealand White rabbits, Beagle dogs). Justify the choice based on scientific literature and physiological relevance.

  • Acquire healthy, adult animals of a specific sex and weight range.

  • Acclimatize the animals to the housing conditions for at least one week prior to the study. Ensure free access to standard chow and water.

II. Dosing and Administration:

  • Determine the appropriate dose of this compound based on available pharmacokinetic data or allometric scaling from human doses.

  • Randomly assign animals to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Administer the Test or Reference formulation via the intended clinical route (e.g., intramuscular or intravenous injection). Record the exact time of administration.

III. Blood Sample Collection:

  • Collect blood samples at predetermined time points. A typical schedule for a parenteral antibiotic might be: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood from a suitable vessel (e.g., marginal ear vein in rabbits, cephalic vein in dogs) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process the blood samples immediately by centrifugation to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

IV. Washout Period:

  • After the final blood sample collection in the first period, allow for a washout period of at least 10 times the expected elimination half-life of apalcillin to ensure complete drug clearance.

V. Crossover and Second Period:

  • Administer the alternate formulation to each animal according to the crossover design.

  • Repeat the blood sample collection procedure as described in step III.

Bioanalytical Method: Quantification of Apalcillin in Plasma

Accurate quantification of apalcillin in plasma is paramount. High-performance liquid chromatography (HPLC) with UV detection is a reliable and widely used method.

I. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.[9] This removes proteins that can interfere with the analysis.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

II. HPLC Analysis:

  • Column: A reverse-phase C18 column is typically used for penicillin-type antibiotics.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common. The exact ratio and pH should be optimized for apalcillin.

  • Detection: UV detection at a wavelength where apalcillin has maximum absorbance (e.g., 254 nm or 310 nm).[9]

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Workflow for HPLC Analysis of Apalcillin in Plasma

Data Analysis and Interpretation

I. Pharmacokinetic Parameter Calculation:

  • Cmax and Tmax: Determined directly from the plasma concentration-time data for each animal.

  • AUC: Calculated using the trapezoidal rule.

II. Statistical Analysis:

  • The Cmax and AUC data are typically log-transformed before statistical analysis.

  • An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated.

  • The two formulations are considered bioequivalent if the 90% confidence intervals for the ratios of Cmax and AUC fall within the predetermined acceptance range, which is typically 80% to 125%.

Conclusion: A Pathway to Demonstrating Bioequivalence

While direct comparative bioequivalence studies of different this compound formulations in animal models are not widely published, this guide provides a robust, scientifically-grounded framework for conducting such research. By leveraging insights from related compounds like ampicillin, adhering to established experimental designs, employing validated analytical methods, and conducting rigorous statistical analysis, researchers can confidently assess the bioequivalence of new apalcillin formulations. This systematic approach is essential for ensuring that generic or modified parenteral antibiotic formulations meet the same high standards of quality, safety, and efficacy as the innovator product.

References

  • Comparative plasma ampicillin levels and bioavailability of five parenteral ampicillin formulations in ruminant calves. PubMed. Available at: [Link]

  • Pharmacokinetics of an ampicillin/sulbactam (2:1) combination in rabbits. PubMed. Available at: [Link]

  • The bioavailability of ampicillins in some animals. ResearchGate. Available at: [Link]

  • Ampicillin pharmacokinetics in azotemic and healthy dogs. ResearchGate. Available at: [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency. Available at: [Link]

  • Pharmacokinetic evaluation of liposomal encapsulated ampicillin in male and female rats. PubMed. Available at: [Link]

  • Intravenous infusion of electrolyte solution changes pharmacokinetics of drugs: Pharmacokinetics of ampicillin. ResearchGate. Available at: [Link]

  • Ampicillin. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. International Agency for Research on Cancer. Available at: [Link]

  • Ampicillin pharmacokinetics in azotemic and healthy dogs. National Institutes of Health. Available at: [Link]

  • Intravenous infusion of electrolyte solution changes pharmacokinetics of drugs: pharmacokinetics of ampicillin. PubMed. Available at: [Link]

  • Comparative plasma ampicillin levels and bioavailability of five parenteral ampicillin formulations in ruminant calves. Semantic Scholar. Available at: [Link]

  • Determination of apalcillin and its metabolites in human body fluids by high-pressure liquid chromatography. National Institutes of Health. Available at: [Link]

  • Determination of penicillins in animal tissues at trace residue concentrations: II. Determination of amoxicillin and ampicillin in liver and muscle using cation exchange and porous graphitic carbon solid phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]

  • The bioavailability of ampicillins in some animals. DergiPark. Available at: [Link]

  • Pharmacokinetics of Ampicillin, Cephalothin and Doxycycline in Various Tissues of the Rat. PubMed. Available at: [Link]

  • Pharmacokinetics and bioavailability of doxycycline following parenteral administration in rabbits. Acta Veterinaria. Available at: [Link]

  • The bioavailability of ampicillins in some animals. DergiPark. Available at: [Link]

  • Influence of the injection site on the pharmacokinetics and PK/PD integration of ampicillin following intramuscular administration in llamas (Lama glama). SSRN. Available at: [Link]

  • parenteral excipients. Ashland. Available at: [Link]

  • [Investigations on the pharmacokinetics of apalcillin in man]. PubMed. Available at: [Link]

  • Excipients in Parenteral Products. Scribd. Available at: [Link]

  • Excipients Used in Parenteral Formulations of Biotech Product. SlideShare. Available at: [Link]

  • Comparative Pharmacokinetics of Ceftaroline in Rats, Rabbits, and Monkeys following a Single Intravenous or Intramuscular Injection. National Institutes of Health. Available at: [Link]

  • Analysing polypeptide antibiotics residues in animal muscle tissues: The crucial role of HRMS. ResearchGate. Available at: [Link]

  • Pharmacokinetics of Cephalexin after Intravenous and Single and Multiple Intramuscular Administration to Rabbit. IBIMA Publishing. Available at: [Link]

  • Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. MDPI. Available at: [Link]

Sources

Comparing nephrotoxicity markers of apalcillin sodium vs gentamicin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Nephrotoxicity Profiling: Apalcillin Sodium vs. Gentamicin Sulfate Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Toxicologists, and Renal Pharmacologists.

Executive Summary: The Mechanistic Divergence

This guide provides a technical comparison between This compound (a broad-spectrum ureidopenicillin) and Gentamicin Sulfate (an aminoglycoside). While both are potent antimicrobials, their renal safety profiles are diametrically opposed due to distinct transport mechanisms.

  • Gentamicin represents the "Positive Control" for nephrotoxicity. It is a cationic drug that binds avidly to anionic brush border receptors (Megalin/Cubilin), leading to lysosomal accumulation, phospholipidosis, and Acute Tubular Necrosis (ATN).

  • Apalcillin represents a "Renal-Sparing" profile. It is an anionic substrate transported via Organic Anion Transporters (OATs).[1] It exhibits dual elimination (biliary/renal) and lacks the intracellular accumulation kinetics of aminoglycosides.

Mechanistic Pathways: The "Trap" vs. The "Passage"

The core difference lies in how the proximal tubule epithelial cell (PTEC) handles the drug.

Gentamicin: The Lysosomal Trap

Gentamicin is freely filtered by the glomerulus. However, in the proximal tubule, its polycationic structure binds to Megalin and Cubilin receptors. This triggers endocytosis. Once inside, the drug is trafficked to lysosomes but cannot be metabolized or easily effluxed. It creates "myeloid bodies" (phospholipidosis), destabilizes the lysosomal membrane, and releases cathepsins, triggering Reactive Oxygen Species (ROS) and apoptosis.

Apalcillin: The OAT Passage

Apalcillin is an organic anion.[1] It enters the PTEC via OAT1/OAT3 (Organic Anion Transporters) on the basolateral (blood) side. Crucially, it is efficiently secreted into the urine or excreted via the bile (approx. 75-80% non-renal clearance). It does not accumulate intracellularly to toxic thresholds under normal physiological conditions.

Visualization: Cellular Transport Mechanisms

Nephrotoxicity_Mechanism cluster_Gentamicin Gentamicin (Toxic Pathway) cluster_Apalcillin Apalcillin (Safe Pathway) G_Blood Gentamicin (Blood) G_Lumen Glomerular Filtration G_Blood->G_Lumen Megalin Megalin/Cubilin Binding (Apical Membrane) G_Lumen->Megalin Endocytosis Endocytosis Megalin->Endocytosis Lysosome Lysosomal Accumulation (Phospholipidosis) Endocytosis->Lysosome ROS ROS Generation & Mitochondrial Stress Lysosome->ROS Membrane Rupture Necrosis Acute Tubular Necrosis (ATN) ROS->Necrosis A_Blood Apalcillin (Blood) OAT OAT1/3 Uptake (Basolateral Membrane) A_Blood->OAT Bile Biliary Excretion (Major Route ~80%) A_Blood->Bile Efflux Tubular Secretion (Apical Efflux) OAT->Efflux Safe Safe Elimination Efflux->Safe Bile->Safe

Figure 1: Comparative cellular handling. Gentamicin (Red) enters via apical endocytosis leading to accumulation. Apalcillin (Green) utilizes basolateral OAT uptake and dual elimination pathways.

Biomarker Matrix: What to Measure

In a comparative study, relying solely on Serum Creatinine (SCr) is insufficient because SCr rises only after significant renal mass is lost (late marker). You must use structural biomarkers.

BiomarkerTypeGentamicin ResponseApalcillin ResponsePhysiological Significance
KIM-1 (Kidney Injury Molecule-1)Structural (Early)Massive Spike (>20-fold) within 24-48h.Baseline / Negligible. Specific to Proximal Tubule injury. Differentiates necrosis from volume depletion.
NGAL (Neutrophil Gelatinase-Associated Lipocalin)Structural (Early)High Elevation (dose-dependent).Baseline. Released by injured tubule cells; highly sensitive to ischemic/toxic insult.
Serum Creatinine (SCr) Functional (Late)Gradual rise (Day 5-7).Stable.Indicates loss of Glomerular Filtration Rate (GFR).[2][3]
BUN (Blood Urea Nitrogen)Functional (Late)Elevated.Stable.General marker of nitrogen retention.
Cystatin C Functional (Sensitive)Moderate/High Elevation.Stable.More sensitive GFR marker than Creatinine in rats.

Critical Insight: If Apalcillin triggers a rise in SCr without a corresponding spike in KIM-1, suspect Pre-renal Azotemia (hemodynamic change) or Crystalluria (physical obstruction) rather than direct tubular toxicity.

Experimental Protocol: The Self-Validating Model

To objectively compare these agents, use a Wistar Rat Model . This protocol is self-validating because the Gentamicin group must show pathology to prove the assay worked.

Study Design
  • Subject: Male Wistar Rats (200-250g).

  • Duration: 7 to 10 Days.

  • Groups (n=6 per group):

    • Vehicle Control: Saline i.p.

    • Positive Control (Gentamicin): 80–100 mg/kg/day (i.p.). Note: This dose reliably induces ATN.

    • Test Group (Apalcillin): 100–200 mg/kg/day (i.v. or i.p.). Note: Higher dose used to demonstrate safety margin.

Workflow Diagram

Experimental_Protocol cluster_Phase1 Phase 1: In Vivo cluster_Phase2 Phase 2: Analysis Acclimatization Acclimatization (7 Days) Dosing Daily Dosing (7-10 Days) Acclimatization->Dosing Metabolic_Cage Metabolic Cage (Urine Collection) Dosing->Metabolic_Cage Day 1, 3, 7 Sacrifice Sacrifice & Perfusion (Day 10) Metabolic_Cage->Sacrifice Assays Biomarker Assays (ELISA / Chem) Sacrifice->Assays Histo Histopathology (H&E / PAS Stain) Sacrifice->Histo

Figure 2: Preclinical workflow. Urine collection at multiple timepoints is critical to catch the early KIM-1 spike in the Gentamicin group.

Step-by-Step Methodology
  • Dosing: Administer drugs daily. Gentamicin is best given intraperitoneally (i.p.) to ensure consistent systemic absorption. Apalcillin can be given i.v.[4][5] (tail vein) or i.p.

  • Urine Collection (Critical Step): Place rats in metabolic cages for 24 hours on Days 1, 3, and 7. Centrifuge urine at 2000g for 10 min to remove debris. Store supernatant at -80°C.

    • Why? KIM-1 is a urinary marker.[6] Serum analysis alone misses the earliest window of tubule injury.

  • Blood Sampling: Collect blood via retro-orbital plexus or tail vein on Day 7 for SCr and BUN analysis.

  • Histopathology (The Gold Standard):

    • Fix left kidney in 10% neutral buffered formalin.

    • Stain with Hematoxylin & Eosin (H&E) and Periodic Acid-Schiff (PAS) .

    • Look for: Loss of brush border (PAS), vacuolization, and cast formation in the Gentamicin group. The Apalcillin group should resemble the Control.

Data Interpretation & Troubleshooting

  • Scenario A: High KIM-1 in Apalcillin Group.

    • Cause: Impurities in the drug batch or extremely high doses causing crystalluria (physical damage).

    • Check: Look for crystals in the urine sediment.

  • Scenario B: No Toxicity in Gentamicin Group.

    • Cause: Rats are resistant (young rats regenerate quickly) or dosing was too low.

    • Correction: Ensure rats are adult (>8 weeks) and dose is at least 80mg/kg.

  • Scenario C: Apalcillin shows elevated BUN but normal KIM-1.

    • Cause: Likely pre-renal. The drug might be causing dehydration or hypotension, not direct kidney damage.

References

  • Kidney Injury Molecule-1 (KIM-1) and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats. Source: PubMed / Mol Cell Biochem. Link:[Link]

  • Comparative pharmacokinetics of apalcillin and piperacillin. (Demonstrates non-renal clearance). Source: Antimicrobial Agents and Chemotherapy.[3][7] Link:[Link]

  • Apalcillin and renal function. (Specific study on renal clearance mechanisms). Source: PubMed / Pathol Biol (Paris). Link:[Link]

  • Nephrotoxicity of aminoglycoside antibiotics. (Mechanism of lysosomal accumulation). Source: PubMed / Toxicol Pathol. Link:[Link]

  • The kidney drug transporter OAT1 regulates gut microbiome–dependent host metabolism. (Mechanistic background on OAT transport). Source: JCI Insight.[8] Link:[Link][8]

Sources

A Senior Application Scientist's Guide to Validating the Bactericidal vs. Bacteriostatic Activity of Apalcillin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, a nuanced understanding of an antibiotic's activity is paramount. The distinction between a bactericidal agent, which actively kills bacteria, and a bacteriostatic agent, which merely inhibits their growth, has significant implications for clinical efficacy, especially in the context of severe infections or immunocompromised patients. This guide provides an in-depth, objective comparison of methodologies to validate the activity of Apalcillin sodium, a broad-spectrum acylaminopenicillin.

Apalcillin, a derivative of ampicillin, functions as a β-lactam antibiotic.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4] This disruption of cell wall integrity ultimately leads to cell lysis and death, which is characteristic of a bactericidal agent.[5][6] However, the definitive classification of an antibiotic as bactericidal or bacteriostatic is not absolute and requires rigorous experimental validation.[7][8]

Core Concepts: Defining Bactericidal and Bacteriostatic Activity

The terms "bactericidal" and "bacteriostatic" are defined by specific laboratory-based outcomes.[7][8]

  • Bacteriostatic: An agent that inhibits the visible growth of bacteria. The removal of a bacteriostatic agent typically allows the bacteria to resume growth.

  • Bactericidal: An agent that directly causes bacterial cell death.[6]

The primary quantitative method to differentiate between these two activities is the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[7][9]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period.[10]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% (or a 3-log10) reduction in the initial bacterial inoculum.[10][11][12]

The relationship between these two values is crucial. An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[8][9][10] Conversely, it is considered bacteriostatic if the MBC is greater than four times the MIC (MBC/MIC > 4).[9]

Experimental Validation: Protocols and Rationale

The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for validating the activity of this compound.[13][14][15][16]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold standard for determining MIC values.[11] It involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent and sterilize by filtration.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on a suitable agar medium. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (MHIIB).[17] This creates a range of decreasing antibiotic concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours under aerobic conditions.[11]

  • Result Interpretation: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[10][11][17]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a direct extension of the MIC assay and is essential for differentiating between growth inhibition and cell killing.[10]

Protocol:

  • Subculturing: Following the MIC determination, select the wells that show no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: From each of these clear wells, take a small, defined aliquot (e.g., 10 µL) and plate it onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).[11]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction of the initial inoculum count.[11][12]

The following diagram illustrates the workflow for determining the MIC and MBC, and subsequently classifying the antibiotic's activity.

G cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Activity Classification A Prepare Serial Dilutions of Apalcillin B Inoculate with Standardized Bacteria (~5x10^5 CFU/mL) A->B C Incubate 16-20 hours at 35°C B->C D Observe for Turbidity C->D E Determine MIC: Lowest concentration with no visible growth D->E F Select clear wells from MIC plate (≥MIC) E->F Proceed to MBC G Plate aliquots onto antibiotic-free agar F->G H Incubate 24 hours at 35°C G->H I Count Colonies (CFU) H->I J Determine MBC: Lowest concentration with ≥99.9% killing I->J K Calculate MBC/MIC Ratio J->K Analyze Results L Bactericidal K->L ≤ 4 M Bacteriostatic K->M > 4

Caption: Workflow for MIC/MBC determination and classification.

Time-Kill Curve Analysis

For a more dynamic assessment of bactericidal activity, time-kill curve assays are invaluable.[18] These studies measure the rate of bacterial killing over time at various antibiotic concentrations.[19][20]

Protocol:

  • Preparation: Prepare flasks containing a suitable broth with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Counts: Perform serial dilutions of each aliquot and plate onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Plotting: Plot the log10 CFU/mL against time for each apalcillin concentration.

  • Interpretation: A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18][21] The resulting curves provide a detailed picture of the concentration-dependent and time-dependent killing kinetics of apalcillin.[22]

Comparative Data and Interpretation

While specific MIC/MBC data for apalcillin against a wide range of modern clinical isolates can be limited in recent literature, its known activity profile can be summarized. Apalcillin demonstrates a broad spectrum of activity, including against Pseudomonas aeruginosa and various Enterobacteriaceae.[1][23] As a member of the penicillin family, its bactericidal activity is most pronounced during the active multiplication phase of bacteria.[3][24]

Characteristic Bactericidal Agent (e.g., Apalcillin) Bacteriostatic Agent
Primary Action Kills bacteria directlyInhibits bacterial growth and replication
MBC/MIC Ratio Typically ≤ 4Typically > 4
Time-Kill Curve Shows a rapid, concentration-dependent decline in viable cell count (≥3-log10 reduction)Shows a leveling off of the viable cell count, which may increase upon drug removal
Clinical Context Preferred for severe, life-threatening infections (e.g., endocarditis, meningitis) and in immunocompromised patientsEffective in patients with intact immune systems where host defenses can clear the inhibited bacteria

Factors Influencing Validation Outcomes

It is critical for researchers to recognize that the classification of an antibiotic's activity is not immutable and can be influenced by several factors:[7][8]

  • Bacterial Species and Strain: Susceptibility can vary significantly between different species and even strains of the same species.

  • Inoculum Size: A higher initial concentration of bacteria (the "inoculum effect") can sometimes lead to higher MIC/MBC values.

  • Growth Phase: Bactericidal activity of β-lactams like apalcillin is most effective against actively dividing cells.

  • Assay Conditions: The type of growth medium, pH, and incubation time can all affect the outcome.

Conclusion

The validation of this compound's activity requires a systematic and standardized approach. While its mechanism of action strongly suggests bactericidal properties, this must be confirmed experimentally. The combination of MIC and MBC determination provides a clear, quantitative measure (the MBC/MIC ratio) for classification. For a more comprehensive understanding, time-kill curve analysis offers dynamic insights into the rate and extent of bacterial killing. By adhering to established protocols, such as those provided by CLSI, researchers can confidently and accurately characterize the bactericidal nature of this compound, providing crucial data for preclinical and clinical drug development.

References

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io. [Link]

  • This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Ampicillin Sodium. WG Critical Care. [Link]

  • Pharmacokinetic-Pharmacodynamic Modelling for Antibiotics: Static and Dynamic In Vitro Time-Kill Curve Experiments. PAGE Meeting. [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]

  • MIC/MBC Testing. International and Accredited Lab. [Link]

  • Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. ASM Journals. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Time-kill curves for an antibiotic with rapid killing and rapid regrowth (curve A). ResearchGate. [Link]

  • CLSI 2024 M100Ed34(1). CLSI. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Time-kill studies – including synergy time-kill studies. GARDP Revive. [Link]

  • This compound. Inxight Drugs - National Center for Advancing Translational Sciences. [Link]

  • Ampicillin. Wikipedia. [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. Walsh Medical Media. [Link]

  • Ampicillin·Na-salt. SERVA Electrophoresis GmbH. [Link]

  • Sterile PrAMPICILLIN SODIUM FOR INJECTION (ampicillin sodium) USP Antibiotic. [Link]

  • Ampicillin Sodium Salt. MP Biomedicals. [Link]

  • Ampicillin Sodium. PubChem - NIH. [Link]

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. PubMed. [Link]

  • The Basics Of Bactericidal Versus Bacteriostatic Antibiotics. IDStewardship. [Link]

  • Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Microbe Investigations. [Link]

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. PMC. [Link]

  • Antagonism between Bacteriostatic and Bactericidal Antibiotics Is Prevalent. DORA 4RI. [Link]

Sources

A Guide to the Reproducibility of Apalcillin Sodium Susceptibility Testing: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of key testing methods, explores the multifaceted factors that contribute to inter-laboratory variability, and provides detailed, field-proven protocols to enhance the consistency and reliability of experimental results.

The Imperative of Reproducibility in Antimicrobial Susceptibility Testing

The reproducibility of AST is influenced by a multitude of factors, ranging from the intrinsic characteristics of the testing method to the subtle nuances of laboratory practice. Understanding and controlling these variables is the key to generating robust and comparable data.

Comparative Analysis of Apalcillin Susceptibility Testing Methods

Two primary phenotypic methods have been historically utilized for determining bacterial susceptibility to apalcillin: broth microdilution and disk diffusion. While both aim to assess the antibiotic's inhibitory activity, they differ significantly in their procedural workflow, the nature of the data they generate, and their inherent reproducibility.

FeatureBroth MicrodilutionDisk Diffusion (Kirby-Bauer)
Principle Determines the Minimum Inhibitory Concentration (MIC) - the lowest concentration of an antibiotic that inhibits visible bacterial growth.Measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.
Data Output Quantitative (MIC value in µg/mL).Qualitative (Susceptible, Intermediate, Resistant) based on zone diameter interpretation.
Reproducibility Generally considered more reproducible and is the reference method recommended by CLSI and EUCAST.[2]Can be highly reproducible with strict adherence to standardized protocols; however, more susceptible to minor variations in technique.
Throughput High-throughput, suitable for testing multiple isolates and concentrations simultaneously.Lower throughput, more labor-intensive for large numbers of isolates.
Historical Context for Apalcillin Historical studies have used this method to determine apalcillin's in vitro activity against various isolates.[1]A nine-laboratory study was conducted to establish quality control limits for 100-microgram apalcillin disks, highlighting its historical use and the recognized need for standardization.[3][4]
Broth Microdilution: The Quantitative Standard

The broth microdilution method is a cornerstone of AST, providing a quantitative measure of an antibiotic's potency.[1] Its high degree of standardization and the ability to generate a precise MIC value contribute to its superior reproducibility when performed correctly.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Prepare Apalcillin Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B Dilute to working concentrations D Inoculate Microtiter Plate Wells B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D Add to each well E Incubate at 35°C ± 2°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for Apalcillin Broth Microdilution Susceptibility Testing.

  • Preparation of Apalcillin Stock Solution: Accurately weigh and reconstitute apalcillin sodium in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution.[1]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the apalcillin working solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.[1]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of apalcillin that completely inhibits visible bacterial growth.[1]

Disk Diffusion: A Qualitative, Yet Powerful, Tool

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique in clinical and research laboratories. Its simplicity and low cost make it an attractive option for routine susceptibility testing. However, its susceptibility to technical variations requires strict adherence to standardized procedures to ensure reproducibility.

Disk_Diffusion_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B Swab for confluent growth C Apply Apalcillin Disk (100 µg) to Agar Surface B->C Within 15 minutes D Incubate at 35°C ± 2°C for 16-18 hours C->D E Measure Zone of Inhibition Diameter (mm) D->E F Interpret Results based on Historical Breakpoints (S, I, R) E->F Reproducibility_Factors cluster_method Methodological Factors cluster_reagent Reagent & Material Factors center Reproducibility of Apalcillin Susceptibility Testing Inoculum Inoculum Density center->Inoculum Medium Growth Medium (pH, Cations) center->Medium Incubation Incubation (Time, Temp, Atmosphere) center->Incubation Reading Endpoint Reading (Manual vs. Automated) center->Reading Antibiotic Apalcillin Potency & Stability center->Antibiotic Disks Disk Quality & Storage center->Disks QC_Strains QC Strain Integrity & Passage Number center->QC_Strains

Caption: Critical Factors Affecting Reproducibility in Apalcillin AST.

  • Inoculum Preparation: The density of the bacterial inoculum is a critical determinant of the test outcome. An inoculum that is too heavy can lead to smaller zones of inhibition or falsely elevated MICs, while an inoculum that is too light can have the opposite effect. Strict adherence to the 0.5 McFarland standard is essential.

  • Growth Medium: The composition of the Mueller-Hinton agar or broth can significantly impact results. Variations in pH, cation concentration (particularly calcium and magnesium), and the presence of interfering substances can affect the activity of apalcillin.

  • Incubation Conditions: The time, temperature, and atmosphere of incubation must be tightly controlled. Deviations from the recommended 35°C ± 2°C can alter bacterial growth rates and, consequently, susceptibility results.

  • Apalcillin Potency and Storage: The potency of the this compound powder or the antibiotic disks is of utmost importance. Improper storage can lead to degradation of the antibiotic, resulting in falsely resistant results.

  • Endpoint Reading: Subjectivity in reading zone diameters or determining the MIC endpoint can introduce variability. Consistent training and the use of standardized reading guidelines are crucial.

The Role of Quality Control in Ensuring Reproducibility

A robust quality control (QC) program is the cornerstone of reproducible antimicrobial susceptibility testing. The regular use of well-characterized reference strains with known susceptibility profiles allows laboratories to monitor the accuracy and precision of their testing procedures.

Bridging the Gap: Insights from Piperacillin Reproducibility Studies

Given the limited contemporary data on apalcillin, examining the reproducibility of a closely related acylureidopenicillin, piperacillin (often in combination with tazobactam), can provide valuable insights. Studies on piperacillin-tazobactam have shown that determining its MIC can be challenging and method-dependent, with inter-laboratory reproducibility varying between different testing methods. [5]For instance, one multi-laboratory study found the inter-laboratory reproducibility to be 77.3% for broth microdilution and 71.4% for agar dilution. [5]Such findings highlight that even with standardized methods, a degree of variability is inherent and must be accounted for in the interpretation of results.

Conclusion and Recommendations

The reproducibility of this compound susceptibility testing is a multifaceted challenge that requires a deep understanding of historical methodologies and a commitment to rigorous laboratory practice. While the lack of current, standardized interpretive criteria from bodies like CLSI and EUCAST presents a hurdle, reliable and comparable data can be generated through the consistent application of established protocols, particularly broth microdilution, and an unwavering focus on quality control.

For researchers and drug development professionals working with apalcillin or similar compounds, the following recommendations are crucial:

  • Standardize Protocols: Adopt and strictly adhere to a detailed, standardized protocol for either broth microdilution or disk diffusion testing.

  • Implement a Robust QC Program: Regularly test a well-characterized QC strain, such as P. aeruginosa ATCC® 27853, to monitor test performance.

  • Control Pre-analytical Variables: Pay meticulous attention to inoculum preparation, media quality, and incubation conditions.

  • Ensure Reagent Quality: Use high-quality this compound and ensure its proper storage and handling to maintain potency.

  • Acknowledge Inherent Variability: Be aware of the potential for inter-laboratory variability, as demonstrated with related compounds like piperacillin, and consider this when comparing data from different sources.

By embracing these principles of scientific integrity and meticulous execution, the scientific community can ensure that the evaluation of apalcillin and other novel antimicrobial agents is built on a foundation of reproducible and trustworthy data.

References

  • Barry, A. L., Thornsberry, C., Jones, R. N., & Gavan, T. L. (1984). Interpretive criteria and tentative quality control limits for apalcillin disk susceptibility tests. Journal of Clinical Microbiology, 19(6), 777–782. [Link]

  • Steensels, D., Verhaegen, J., & Glupczynski, Y. (2013). Evaluation of Piperacillin-Tazobactam susceptibility testing by 2 reference and 3 commercial methods in selected E. coli strains. ResearchGate. [Link]

  • Barry, A. L., Thornsberry, C., Jones, R. N., & Gavan, T. L. (1984). Interpretive criteria and tentative quality control limits for apalcillin disk susceptibility tests. PubMed Central. [Link]

  • ResearchGate. (2014, February 13). Which is more reproducible macrodilution and microdilution methods?. ResearchGate. [Link]

Sources

A Comparative Analysis of Apalcillin Sodium and Third-Generation Cephalosporins in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial therapeutics, the selection of an appropriate agent is paramount to successful clinical outcomes. This guide provides a detailed comparative analysis of apalcillin sodium, a ureidopenicillin, and the broad class of third-generation cephalosporins. By examining their in vitro activity, clinical efficacy, and mechanisms of resistance, this document aims to equip researchers and drug development professionals with the critical data needed to inform their work.

Introduction: A Tale of Two Beta-Lactams

This compound and third-generation cephalosporins both belong to the beta-lactam class of antibiotics, sharing a common mechanism of action: the inhibition of bacterial cell wall synthesis. However, subtle and significant differences in their chemical structures lead to distinct antibacterial spectra and clinical applications.

Apalcillin , a derivative of ampicillin, is characterized by its ureido side chain, which enhances its activity against a broader range of Gram-negative bacteria, including Pseudomonas aeruginosa.

Third-generation cephalosporins , such as cefotaxime, ceftriaxone, and ceftazidime, represent a significant advancement over their predecessors, offering enhanced stability against many beta-lactamases and potent activity against a wide array of Gram-negative pathogens.[1]

In Vitro Activity: A Head-to-Head Comparison

The in vitro efficacy of an antibiotic is a foundational measure of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard metric for this assessment.

Apalcillin has demonstrated comparable activity to piperacillin against several Gram-negative organisms.[2][3] The following table summarizes the in vitro activity of apalcillin in comparison to the third-generation cephalosporins, cefotaxime and cefoperazone, against a panel of clinically relevant bacteria.

Bacterial SpeciesApalcillin MIC90 (µg/mL)Cefotaxime MIC90 (µg/mL)Cefoperazone MIC90 (µg/mL)
Escherichia coli100>10012.5
Klebsiella pneumoniae>100>10050
Enterobacter aerogenes>10012.512.5
Enterobacter cloacae>100>100>100
Serratia marcescens>100>100>100
Proteus mirabilis1.60.40.8
Indole-positive Proteus250.86.3
Providencia stuartii506.325
Pseudomonas aeruginosa25>10025
Bacteroides fragilis25>100>100
Data sourced from Neu & Labthavikul, 1982.[2][3]

The data indicates that while apalcillin shows good activity against Pseudomonas aeruginosa, its efficacy against many members of the Enterobacteriaceae is less potent than that of cefotaxime and cefoperazone.[2][3] Notably, only 40% of Serratia isolates were inhibited at an apalcillin concentration of 25 µg/mL.[2][3]

Clinical Efficacy: Insights from Comparative Trials

Direct, large-scale clinical trials comparing this compound to a wide range of third-generation cephalosporins are limited in recent literature. However, valuable insights can be gleaned from studies comparing ampicillin, a closely related penicillin, with third-generation cephalosporins in various clinical settings.

A retrospective cohort study comparing ampicillin to ceftriaxone for the treatment of community-acquired pneumonia (CAP) in hospitalized patients found no significant difference in 30-day all-cause mortality between the two treatment groups.[4] In a propensity-matched cohort, the 30-day mortality rate was 19/197 in the ampicillin arm and 57/394 in the ceftriaxone arm.[4] Interestingly, patients treated with ampicillin had a significantly lower rate of Clostridioides difficile infection (0% vs. 2%).[4]

In the context of early neonatal sepsis, a randomized controlled trial found that the combination of ampicillin plus cefotaxime demonstrated superior efficacy (91.50%) compared to ampicillin plus gentamicin (79.24%).[5][6] This suggests a synergistic or complementary effect when a penicillin and a third-generation cephalosporin are used in combination.

Furthermore, in a study of cirrhotic patients with severe bacterial infections, cefotaxime monotherapy was found to be more effective than a combination of ampicillin and tobramycin, with cure rates of 85% and 56% respectively.[7]

Mechanisms of Resistance: An Ever-Evolving Challenge

The clinical utility of all beta-lactam antibiotics is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance to both apalcillin and third-generation cephalosporins involve the production of beta-lactamase enzymes.

Beta-Lactamase Production: These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.[8]

  • Extended-Spectrum β-Lactamases (ESBLs): ESBLs are a significant threat, conferring resistance to most penicillins and cephalosporins, including the third-generation agents.[9] They are commonly found in E. coli and Klebsiella pneumoniae.[10]

  • AmpC β-Lactamases: These are chromosomally or plasmid-mediated enzymes that can confer resistance to a broad range of beta-lactams, including third-generation cephalosporins.[10] Hyper-expression of chromosomal AmpC is a common resistance mechanism in Enterobacter species.[10]

Apalcillin is known to be hydrolyzed by plasmid-mediated beta-lactamases, though less so by cephalosporinases.[2][3]

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, the target of beta-lactam antibiotics, can reduce the binding affinity of the drug, leading to resistance.

The following diagram illustrates the enzymatic inactivation of a beta-lactam antibiotic by a beta-lactamase enzyme.

G cluster_0 Bacterial Cell BetaLactam Beta-Lactam Antibiotic (e.g., Apalcillin, Cephalosporin) PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase Substrate CellWall Cell Wall Synthesis PBP->CellWall Catalyzes InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic Hydrolyzes

Caption: Mechanism of beta-lactamase mediated resistance.

Experimental Protocol: Broth Microdilution Susceptibility Testing

To quantitatively assess the in vitro activity of apalcillin and third-generation cephalosporins, a standardized broth microdilution susceptibility test is a fundamental experimental procedure.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of apalcillin and a representative third-generation cephalosporin (e.g., cefotaxime) against a panel of bacterial isolates.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and cefotaxime sodium analytical standards

  • Bacterial isolates (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Antibiotic Stock Solution Preparation: Prepare stock solutions of apalcillin and cefotaxime in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of each antibiotic in CAMHB directly in the 96-well plates to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

The following diagram outlines the workflow for the broth microdilution susceptibility test.

G start Start prep_antibiotics Prepare Antibiotic Stock Solutions start->prep_antibiotics prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotics->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20 hours at 35°C) inoculate->incubate read_mic Read and Record MIC Values incubate->read_mic end End read_mic->end

Caption: Broth microdilution susceptibility testing workflow.

Conclusion

This guide provides a comparative overview of this compound and third-generation cephalosporins, highlighting their respective strengths and weaknesses. While apalcillin maintains a role, particularly in its activity against Pseudomonas aeruginosa, third-generation cephalosporins generally exhibit a broader and more potent spectrum against many common Gram-negative pathogens. The choice between these agents must be guided by in vitro susceptibility data, the specific clinical scenario, and local resistance patterns. The ever-present challenge of antibiotic resistance underscores the critical need for continued research and development of novel antibacterial agents and strategies.

References

  • Neu, H. C., & Labthavikul, P. (1982). In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. Antimicrobial Agents and Chemotherapy, 21(6), 906–911. [Link]

  • Guz, D., et al. (2023). Ceftriaxone versus ampicillin for the treatment of community-acquired pneumonia. A propensity matched cohort study. Clinical Microbiology and Infection, 29(1), 113-118. [Link]

  • Fass, R. J. (1983). Comparative in vitro activities of third-generation cephalosporins. Archives of Internal Medicine, 143(9), 1743–1745. [Link]

  • Neu, H. C., & Labthavikul, P. (1982). In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. Antimicrobial Agents and Chemotherapy, 21(6), 906–911. [Link]

  • Foy, E. A., et al. (2025). P-664. Comparison of Ceftriaxone vs. Ampicillin Sulbactam for the Treatment of Community Acquired Pneumonia. Open Forum Infectious Diseases, 12(Supplement_1), S664. [Link]

  • Guz, D., et al. (2022). Ceftriaxone versus ampicillin for the treatment of community-acquired pneumonia. A propensity matched cohort study. Clinical Microbiology and Infection, 28(12), 1641.e1-1641.e7. [Link]

  • Drugs.com. (n.d.). Ampicillin vs Ceftriaxone Comparison. Retrieved February 23, 2026, from [Link]

  • Khan, F. Y., et al. (2025). Comparison of the Efficacy of Ampicillin Plus Gentamicin Versus Ampicillin Plus Cefotaxime for the Treatment of Early Neonatal Sepsis. medtigo Journal. [Link]

  • Felisart, J., et al. (1985). Cefotaxime is more effective than is ampicillin-tobramycin in cirrhotics with severe infections. Hepatology, 5(3), 457–462. [Link]

  • Public Health Wales. (2020). Targeted surveillance: 3rd generation cephalosporin resistance in Wales 2014 report. [Link]

  • Saveski, J., & Chow, C. S. (2005). Investigation of the mechanism of resistance to third-generation cephalosporins by class C beta-lactamases by using chemical complementation. Chembiochem, 6(11), 2014–2022. [Link]

  • Kim, J., et al. (2022). Genetic characterization of third- or fourth-generation cephalosporin-resistant avian pathogenic Escherichia coli isolated from broilers. Frontiers in Microbiology, 13, 949404. [Link]

  • Philippon, A., et al. (1989). Resistance to third generation cephalosporins: the current situation. Pathologie Biologie, 37(5 Pt 2), 557–565. [Link]

  • Khan, F. Y., et al. (2026). Comparison of the Efficacy of Ampicillin Plus Gentamicin Versus Ampicillin Plus Cefotaxime for the Treatment of Early Neonatal Sepsis. ResearchGate. [Link]

  • Smith, C. R., et al. (1984). Cefotaxime compared with nafcillin plus tobramycin for serious bacterial infections. A randomized, double-blind trial. Annals of Internal Medicine, 101(4), 469–477. [Link]

  • Rehman, B., & Siddiqui, W. J. (2023). Cephalosporins. In StatPearls. StatPearls Publishing. [Link]

  • Khan, F. Y., et al. (2025). Comparison of the Efficacy of Ampicillin Plus Gentamicin Versus Ampicillin Plus Cefotaxime for the Treatment of Early Neonatal Sepsis. medtigo Journal. [Link]

  • Felisart, J., et al. (1985). Cefotaxime is more effective than is ampicillin-tobramycin in cirrhotics with severe infections. Hepatology, 5(3), 457–462. [Link]

  • Public Health Wales. (2020). Targeted surveillance: 3rd generation cephalosporin resistance in Wales 2014 report. [Link]

  • Saveski, J., & Chow, C. S. (2005). Investigation of the mechanism of resistance to third-generation cephalosporins by class C beta-lactamases by using chemical complementation. Chembiochem, 6(11), 2014–2022. [Link]

  • Kim, J., et al. (2022). Genetic characterization of third- or fourth-generation cephalosporin-resistant avian pathogenic Escherichia coli isolated from broilers. Frontiers in Microbiology, 13, 949404. [Link]

  • Philippon, A., et al. (1989). Resistance to third generation cephalosporins: the current situation. Pathologie Biologie, 37(5 Pt 2), 557–565. [Link]

  • Khan, F. Y., et al. (2026). Comparison of the Efficacy of Ampicillin Plus Gentamicin Versus Ampicillin Plus Cefotaxime for the Treatment of Early Neonatal Sepsis. ResearchGate. [Link]

Sources

A Comparative Guide to the Statistical Validation of Apalcillin Sodium Potency Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the primary analytical methods for determining the potency of Apalcillin Sodium, a critical acylureidopenicillin antibiotic. As researchers, scientists, and drug development professionals, the accuracy and reliability of potency assays are paramount for ensuring product quality, efficacy, and safety. This document delves into the two main paradigms for potency determination—physicochemical and microbiological assays—and provides a detailed framework for their statistical validation, grounded in pharmacopeial standards and scientific principles.

The Imperative for Rigorous Potency Determination

This compound's therapeutic efficacy is directly linked to its biological activity. Therefore, quantifying its potency is a cornerstone of quality control throughout the drug development lifecycle. The choice of assay methodology is a critical decision, with each approach offering distinct advantages and requiring specific validation strategies to ensure data integrity. This guide will explore High-Performance Liquid Chromatography (HPLC) as a premier physicochemical method and the agar diffusion (cylinder-plate) assay as a fundamental microbiological method.

The validation of these assays is not merely a regulatory formality; it is a scientific necessity to establish that the analytical procedure is fit for its intended purpose.[1][2] We will be referencing the principles outlined in the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" and the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for assessing key validation parameters.[1][3]

Part 1: The Physicochemical Approach - High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[4] For this compound, an HPLC assay provides a direct measure of the concentration of the active pharmaceutical ingredient (API), offering high precision and specificity.

Experimental Protocol: Isocratic Reversed-Phase HPLC

This protocol outlines a typical isocratic reversed-phase HPLC method for the determination of this compound potency. The principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

1. Materials and Reagents:

  • This compound Reference Standard (CRS)

  • This compound test sample

  • Acetonitrile (HPLC grade)

  • Monobasic Potassium Phosphate (analytical grade)

  • Purified water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

2. Chromatographic Conditions:

ParameterSpecification
Column C18, 10 cm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile, Water, 1M Monobasic Potassium Phosphate, 1N Acetic Acid (80:909:10:1 v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase according to the specified ratios. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution: Accurately weigh a quantity of this compound CRS and dissolve in the mobile phase to obtain a known concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh a quantity of the this compound test sample and dissolve in the mobile phase to obtain a nominal concentration of 1 mg/mL.

4. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing factor: Should be ≤ 2.0

  • Theoretical plates: Should be ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%

5. Analysis Procedure:

Inject the standard solution and the sample solution into the chromatograph. Record the peak areas for the apalcillin peak. The potency of the sample is calculated by comparing its peak area to that of the standard.

Visualizing the HPLC Workflow

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_mobile Prepare & Degas Mobile Phase sys_suit System Suitability Testing prep_mobile->sys_suit prep_std Prepare Standard Solution prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standard sys_suit->inject_std If Pass data_acq Data Acquisition (Peak Area) inject_std->data_acq inject_sample->data_acq potency_calc Potency Calculation data_acq->potency_calc

Caption: Workflow for this compound Potency Assay by HPLC.

Statistical Validation of the HPLC Method

The validation of the HPLC method involves a series of experiments to demonstrate its suitability for the intended purpose. The primary statistical tools used are Analysis of Variance (ANOVA) and Linear Regression .

1. Linearity and Range:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Procedure: Prepare a series of at least five concentrations of the this compound CRS spanning the expected range (e.g., 80% to 120% of the target concentration). Analyze each concentration in triplicate.

  • Statistical Analysis:

    • Linear Regression: Plot the mean peak area versus the concentration and perform a least-squares linear regression analysis. The relationship is considered linear if the correlation coefficient (R²) is ≥ 0.995.[5]

    • ANOVA: An ANOVA can be used to test the significance of the regression.[6][7] A significant F-statistic (p < 0.05) for the regression indicates that the linear model is a good fit for the data.[7]

2. Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value.[5]

  • Procedure: Analyze samples with known concentrations of this compound (e.g., by spiking a placebo with the CRS at different levels, such as 80%, 100%, and 120% of the target concentration). Perform the analysis in triplicate at each level.

  • Statistical Analysis: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[5]

3. Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Assess the variability within the laboratory by having different analysts, on different days, and with different equipment analyze the same sample.

  • Statistical Analysis:

    • Calculate the Relative Standard Deviation (RSD) for the results. For repeatability and intermediate precision, the RSD should typically be ≤ 2.0%.[5]

    • ANOVA: A one-way ANOVA can be a powerful tool for analyzing intermediate precision data, as it can differentiate between the sources of variation (e.g., between analysts, between days).[8]

Table 1: Typical Validation Acceptance Criteria for HPLC Potency Assay

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995[5]
Accuracy (% Recovery) 98.0% - 102.0%[5]
Precision (RSD) ≤ 2.0%[5]
Specificity No interference at the retention time of the analyte
Robustness (RSD) ≤ 3.0% under minor variations[5]

Part 2: The Microbiological Approach - Agar Diffusion Assay

Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.[4] This method provides a measure of the biological activity of this compound, which is not always directly correlated with its chemical concentration, especially in the presence of biologically active degradation products.

Experimental Protocol: Cylinder-Plate Agar Diffusion Assay

This protocol is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of inhibition of microbial growth.[9]

1. Materials and Reagents:

  • This compound Reference Standard (CRS)

  • This compound test sample

  • Susceptible test microorganism (e.g., Staphylococcus aureus ATCC 25923)[10]

  • Culture media (e.g., Nutrient Agar)

  • Phosphate buffer solution

  • Sterile stainless steel cylinders

2. Preparation of Inoculum:

Prepare a standardized suspension of the test microorganism with a suitable density.

3. Preparation of Assay Plates:

Pour a base layer of agar into Petri dishes and allow it to solidify. Overlay with a seeded layer of agar containing the microbial inoculum.

4. Preparation of Solutions:

  • Standard Solutions: Prepare a stock solution of the this compound CRS and make a series of at least three dilutions (e.g., low, medium, and high dose) in phosphate buffer. The ratio of adjacent doses should be constant.[1]

  • Sample Solutions: Prepare a stock solution of the this compound test sample and make dilutions corresponding to the standard solutions.

5. Assay Procedure:

  • Place the sterile cylinders on the surface of the seeded agar.

  • Fill the cylinders with the standard and sample solutions according to a randomized layout (e.g., a Latin square design) to minimize the effects of spatial variation.

  • Incubate the plates under specified conditions (e.g., 18-24 hours at 37°C).

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

Visualizing the Microbiological Assay Workflow

microbio_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Inoculum prep_plates Prepare Assay Plates prep_inoculum->prep_plates fill_cylinders Fill Cylinders prep_plates->fill_cylinders prep_std Prepare Standard Dilutions prep_std->fill_cylinders prep_sample Prepare Sample Dilutions prep_sample->fill_cylinders incubation Incubate Plates fill_cylinders->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones stat_analysis Statistical Analysis (Parallel Line Assay) measure_zones->stat_analysis potency_calc Calculate Relative Potency stat_analysis->potency_calc

Caption: Workflow for this compound Potency by Agar Diffusion.

Statistical Validation of the Microbiological Assay

The statistical analysis of microbiological assays is crucial for determining the validity of the results and calculating the potency. The Parallel Line Assay (PLA) model is the most common statistical method used.[1][11]

1. The Parallel Line Assay Model:

The PLA model is based on the linear relationship between the logarithm of the antibiotic concentration and the response (zone diameter).[1] The fundamental assumption is that the dose-response curves of the standard and the test sample are parallel, indicating that the test sample behaves as a dilution of the standard.

2. Statistical Analysis using ANOVA and Regression:

  • Regression Analysis: A linear regression is performed for both the standard and the sample, plotting the zone diameter against the log of the concentration.

  • ANOVA: An Analysis of Variance is used to test the validity of the assay. The ANOVA table partitions the total variation into components attributable to:

    • Regression: The relationship between concentration and response. This should be significant (p < 0.05).

    • Linearity: The deviation from linearity. This should be non-significant (p > 0.05).

    • Parallelism: The difference in slopes between the standard and sample regression lines. This should be non-significant (p > 0.05).

If the assay is valid (significant regression, non-significant lack of linearity and parallelism), the relative potency of the sample can be calculated from the horizontal distance between the two parallel lines.

Table 2: Typical Validation Acceptance Criteria for Microbiological Potency Assay

Validation ParameterAcceptance Criteria
Linearity (ANOVA) Non-significant deviation from linearity (p > 0.05)
Parallelism (ANOVA) Non-significant deviation from parallelism (p > 0.05)
Accuracy (% Recovery) 95.0% - 105.0%
Precision (RSD) ≤ 5.0%
Visualizing the Statistical Logic

statistical_logic cluster_data Experimental Data cluster_analysis Statistical Analysis cluster_validity Assay Validity Checks cluster_result Result data Zone Diameters at Varying Concentrations regression Linear Regression (Log Dose vs. Response) data->regression anova ANOVA regression->anova check_reg Significant Regression? (p < 0.05) anova->check_reg check_lin Non-significant Linearity Deviation? (p > 0.05) anova->check_lin check_par Non-significant Parallelism Deviation? (p > 0.05) anova->check_par valid_assay Valid Assay check_reg->valid_assay Yes invalid_assay Invalid Assay check_reg->invalid_assay No check_lin->valid_assay Yes check_lin->invalid_assay No check_par->valid_assay Yes check_par->invalid_assay No potency Calculate Relative Potency valid_assay->potency

Caption: Decision workflow for validating a parallel line assay.

Comparative Summary: HPLC vs. Microbiological Assay

The choice between HPLC and a microbiological assay for this compound potency determination depends on the specific requirements of the analysis.

FeatureHPLC AssayMicrobiological Assay
Principle Physicochemical separation and quantificationMeasurement of biological activity
Specificity High (separates parent drug from impurities)Measures total biological activity (including active metabolites)
Precision High (RSD typically ≤ 2.0%)Lower (RSD typically ≤ 5.0%)
Analysis Time Rapid (minutes per sample)Slow (requires incubation period of 18-24 hours)
Throughput High (amenable to automation)Low
Information Provided Concentration of the active moleculeBiological potency
Primary Application Routine QC, stability testing, formulation developmentConfirmation of biological activity, analysis of complex matrices

While HPLC is often favored for its speed, precision, and high throughput in routine quality control settings, the microbiological assay remains the gold standard for directly assessing the biological potency of antibiotics.[4] In many cases, both methods are used in a complementary fashion during drug development to provide a complete picture of the product's quality.

Conclusion

The statistical validation of potency assays for this compound is a multifaceted process that underpins the assurance of its quality and efficacy. Both HPLC and microbiological assays, when properly validated, are powerful tools for researchers and drug development professionals. The choice of method should be guided by the specific analytical needs, with a thorough understanding of the strengths and limitations of each technique. By adhering to the principles of statistical validation outlined in this guide and referencing the relevant pharmacopeial standards, scientists can ensure the generation of reliable and defensible data for this important antibiotic.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • DergiPark. VALIDATION OF MICROBIOLOGICAL TESTING METHODS. Available from: [Link]

  • Pharmabiz. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. 2025. Available from: [Link]

  • SciELO. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. Available from: [Link]

  • Stegmann Systems GmbH. Parallel-line potency assays. Available from: [Link]

  • BMG LABTECH. Assessing parallelism using Parallel Line Analysis (PLA) in MARS. Available from: [Link]

  • Oriental Journal of Chemistry. Simultaneous Estimation of Ampicillin Sodium and Sulbactam Sodium in Injectable Dosage Form by High Performance Liquid Chromatography. Available from: [Link]

  • Outsourced Pharma. 10 Critical Validation Parameters For Microbiological Experiments. 2021. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General European OMCL Network (GEON) GENERAL DOCUMENT. 2021. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • National Center for Biotechnology Information. Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation. Available from: [Link]

  • Scribd. HPLC Method for Analyzing Ampicillin. Available from: [Link]

  • National Center for Biotechnology Information. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. Available from: [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. 2025. Available from: [Link]

  • BioProcess Executive Bioassay Network (BEBPA). Validating Potency Assays. Available from: [Link]

  • ResearchGate. Results of the analysis of variance (ANOVA) test for the calibration curves data. Available from: [Link]

  • United States Pharmacopeia. Antibiotics—Microbial Assays. Available from: [Link]

  • ResearchGate. (PDF) VALIDATION OF MICROBIOLOGICAL TESTING METHODS. Available from: [Link]

  • ResearchGate. Analysis of variance (ANOVA) of sugar content (Percent) in HPLC and qNMR methods a. Available from: [Link]

  • International Journal of Applied Pharmaceutical Sciences and Research. RP-HPLC Method for the Simultaneous Estimation of Ampicillin and Cloxacillin in Capsule Dosage Form. 2017. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. RP-HPLC METHOD VALIDATION FOR THE DETERMINATION OF AMPICILLIN IN IRAQI HEALTHY VOLUNTEERS SERUM. Available from: [Link]

  • African Journal of Biotechnology. Microbiological assay of the active component of ampicillin in ampicillin and ampicillin/cloxacillin suspensions using Bacillus megatharium NCTC 10342A76 as indicator organism. Available from: [Link]

  • National Center for Biotechnology Information. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. 2019. Available from: [Link]

  • Pharmaron. Potency Assay Guide. Available from: [Link]

  • Semantic Scholar. Ampicillin Sodium. 2011. Available from: [Link]

  • Japanese Pharmacopoeia. 54 Microbial Assay for Antibiotics / General Tests. Available from: [Link]

  • World Health Organization. 3.1 Microbiological assay of antibiotics. Available from: [Link]

  • SADCAS. CRITERIA FOR VALIDATION AND QUALITY ASSURANCE IN MICROBIOLOGICAL TESTING. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Apalcillin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: A Lifecycle Approach to Apalcillin Sodium Waste Management

The responsible management of this compound, a potent beta-lactam antibiotic, extends far beyond its application in the laboratory. Its disposal is a critical final step in the experimental lifecycle, with significant implications for environmental health and the growing threat of antimicrobial resistance. Improper disposal, such as sewering, can introduce active antibiotic compounds into waterways, contributing to the development of resistant bacterial strains.[1][2] This guide provides a comprehensive framework for the safe handling, inactivation, and disposal of this compound waste, ensuring the protection of both researchers and the environment.

Scientific Integrity & Logic: Principles of Responsible Disposal

As a senior application scientist, it is imperative to approach chemical waste with a protocol-driven and evidence-based mindset. The following principles form the foundation of a self-validating system for this compound disposal.

Expertise & Experience: Understanding the "Why"

This compound's antibacterial efficacy is derived from its beta-lactam ring, a four-membered cyclic amide. This structure is the target for inactivation. The primary method for rendering beta-lactam antibiotics biologically inert is through alkaline hydrolysis.[3][4] This process uses a strong base, such as sodium hydroxide (NaOH), to cleave the amide bond in the beta-lactam ring, forming penicilloic acid, a biologically inactive compound.[4] This targeted chemical degradation is preferable to methods like autoclaving, which may not effectively destroy all heat-stable antibiotics, or simple dilution, which fails to eliminate the environmental risk.[1]

Trustworthiness: A Self-Validating Protocol

Every step of the disposal process must be verifiable. This includes the preparation of inactivation solutions, monitoring of reaction conditions (e.g., pH), and proper segregation and labeling of waste streams. By understanding the chemical principles at play, researchers can confidently ensure the complete inactivation of the antibiotic before it enters the final waste stream.

Authoritative Grounding: Regulatory Compliance

The U.S. Environmental Protection Agency (EPA) has established stringent regulations for the management of hazardous waste pharmaceuticals.[5] A key provision of these regulations is the strict prohibition on the disposal of hazardous waste pharmaceuticals into sewer systems.[5][6] All procedures outlined in this guide are designed to comply with these federal mandates and promote best practices in laboratory safety.

This compound Waste Stream Management

The following diagram illustrates the decision-making process for managing various forms of this compound waste in a laboratory setting.

start Identify Apalcillin Sodium Waste solid_waste Solid Waste (Expired powder, contaminated weighing paper) start->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, unused media) start->liquid_waste Liquid contaminated_labware Contaminated Labware (Glassware, pipette tips, gloves) start->contaminated_labware Labware collect_solid Collect in a labeled, sealed container for hazardous chemical waste. solid_waste->collect_solid inactivate_liquid Chemically Inactivate (Alkaline Hydrolysis) liquid_waste->inactivate_liquid decontaminate_labware Decontaminate surfaces with appropriate disinfectant. Dispose of solids as hazardous chemical waste. contaminated_labware->decontaminate_labware disposal_pickup Arrange for disposal by a certified hazardous waste contractor. collect_solid->disposal_pickup neutralize Neutralize Solution (pH 6.0 - 8.0) inactivate_liquid->neutralize collect_liquid Collect in a labeled, sealed container for aqueous chemical waste. neutralize->collect_liquid collect_liquid->disposal_pickup decontaminate_labware->disposal_pickup

Caption: Decision workflow for the proper segregation and treatment of this compound waste.

Experimental Protocol: Chemical Inactivation of this compound Solutions

This protocol details the process of inactivating this compound in liquid form through alkaline hydrolysis.

Materials:

  • This compound solution (waste)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter or pH strips

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves[7][8]

  • Stir plate and stir bar

  • Labeled hazardous waste container for aqueous chemical waste

Procedure:

  • Preparation: In a designated chemical fume hood, place the container of this compound waste solution on a stir plate. Add a stir bar and begin gentle stirring.

  • Inactivation: For every one volume of this compound solution, slowly add two volumes of 1 M NaOH solution.[4] For example, to inactivate 100 mL of antibiotic solution, add 200 mL of 1 M NaOH.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the beta-lactam ring.

  • Neutralization: Before final collection, the alkaline solution must be neutralized. While continuing to stir, slowly add 1 M HCl. Monitor the pH of the solution using a calibrated pH meter. Continue adding acid dropwise until the pH is between 6.0 and 8.0.[4]

  • Waste Collection: Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container designated for aqueous chemical waste.[9] Ensure the container is properly sealed.

  • Disposal: Arrange for the pickup and final disposal of the hazardous waste container by a certified hazardous waste management contractor, in accordance with your institution's guidelines.[7][10]

Data Presentation: this compound Waste Management Summary

Waste TypeDescriptionTreatment ProtocolFinal Disposal ContainerKey Precautions
Solid Waste Unused or expired this compound powder, contaminated weighing paper, or absorbent material from spills.No pre-treatment required.Labeled, sealed container for solid hazardous chemical waste.[7]Avoid creating dust.[7] Use appropriate PPE.
High-Concentration Liquid Waste Stock solutions, unused prepared media.Chemical inactivation via alkaline hydrolysis followed by neutralization.[3][4]Labeled, sealed container for aqueous hazardous chemical waste.[9]Perform inactivation in a chemical fume hood.[10] Do not drain.[2]
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Place directly into a designated sharps container for hazardous chemical waste.Puncture-resistant sharps container labeled as hazardous chemical waste.Do not attempt to recap needles.
Contaminated Labware Glassware, plastic tubes, pipette tips, gloves, and gowns.Decontaminate reusable glassware by soaking in an appropriate inactivating solution. Dispose of single-use items as solid hazardous waste.Labeled container for solid hazardous chemical waste.Ensure items are free of liquid before placing in solid waste containers.

Emergency Procedures: Spill Management

In the event of a spill of this compound powder or solution, follow these steps:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety glasses. For large spills of powder, respiratory protection may be necessary.[8]

  • Containment: For liquid spills, surround the area with absorbent material.

  • Cleanup:

    • For solid spills: Gently cover the powder with a damp paper towel to avoid creating dust.[7] Carefully scoop up the material and place it in a labeled, sealed container for hazardous waste.

    • For liquid spills: Use absorbent pads to soak up the spill. Place the used pads into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable laboratory disinfectant, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (gloves, absorbent pads, etc.) as solid hazardous chemical waste.[10]

References

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. [Link]

  • Brahms, E., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Yam, T., & Lee, J. (n.d.). Update on pharmaceutical waste disposal regulations. Ovid. [Link]

  • Linnaeus University. (2025, September 29). Laboratory waste. [Link]

  • National Community Pharmacists Association. (n.d.). NCPA's Summary of EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. [Link]

  • UBPBio. (2019, June 26). MATERIAL SAFETY DATA SHEET Ampicillin Sodium Salt. [Link]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. [Link]

Sources

Personal protective equipment for handling Apalcillin sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Sensitization Hazard

Immediate Action Required: Treat Apalcillin sodium not merely as a chemical irritant, but as a high-potency immunologic sensitizer .

This compound is a semi-synthetic penicillin (beta-lactam) antibiotic. The primary risk profile is Respiratory Sensitization (H334) and Skin Sensitization (H317) .[1][2][3][4] Unlike acute toxins where dose correlates linearly with toxicity, sensitizers operate on an immunological trigger. Once a researcher is sensitized, even trace exposure (nanogram levels) can trigger anaphylaxis or occupational asthma.

The Golden Rule: PPE for Apalcillin is designed to prevent induction (first exposure) and elicitation (subsequent reaction). Zero skin contact and zero inhalation are the only acceptable standards.

PPE Selection Matrix

The following configuration is required for handling this compound in Active Pharmaceutical Ingredient (API) powder form or high-concentration stock solutions.

PPE ComponentSpecificationCritical Technical Requirement
Primary Gloves Nitrile (4–5 mil)Color: White/Blue. Inner layer.[2][5][6][7][8] Serves as the last line of defense.
Secondary Gloves Nitrile (Extended Cuff)Color: Contrasting (e.g., Purple/Black). Why: Visual breach detection. If you see the inner color, change immediately.
Respiratory PAPR or N95/P100 Powder: Powered Air-Purifying Respirator (PAPR) with HEPA filters is preferred to eliminate face-seal leakage. Solution: N95 minimum; P100 preferred.
Body Protection Type 4/5/6 Coverall Material: Tyvek® or microporous film laminate. Must be impervious to dusts and light liquid splashes.[2][3][4][7][9] Cuffs: Elasticated thumb loops to prevent sleeve ride-up.
Eye Protection Chemical Goggles Indirect venting to prevent dust entry. Safety glasses are insufficient for powders due to potential aerosol migration.
Footwear Shoe Covers Impervious, high-top boot covers. Dedicated laboratory shoes are mandatory.

Technical Justification & Mechanism

Why Nitrile and Not Latex?

We strictly prohibit latex. Natural Rubber Latex (NRL) is itself a sensitizer. Using latex to protect against a penicillin sensitizer introduces a confounding variable: if a researcher develops a rash, it becomes impossible to distinguish between a latex allergy and an Apalcillin allergy. Nitrile offers superior chemical permeation resistance to organic salts and eliminates the NRL protein risk.

The Double-Gloving Logic

This compound dust is fine and electrostatic.

  • Outer Glove: Contaminated surface.

  • Inner Glove: Clean surface.

  • The Gap: The air gap between gloves reduces the diffusion rate of the chemical to the skin (Fick’s law of diffusion).

Respiratory Protection Factor (APF)
  • N95/P100 (APF 10): Relies on a perfect negative pressure seal. Facial hair or sweat breaks this seal.

  • PAPR (APF 25-1000): Creates positive pressure inside the hood. If a leak occurs, air blows out, preventing Apalcillin dust from entering. For weighing powders, PAPR is the validated standard.

Operational Protocol: Donning & Doffing

CRITICAL WARNING: The highest risk of exposure occurs during doffing (removal), where electrostatic dust on the PPE is disturbed and resuspended in the breathing zone.

Phase 1: Donning (Pre-Entry)
  • Inspection: Check Tyvek suit for tears.

  • Shoe Covers: Don first to establish a "clean" boundary.

  • Suit Up: Zip coverall fully. Engage thumb loops.

  • Respiratory: Don N95/PAPR. Perform a user seal check (negative pressure check for N95).

  • Goggles: Place over the mask bridge.

  • Gloves:

    • Inner Nitrile: Under the suit cuff.

    • Outer Nitrile: Over the suit cuff. Tape the junction if working with high volumes (>10g).

Phase 2: Doffing (The "Beak" Method)

Perform this inside an anteroom or near the exit, moving from "Dirty" to "Clean".

  • Outer Gloves (Dirty): Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it into the gloved hand. Slide a finger under the remaining outer glove and peel off. Discard.

  • Suit Removal: Unzip. Peel the suit down from the shoulders, turning it inside out to trap the dust inside the suit. Do not shake the fabric.

  • Goggles/Mask: Remove by handling the straps only. Never touch the front faceplate.

  • Inner Gloves: Remove last.

  • Hygiene: Wash hands with soap and water immediately. Do not use alcohol gel as a primary wash; alcohol can enhance the skin penetration of residual lipophilic compounds.

Workflow Visualization

The following diagram illustrates the decision logic for PPE escalation based on the physical state of Apalcillin.

ApalcillinSafety Start Handling this compound StateCheck Determine Physical State Start->StateCheck Powder Solid / Lyophilized Powder StateCheck->Powder High Risk Liquid Aqueous Solution / Media StateCheck->Liquid Moderate Risk Hood Engineering Control: Class II BSC or Isolator Powder->Hood RespHigh Respiratory: PAPR or Fit-Tested P100 Hood->RespHigh GloveHigh Gloves: Double Nitrile (Taped Cuffs) RespHigh->GloveHigh Disposal Disposal: Biohazard/Incineration Bin GloveHigh->Disposal FumeHood Engineering Control: Chemical Fume Hood Liquid->FumeHood RespLow Respiratory: N95 (Minimum) FumeHood->RespLow GloveLow Gloves: Double Nitrile (Standard) RespLow->GloveLow GloveLow->Disposal

Caption: Risk-based PPE escalation logic. Note that powder handling triggers the highest level of respiratory and dermal protection due to aerosolization risks.

Decontamination & Disposal

Apalcillin residues must be destroyed to prevent the development of environmental antibiotic resistance.

  • Surface Decontamination:

    • Beta-lactam rings are unstable at extreme pH.

    • Protocol: Wipe surfaces with 0.5% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide (NaOH) . Allow a 10-minute contact time to hydrolyze the beta-lactam ring.

    • Follow with a water rinse to prevent corrosion of stainless steel hoods, then 70% Ethanol.

  • Waste Disposal:

    • Solid Waste (PPE/Wipes): Do not throw in regular trash. Segregate into yellow biohazard bags or specific "Chemo/Pharm" waste bins.

    • Destruction: Incineration is the only validated method for final disposal. Autoclaving is insufficient to chemically degrade the molecule fully.

References

  • National Center for Biotechnology Information (PubChem). Ampicillin Sodium (Similar Compound Class) - Safety and Hazards. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • U.S. Food and Drug Administration (FDA). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]

  • Centers for Disease Control and Prevention (NIOSH). Hierarchy of Controls. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apalcillin sodium
Reactant of Route 2
Reactant of Route 2
Apalcillin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.